(2,4-Dioxo-thiazolidin-5-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOCHSASHNVXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349401 | |
| Record name | (2,4-Dioxo-thiazolidin-5-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-97-8 | |
| Record name | 2,4-Dioxo-5-thiazolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dioxo-5-thiazolidineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dioxo-thiazolidin-5-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIOXO-5-THIAZOLIDINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M59F803X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid is a heterocyclic compound featuring a thiazolidinedione ring, a well-recognized pharmacophore in medicinal chemistry. Thiazolidinedione derivatives, such as the glitazones, are known for their role as agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. This has led to their investigation in the context of type 2 diabetes and other metabolic disorders. Understanding the fundamental physicochemical properties of the parent compound, this compound, is crucial for the rational design and development of new derivatives with improved therapeutic profiles. This technical guide provides a comprehensive overview of its known physicochemical characteristics, synthesis, and relevant biological context.
Chemical Structure and Identification
The chemical structure of this compound consists of a saturated five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4, and an acetic acid moiety attached at position 5.
| Property | Value |
| IUPAC Name | (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid |
| Molecular Formula | C₅H₅NO₄S |
| Molecular Weight | 175.16 g/mol [1] |
| CAS Registry Number | 875-97-8, 31061-24-2 |
| Canonical SMILES | C1(C(=O)NC(=S)S1)CC(=O)O |
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are limited. The following tables summarize the available experimental and predicted data, along with the properties of its constituent moieties, 2,4-thiazolidinedione and acetic acid, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Experimental Value | Predicted Value | Notes |
| Melting Point (°C) | 167–169[2] | 164-167 | |
| Boiling Point (°C) | Not available | 489.3±18.0 | Predicted for the isomer (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid. |
| pKa | Not available | 3.75±0.10 | Predicted for the isomer (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid. |
| logP | Not available | -0.1214 | Predicted for the related compound (3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid.[3][4] |
| Water Solubility | Not available | Not available | Derivatives show a range of solubilities.[1] |
Table 2: Physicochemical Properties of Constituent Moieties for Reference
| Property | 2,4-Thiazolidinedione | Acetic Acid |
| Melting Point (°C) | 125-127[5] | 16.6 |
| Boiling Point (°C) | 178-179 (at 19 mmHg)[6] | 118.1 |
| pKa | ~6.5-7.36 (predicted)[7] | 4.76[8][9][10][11] |
| logP | -0.29[12] | -0.17[9] |
| Water Solubility | Soluble (30 mg/mL at 3°C)[5][12] | Miscible[8] |
Synthesis
A common and efficient method for the synthesis of this compound involves the reaction of maleic anhydride with thiourea in the presence of a strong acid, such as concentrated hydrochloric acid.
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for this compound.
Synthesis of this compound
This protocol is based on the reaction of maleic anhydride and thiourea.[13][14]
Materials:
-
Maleic anhydride
-
Thiourea
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine equimolar amounts of maleic anhydride and thiourea.
-
Add a sufficient amount of concentrated hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 5-7 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold deionized water.
-
Recrystallize the crude product from water to obtain purified this compound.
-
Dry the purified product under vacuum.
Determination of pKa by Potentiometric Titration
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH shows a sharp increase and then levels off.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of steepest slope) from the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of a specific pH (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer
-
Centrifuge (if using tubes)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of this compound in the aqueous buffer.
-
Add a known volume of the stock solution and a known volume of pre-saturated n-octanol to a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of Aqueous Solubility
Materials:
-
This compound
-
Deionized water
-
Vials with screw caps
-
Shaker or rotator
-
Filter (e.g., 0.45 µm syringe filter)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of deionized water.
-
Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of deionized water.
-
Determine the concentration of the compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the concentration in the original saturated solution, which represents the aqueous solubility.
Biological Context: PPAR-γ Signaling Pathway
Thiazolidinedione derivatives are well-known to exert their therapeutic effects, particularly in the context of type 2 diabetes, through their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. This signaling cascade ultimately influences glucose and lipid metabolism.
References
- 1. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]
- 2. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound Acetic acid (FDB008299) - FooDB [foodb.ca]
- 4. Compound (3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid - Chemdiv [chemdiv.com]
- 5. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Human Metabolome Database: Showing metabocard for 2,4-Thiazolidinedione (HMDB0245469) [hmdb.ca]
- 8. Acetic acid - Wikipedia [en.wikipedia.org]
- 9. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. atlas.org [atlas.org]
- 12. 2,4-Thiazolidinedione price,buy 2,4-Thiazolidinedione - chemicalbook [chemicalbook.com]
- 13. quora.com [quora.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DTAA) is a key heterocyclic compound built upon the thiazolidine-2,4-dione (TZD) scaffold. While the TZD class of molecules is renowned for its anti-diabetic properties, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), the specific mechanisms of action of DTAA and its derivatives are more diverse. This technical guide synthesizes the current understanding of DTAA's molecular interactions, detailing its role as a PPAR-γ agonist, an inhibitor of aldose reductase, and its potential in antimicrobial and anticancer applications. The document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for key assays, aiming to equip researchers with the foundational knowledge for future drug discovery and development efforts centered on this versatile scaffold.
Core Mechanism of Action: Multi-Target Engagement
The biological activity of this compound and its derivatives is not mediated by a single, exclusive mechanism. Instead, this class of compounds exhibits a polypharmacological profile, engaging with multiple molecular targets to elicit a range of therapeutic effects. The primary mechanisms identified in the literature include agonism of PPAR-γ, inhibition of various enzymes, antimicrobial activity through the inhibition of cytoplasmic Mur ligases, and anticancer effects via the induction of apoptosis and cell cycle arrest.[1][2][3]
PPAR-γ Agonism and Insulin Sensitization
A cornerstone of the therapeutic action of many TZD derivatives is their function as agonists of PPAR-γ, a nuclear receptor that is a master regulator of glucose and lipid metabolism.[1][4]
Signaling Pathway
The activation of PPAR-γ by a ligand such as a DTAA derivative initiates a cascade of molecular events that ultimately alters gene expression.
-
Ligand Binding: The TZD derivative binds to the ligand-binding pocket of PPAR-γ.
-
Heterodimerization: This binding event induces a conformational change in PPAR-γ, promoting its heterodimerization with the Retinoid X Receptor (RXR).[5]
-
PPRE Interaction: The resulting PPAR-γ/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), located in the promoter regions of target genes.[5]
-
Gene Transcription Modulation: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, which facilitates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism, thereby improving insulin sensitivity.[4][5] Conversely, the activated PPAR-γ can also mediate the trans-repression of genes involved in inflammatory responses.[5]
Caption: DTAA-mediated PPAR-γ signaling pathway.
Quantitative Data: Binding Affinity
While specific binding affinities for the parent DTAA are not extensively reported, molecular docking studies on its derivatives provide insight into their potential as PPAR-γ agonists.
| Derivative Class | Binding Energy (kcal/mol) |
| Benzylidene-2,4-thiazolidinedione derivatives | -8.3 to -10.1[4] |
Aldose Reductase Inhibition
A significant and clinically relevant mechanism of action for DTAA derivatives is the inhibition of aldose reductase. This enzyme is a key player in the polyol pathway, which becomes pathogenic in hyperglycemic states, contributing to diabetic complications.
Role in Diabetic Complications
Under high glucose conditions, aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage in tissues such as the nerves, retina, and kidneys. By inhibiting aldose reductase, DTAA derivatives can mitigate the progression of these long-term diabetic complications.
Quantitative Data: Inhibitory Potency
Various derivatives of DTAA have been synthesized and evaluated for their aldose reductase inhibitory activity, with some exhibiting potent inhibition.
| Derivative Class | Inhibitory Potency (IC50 / Ki) |
| (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids | Submicromolar IC50 values[6] |
| C-5-arylidene thiazolidine-2,4-dione analogs | IC50: 0.98 µM - 2.47 µM[7] |
| Quinazolin-4(3H)-one derivatives | Ki: 0.051 µM (most potent)[8] |
| Benzothiazole-thiazolidine-2,4-dione hybrids | IC50: 0.16 µM (most potent)[9] |
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of DTAA derivatives on aldose reductase is typically determined using a spectrophotometric method.
-
Enzyme and Substrate Preparation: Aldose reductase is purified from a source such as rat lenses, and a reaction mixture is prepared containing a phosphate buffer, NADPH, and a substrate like DL-glyceraldehyde.
-
Inhibitor Addition: The test compound (DTAA derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curve.
Caption: Experimental workflow for aldose reductase inhibition assay.
Anticancer and Antimicrobial Activities
The TZD scaffold is also a promising pharmacophore for the development of novel anticancer and antimicrobial agents.
Anticancer Mechanisms
Derivatives of DTAA have been shown to exert antiproliferative effects on various cancer cell lines.[3] The proposed mechanisms include:
-
Induction of Apoptosis: Activating the programmed cell death pathway in malignant cells.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cancer cell proliferation.
-
Induction of Cell Differentiation: Causing cancer cells to mature into non-proliferating, specialized cells.
Antimicrobial Mechanisms
The antimicrobial activity of the broader TZD class has been linked to the inhibition of cytoplasmic Mur ligases, which are crucial for the synthesis of the bacterial cell wall.[2]
Quantitative Data: Antiproliferative and Antibacterial Activity
| Derivative Class | Activity | Target | Potency (MIC / IC50) |
| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Antibacterial | Gram-positive bacteria | MIC: 3.91 mg/L (most active)[10] |
| 5-benzylidenethiazolidine-2,4-dione derivatives | Antiproliferative | MCF-7, K562 cell lines | Variable[3] |
Experimental Protocol: In Vitro Antiproliferative (MTT) Assay
A common method to assess the anticancer potential of DTAA derivatives is the MTT assay.
-
Cell Culture and Seeding: Cancer cells are cultured and seeded into 96-well plates.
-
Compound Treatment: The cells are incubated with various concentrations of the DTAA derivative for a defined period (e.g., 48-72 hours).
-
MTT Addition and Incubation: MTT reagent is added to the wells, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration, and the IC50 value is determined.
Caption: Logical flow of DTAA's anticancer mechanisms.
Conclusion and Future Directions
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across a spectrum of diseases. Their ability to engage multiple molecular targets, including PPAR-γ and aldose reductase, underscores their promise in the management of metabolic disorders and their complications. Furthermore, the emerging evidence of their anticancer and antimicrobial activities opens new avenues for drug development.
Future research should focus on elucidating the structure-activity relationships for each of these mechanisms to design more potent and selective derivatives. A deeper understanding of the downstream signaling pathways and potential off-target effects will be crucial for the clinical translation of DTAA-based therapeutics. The integration of computational modeling with traditional pharmacological and biochemical assays will undoubtedly accelerate the discovery and optimization of the next generation of drugs derived from this valuable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. C-5-Arylidene-Thiazolidine-2,4-Dione Analogs Against Aldose Reductase: Design, Synthesis, Biological Evaluation, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 10. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 2,4-Thiazolidinedione Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2,4-thiazolidinedione (TZD) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Initially recognized for their potent antidiabetic properties, TZD derivatives have since been explored for a wide range of therapeutic applications, most notably in oncology. This technical guide provides an in-depth analysis of the biological activities of 2,4-thiazolidinedione derivatives, focusing on their mechanisms of action, structure-activity relationships, and key experimental findings. We present a comprehensive summary of quantitative data in structured tables, detailed experimental protocols for pivotal assays, and visualizations of crucial signaling pathways and workflows to facilitate further research and drug development in this promising area.
Antidiabetic Activity of 2,4-Thiazolidinedione Derivatives
The hallmark of 2,4-thiazolidinedione derivatives is their insulin-sensitizing effect, primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] PPAR-γ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1][3] Upon binding to PPAR-γ, TZD derivatives modulate the transcription of genes involved in insulin signaling, leading to enhanced glucose uptake in peripheral tissues and reduced hepatic glucose production.[1][4][5]
Beyond PPAR-γ agonism, recent studies have revealed that TZD derivatives can exert their antidiabetic effects through multiple mechanisms. These include the inhibition of key enzymes such as protein tyrosine phosphatase 1B (PTP-1B), α-amylase, and α-glucosidase, as well as aldose reductase.[6][7] Inhibition of α-amylase and α-glucosidase, for instance, delays carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels.[8][9]
Quantitative Data: Antidiabetic Activity
The following table summarizes the in vitro inhibitory activities of selected 2,4-thiazolidinedione derivatives against key molecular targets involved in diabetes.
| Compound ID | Target | IC50 (µM) | Reference |
| Series 5 & 6 | |||
| 5k | α-glucosidase | 20.95 ± 0.21 | [8] |
| 6a | α-glucosidase | 16.11 ± 0.19 | [8] |
| 6b | α-glucosidase | 7.72 ± 0.16 | [8] |
| 6e | α-glucosidase | 7.91 ± 0.17 | [8] |
| 6h | α-glucosidase | 6.59 ± 0.15 | [8] |
| 6k | α-glucosidase | 5.44 ± 0.13 | [8] |
| Acarbose (Standard) | α-glucosidase | 817.38 ± 6.27 | [8] |
| TZDD Series | |||
| TZDD2 | α-amylase | 18.24 | [9] |
| TZDD3 | α-glucosidase | <50 | [9] |
| TZDD1 | Aldose Reductase | 27.54 | [9] |
| TZDD2 | PTP-1B | 136.80 | [9] |
| Thiazolidinedione-pyrazole conjugates | |||
| GB14 | α-amylase | - | [10] |
| Chromonyl-2,4-thiazolidinediones | |||
| Compound 15 | Aldose Reductase | 0.261 ± 0.021 | [11] |
Anticancer Activity of 2,4-Thiazolidinedione Derivatives
The anticancer potential of 2,4-thiazolidinedione derivatives has garnered significant attention.[12][13][14] Their mechanisms of action in cancer are multifaceted and involve both PPAR-γ-dependent and -independent pathways.[13][15]
PPAR-γ-Dependent Mechanisms: In several cancer cell lines, activation of PPAR-γ by TZD derivatives leads to the inhibition of cell proliferation, induction of apoptosis, and promotion of differentiation.[13][15][16]
PPAR-γ-Independent Mechanisms: A growing body of evidence highlights the importance of PPAR-γ-independent pathways in the anticancer effects of TZDs.[13][15] These derivatives have been shown to modulate various signaling pathways critical for tumor growth and survival, including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][15] Furthermore, TZD derivatives have been reported to inhibit other crucial targets such as histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and glucose transporters (GLUTs).[13][15]
Quantitative Data: Anticancer Activity
The following tables summarize the cytotoxic and enzyme inhibitory activities of representative 2,4-thiazolidinedione derivatives against various cancer cell lines and molecular targets.
In Vitro Cytotoxicity (IC50 in µM)
| Compound ID | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Caco-2 (Colon) | MDA-MB-231 (Breast) | Reference |
| Compound 20 | 10 | 40 | - | 2 | - | [1] |
| Compound 21 | 0.53 ± 0.04 | 0.64 ± 0.01 | - | - | - | [1] |
| Compound 22 | 2.04 ± 0.06 | 1.21 ± 0.04 | - | - | - | [15] |
| Compound 7c | 8.82 | 7.78 | 5.77 | - | - | [17] |
| Compound 6c | 8.99 | 8.15 | 7.11 | - | - | [17] |
| Compound 12a | - | - | - | 2 | - | [18] |
| Compound 3 | 2.97 ± 0.39 | - | - | - | - | [19] |
| Doxorubicin (Standard) | 1.15 | 0.98 | - | 3.46 | - | [1] |
| Sorafenib (Standard) | 2.24 ± 0.06 | 3.17 ± 0.01 | - | - | - | [15] |
VEGFR-2 Inhibition (IC50 in µM)
| Compound ID | IC50 (µM) | Reference |
| Compound 19 | 0.323 ± 0.014 | [15] |
| Compound 20 | 0.21 ± 0.009 | [15] |
| Compound 22 | 0.079 ± 0.003 | [15] |
| Compound 21 | 0.053 | [1] |
| Compound 12b | 0.084 | [18] |
| Sorafenib (Standard) | 0.046 ± 0.002 | [15] |
HDAC Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 13 | HDAC8 | 2.7 | [1] |
| Compound 27 | HDAC4 | 0.42 ± 0.5 | [1] |
| Compound 27 | HDAC8 | 2.7 ± 0.2 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of 2,4-thiazolidinedione derivatives.
Synthesis of 5-Benzylidene-2,4-thiazolidinedione Derivatives (General Procedure)
A common method for the synthesis of 5-benzylidene-2,4-thiazolidinedione derivatives is the Knoevenagel condensation.[2][20]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, suspend the appropriate substituted benzaldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in dry toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine.[2]
-
Reflux: Reflux the mixture with stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture. The precipitated solid is collected by filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol, to yield the purified 5-benzylidene-2,4-thiazolidinedione derivative.[20]
In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme.[8]
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a phosphate buffer (e.g., 0.1 M, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl α-D-glucopyranoside (pNPG), in the same buffer.
-
Incubation: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of the test compound (dissolved in DMSO and diluted with buffer). Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.
-
Second Incubation: Incubate the plate again at 37°C for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Controls: Use a vehicle control (DMSO without the test compound) and a positive control (e.g., acarbose).
-
Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[6][12]
-
Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.
-
Assay Plate Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.
-
Pre-incubation: Incubate briefly at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add a mixture of the substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or ADP produced (e.g., using luminescence or fluorescence).
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[4][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2,4-thiazolidinedione derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the action of 2,4-thiazolidinedione derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: PPARγ-mediated antidiabetic signaling pathway of 2,4-thiazolidinedione derivatives.
References
- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpb.com [ijrpb.com]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico [mdpi.com]
- 10. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent [mdpi.com]
- 11. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules | MDPI [mdpi.com]
- 20. sphinxsai.com [sphinxsai.com]
A Technical Guide to the Discovery and History of Thiazolidinedione Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides an in-depth examination of the thiazolidinedione (TZD) class of compounds, from the initial synthesis of the core structure to their development as major antidiabetic drugs, the elucidation of their mechanism of action, and the subsequent challenges that have defined their clinical use.
Introduction: The Emergence of a New Antidiabetic Class
For decades, the therapeutic landscape for type 2 diabetes mellitus (T2DM) was dominated by sulfonylureas and biguanides. However, the discovery of thiazolidinediones, also known as "glitazones," marked a paradigm shift, introducing the concept of "insulin sensitizers" as a viable treatment strategy.[1][2] These agents do not stimulate insulin secretion but instead enhance insulin action in peripheral tissues, addressing the fundamental pathophysiology of insulin resistance.[1][3] This guide traces the scientific journey of TZDs, detailing their chemical synthesis, biological discovery, mechanism of action, and the evolution of their clinical application.
The Genesis of Thiazolidinediones: From Chemical Scaffold to Biological Activity
The 2,4-thiazolidinedione core is a heterocyclic scaffold that has been known to chemists since the 1920s.[4][5] However, its potential as a pharmacophore for metabolic diseases was not realized until much later.
Early Synthesis and the First Biologically Active Compound
The journey began in the late 1970s and early 1980s at Takeda Laboratories in Japan.[4] Scientists were initially working to develop more potent derivatives of the hypolipidemic drug clofibrate. During this research, they synthesized a series of compounds, leading to the discovery that some possessed unexpected hypoglycemic effects in diabetic mice.[4][6] This culminated in the synthesis of Ciglitazone in 1982, the first TZD compound shown to have significant antidiabetic properties.[2][6][7] Ciglitazone demonstrated the ability to reduce blood glucose without increasing insulin secretion, a novel mechanism at the time.[6] Although toxicity issues prevented its development for human use, Ciglitazone was the crucial prototype that spurred the development of the entire class.[2][7]
The "Glitazone" Era: Development of Marketed Drugs
The discovery of Ciglitazone's insulin-sensitizing properties initiated a wave of research to develop safer and more effective analogues.
-
Troglitazone (Rezulin): Developed by Daiichi Sankyo, Troglitazone was the first TZD to receive FDA approval in 1997.[8][9][10][11] It was created by combining the TZD structure of Ciglitazone with a portion of the α-tocopherol (Vitamin E) molecule, with the goal of adding antioxidant effects to block lipid peroxidation.[10] Despite its efficacy, post-market surveillance revealed a significant risk of idiosyncratic drug-induced hepatitis, leading to its withdrawal from the market in 2000.[7][9][10][11]
-
Rosiglitazone (Avandia) and Pioglitazone (Actos): Takeda and SmithKline Beecham (now GSK) developed Pioglitazone and Rosiglitazone, respectively. Both were approved by the FDA in 1999.[4][7] These second-generation TZDs showed improved safety profiles concerning hepatotoxicity compared to Troglitazone.[9] However, long-term use of Rosiglitazone was later associated with an increased risk of cardiovascular events, leading to severe usage restrictions in 2010, which were subsequently eased in 2013 after re-evaluation of clinical trial data.[7][12][13] Pioglitazone has been linked to a slightly increased risk of bladder cancer.[7][13]
The following diagram illustrates the timeline of key events in TZD development.
Mechanism of Action: Unraveling the PPAR-γ Connection
The primary mechanism of action of TZDs involves their function as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) , a nuclear receptor.[2][12][13][14][15]
The PPAR-γ Signaling Pathway
PPAR-γ is most highly expressed in adipose tissue, where it plays a critical role as a master regulator of adipogenesis (fat cell differentiation) and lipid metabolism.[12][14][15] The signaling cascade proceeds as follows:
-
Ligand Binding: A TZD molecule enters the cell and binds to the ligand-binding domain of PPAR-γ located in the nucleus.[12][14]
-
Heterodimerization: Upon ligand binding, PPAR-γ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[14]
-
DNA Binding: This PPAR-γ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[14]
-
Gene Transcription: The binding of the complex to PPREs recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism.[14]
Key transcriptional changes include:
-
Increased Adiponectin: Upregulation of adiponectin, an adipose-derived hormone that enhances insulin sensitivity in the liver and muscle.[14]
-
Enhanced Fatty Acid Uptake: Increased expression of genes involved in fatty acid uptake and storage in adipocytes (e.g., Fatty Acid Transporter Protein).[2][16]
-
Improved Glucose Uptake: Upregulation of glucose transporters like GLUT4, facilitating glucose uptake into cells.[16]
This "lipid steal" phenomenon, where circulating free fatty acids are preferentially stored in subcutaneous adipose tissue, reduces their availability in muscle and liver, thereby alleviating the lipotoxicity that contributes to insulin resistance.[2]
Synthesis and Experimental Protocols
The synthesis of TZD drugs generally involves the creation of the core TZD ring, followed by the addition of specific side chains that define the final compound.
General Synthesis of the 2,4-Thiazolidinedione Core
A common and efficient method for synthesizing the TZD core involves the condensation reaction of thiourea and an α-halo-substituted carboxylic acid.
Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione [4] This modern protocol significantly reduces reaction time compared to traditional reflux methods.
-
Reactant Preparation: Suspend chloroacetic acid (1 equivalent) and thiourea (1 equivalent) in water.
-
Intermediate Formation: Stir the suspension under ice-cold conditions for approximately 15 minutes to precipitate the 2-imino-4-thiazolidinone intermediate.
-
Microwave Irradiation: Subject the intermediate to microwave irradiation at 250 W for 5 minutes.
-
Isolation: Allow the reaction mixture to cool to room temperature.
-
Purification: Collect the desired 2,4-thiazolidinedione product via vacuum filtration. This method often yields a product pure enough to not require further purification, with reported yields around 83%.[4]
Experimental Protocol: Synthesis of Rosiglitazone
The synthesis of Rosiglitazone involves multiple steps, including the formation of a key benzaldehyde intermediate followed by condensation with the TZD core and subsequent reduction. The following is a generalized protocol based on published methods.[17][18]
-
Step 1: Synthesis of the Ether Intermediate.
-
Reaction: Couple 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde.
-
Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) using a strong base like sodium hydride (NaH).
-
Procedure: Dissolve the alcohol in DMF, add NaH portion-wise, and then add the 4-fluorobenzaldehyde. Heat the mixture (e.g., to 80°C) to drive the reaction to completion.
-
Workup: Quench the reaction with water and extract the product, 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, with an organic solvent.
-
-
Step 2: Knoevenagel Condensation.
-
Reaction: Condense the benzaldehyde intermediate from Step 1 with the 2,4-thiazolidinedione core.
-
Conditions: This reaction is often catalyzed by a weak base, such as piperidine, in a solvent like ethanol.
-
Procedure: Reflux the benzaldehyde intermediate and 2,4-thiazolidinedione with a catalytic amount of piperidine in ethanol until the reaction is complete, yielding the benzylidene intermediate.
-
-
Step 3: Reduction of the Double Bond.
-
Reaction: Reduce the exocyclic double bond of the benzylidene intermediate to form Rosiglitazone.
-
Conditions: A common method uses magnesium metal in methanol. Catalytic hydrogenation (e.g., using a Palladium catalyst) is also employed.
-
Procedure (Mg/MeOH): Suspend the benzylidene intermediate in methanol and add magnesium turnings. The reaction proceeds at room temperature.
-
Workup: After completion, acidify the mixture to dissolve magnesium salts, then neutralize and extract the crude Rosiglitazone product. Purify via recrystallization.
-
Quantitative Data Summary
The efficacy of TZD compounds has been quantified in numerous preclinical and clinical studies. The tables below summarize key data points.
Table 1: Comparative Efficacy of Antidiabetic Agents on Glycated Hemoglobin (A1C)
| Drug Class | Typical A1C Reduction (%) | Durability of Effect | Reference |
| Thiazolidinediones | 1.0 - 1.5% | More durable than metformin or SUs | [1] |
| Biguanides (Metformin) | ~1.5% | Standard | [1] |
| Sulfonylureas (SUs) | 1.0 - 2.0% | Wanes over time | [7] |
| α-Glucosidase Inhibitors | 0.5 - 1.0% | Modest | [1] |
| Amylin Analogues | ~0.5% | Modest | [1] |
Table 2: Preclinical Bioactivity of TZD Derivatives
| Compound/Derivative | Target | Bioactivity Metric | Value | Reference |
| Rosiglitazone | Aromatase (Estrone production) | % Inhibition | Up to 22% | [19] |
| Pioglitazone | Aromatase (Estrone production) | % Inhibition | Up to 22% | [19] |
| Rosiglitazone | Aromatase (Estradiol production) | % Inhibition | 32% | [19] |
| Pioglitazone | Aromatase (Estradiol production) | % Inhibition | 32% | [19] |
| N-substituted 5-arylidene TZD | PTP1B (Protein Tyrosine Phosphatase 1B) | IC₅₀ | 1.1 - 6.5 µM | [4] |
Conclusion and Future Perspectives
The history of thiazolidinediones is a compelling narrative of innovation, discovery, and the realities of drug safety. From the serendipitous discovery of Ciglitazone's hypoglycemic effects to the elucidation of the complex PPAR-γ signaling pathway, TZDs fundamentally changed the management of T2DM by providing a direct therapeutic attack on insulin resistance.[6]
Despite the clinical challenges related to hepatotoxicity and cardiovascular risks that led to the withdrawal of Troglitazone and restrictions on Rosiglitazone, the remaining TZD, Pioglitazone, continues to be a valuable therapeutic option.[7][9][12] The deep understanding of the PPAR-γ mechanism gained from studying TZDs has paved the way for the development of new generations of selective PPAR modulators. Future research is focused on designing compounds that can separate the beneficial metabolic effects from the adverse side effects, potentially through partial agonism or by targeting specific co-activator interactions, ensuring the legacy of the TZD scaffold continues to influence metabolic drug discovery.
References
- 1. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troglitazone: the discovery and development of a novel therapy for the treatment of Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stork: Troglitazone: the discovery and development of a novel therapy for the treatment of Type 2 diabetes mellitus [storkapp.me]
- 10. researchgate.net [researchgate.net]
- 11. Troglitazone - Wikipedia [en.wikipedia.org]
- 12. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 13. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 14. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. rsc.org [rsc.org]
- 18. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
- 19. Rosiglitazone and pioglitazone inhibit estrogen synthesis in human granulosa cells by interfering with androgen binding to aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (CAS Number: 31061-24-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid, with the CAS number 31061-24-2, is a heterocyclic compound featuring a thiazolidinedione core. This scaffold is of significant interest in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active molecules. The thiazolidinedione ring system is a well-recognized pharmacophore, and modifications at the 5-position of the acetic acid side chain have led to the development of compounds with diverse therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological significance of this compound, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 31061-24-2 | [1][2][3] |
| Molecular Formula | C₅H₅NO₄S | [1][3] |
| Molecular Weight | 175.16 g/mol | [1][3] |
| Appearance | Pale Brown to Light Brown Solid | [2] |
| Melting Point | 149-152 °C | |
| Solubility | Slightly soluble in Chloroform and DMSO | |
| pKa (Predicted) | 3.75 ± 0.10 | |
| Synonyms | 2-(2,4-dioxothiazolidin-3-yl)acetic Acid, 2,4-Dioxo-3-thiazolidineacetic Acid | [2] |
Synthesis
This compound is synthesized via the N-alkylation of the thiazolidine-2,4-dione precursor. The following is a detailed experimental protocol for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiazolidine-2,4-dione
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2,4-dioxo-thiazolidin-3-yl)-acetate.
-
Hydrolysis: To the crude ester, add a mixture of acetic acid and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow
Biological Activity and Applications in Drug Discovery
While this compound itself is primarily utilized as a scaffold, its derivatives have demonstrated a broad spectrum of pharmacological activities. The core structure is a key component in the design of molecules targeting various enzymes and receptors.
Aldose Reductase Inhibition
Derivatives of this compound have been investigated as inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. The thiazolidinedione ring and the acetic acid side chain provide a crucial framework for interaction with the enzyme's active site.
Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) Modulation
The thiazolidinedione moiety is famously associated with the "glitazone" class of antidiabetic drugs, which are agonists of PPAR-γ. Although this compound is not a direct therapeutic, it serves as a foundational structure for synthesizing novel PPAR-γ modulators with potential applications in treating type 2 diabetes and other metabolic disorders.
Anticancer and Antibacterial Activities
Numerous studies have reported the synthesis of derivatives of this compound exhibiting significant in vitro anticancer and antibacterial activities. These derivatives often feature substitutions on the exocyclic methylene group at the 5-position of the thiazolidinedione ring, leading to compounds with potent cytotoxic or antimicrobial effects.
Quantitative Biological Data for Derivatives
The following table summarizes representative in vitro biological activities of various derivatives synthesized from this compound. It is important to note that these values are for the derivatives and not the parent compound itself.
| Derivative Class | Target | Assay | IC₅₀ / MIC |
| 5-Arylidene derivatives | HeLa, HT29, A549, MCF-7 cell lines | Cytotoxicity | 38-65 µM |
| Organic salts | DPPH radical | Antioxidant | Varies |
Signaling Pathway Implication: PPAR-γ in Glucose Homeostasis
The thiazolidinedione core, a key feature of this compound, is central to the mechanism of action of PPAR-γ agonists. The diagram below illustrates the simplified signaling pathway.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a pivotal building block in medicinal chemistry. While the parent compound itself is not typically the active pharmaceutical ingredient, its robust and versatile chemical nature makes it an invaluable starting point for the synthesis of a multitude of derivatives with significant therapeutic potential. This guide provides researchers with essential information on its properties, synthesis, and the broad biological landscape of its derivatives, facilitating its application in the ongoing quest for novel therapeutic agents.
References
- 1. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid and its derivatives. The thiazolidinedione core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate further research and drug development in this area.
Core Structure and Numbering
The foundational structure of the compounds discussed in this guide is this compound. The numbering of the thiazolidinedione ring is crucial for understanding the substitution patterns that influence biological activity.
Antidiabetic Activity
Thiazolidinedione derivatives, often referred to as glitazones, are well-known for their antidiabetic properties. Their mechanism of action is multifaceted, involving various molecular targets.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism
The most established mechanism for the antidiabetic effect of thiazolidinediones is their role as agonists of PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPAR-γ enhances insulin sensitivity and improves glucose uptake.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition leads to enhanced insulin sensitivity. Several this compound derivatives have been investigated as PTP1B inhibitors.
Table 1: PTP1B Inhibitory Activity of Thiazolidinedione Derivatives
| Compound | Structure | IC50 (µM) | Reference |
| 1 | 5-((1H-indol-3-yl)methylene)-3-(carboxymethyl)thiazolidine-2,4-dione | 9.6 ± 0.5 | [1] |
| 2 | 5-(furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one | Competitive Inhibition | [2] |
Structure-Activity Relationship for PTP1B Inhibition:
-
The presence of a carboxymethyl group at the N-3 position of the thiazolidinedione ring is often crucial for activity.
-
Aromatic or heteroaromatic substituents at the C-5 position, particularly those capable of forming hydrogen bonds, can enhance inhibitory potency.
-
For some derivatives, a nitro group on a phenylimino substituent at the C-2 position has been shown to be important for activity.[2]
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate these complications.
Table 2: Aldose Reductase Inhibitory Activity of Thiazolidinedione Derivatives
| Compound | Structure | IC50 (µM) | Reference |
| Epalrestat | (5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid | Commercially available inhibitor | [3] |
| Zopolrestat | 2-({(3,4-dihydro-4-oxo-3-phenylquinazolin-2-yl)methyl]thio)acetic acid | Potent inhibitor with IC50 in nM range | [4] |
Structure-Activity Relationship for Aldose Reductase Inhibition:
-
The acetic acid moiety at the N-3 position is a common feature in many potent aldose reductase inhibitors.
-
The substituent at the C-5 position significantly influences activity, with various substituted benzylidene groups being explored.
-
The presence of a thioxo group at the C-2 position (rhodanine derivatives) can also lead to potent inhibition.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinedione derivatives as anticancer agents, with some compounds showing inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 3: VEGFR-2 Inhibitory Activity of Thiazolidinedione Derivatives
| Compound | Structure | IC50 (µM) |
| 22 | 5-((4-chlorophenyl)(phenyl)methylene)thiazolidine-2,4-dione | 0.079 ± 0.003 |
| 24 | 5-((4-chlorophenyl)(4-hydroxyphenyl)methylene)thiazolidine-2,4-dione | 0.203 ± 0.009 |
| 23 | 5-(bis(4-chlorophenyl)methylene)thiazolidine-2,4-dione | 0.328 ± 0.014 |
| 18 | 5-(diphenylmethylene)thiazolidine-2,4-dione | 2.661 ± 0.112 |
Note: The specific substitution for the acetic acid moiety is not detailed in the provided data for these compounds, but they share the core thiazolidinedione structure.
Structure-Activity Relationship for VEGFR-2 Inhibition:
-
An unsubstituted phenyl ring at the C-5 position appears to be more favorable for activity compared to substituted phenyl rings.
-
Electron-donating groups (e.g., -OH) on the phenyl ring at C-5 seem to result in higher activity than electron-withdrawing groups (e.g., -Cl).
-
The presence of a single chloro-substituted phenyl ring can lead to potent inhibition.
Experimental Protocols
General Synthesis of this compound Derivatives
A common and efficient method for the synthesis of 5-arylidenyl-2,4-thiazolidinediones is the Knoevenagel condensation of thiazolidine-2,4-dione with various aromatic aldehydes.[5][6] The resulting intermediate can then be N-alkylated with an appropriate haloacetic acid ester, followed by hydrolysis to yield the final this compound derivative.
Protocol: Knoevenagel Condensation using DABCO as a Catalyst [6]
-
To a solution of an appropriate aromatic aldehyde (1 mmol) and thiazolidine-2,4-dione (1 mmol) in aqueous ethanol, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Purify the product by recrystallization from ethanol.
Protocol: N-Alkylation and Hydrolysis
-
To a solution of the 5-arylidene-2,4-thiazolidinedione in a suitable solvent like DMF, add a base such as potassium carbonate.
-
Add ethyl bromoacetate and stir the mixture at room temperature or with gentle heating.
-
After the reaction is complete, pour the mixture into ice water to precipitate the ester derivative.
-
Collect the solid by filtration and purify if necessary.
-
Hydrolyze the ester by heating with a solution of hydrochloric acid in an appropriate solvent to yield the final carboxylic acid derivative.
PTP1B Inhibition Assay[7]
-
Prepare a buffer solution containing 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.
-
In a 96-well plate, add 10 µL of the test compound solution to 20 µL of PTP1B enzyme (1 µg/mL).
-
Initiate the reaction by adding 40 µL of 4 mM p-nitrophenyl phosphate (pNPP) as the substrate in 130 µL of the buffer.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance to determine the amount of p-nitrophenol produced, which is indicative of enzyme activity.
-
Calculate the percentage inhibition and determine the IC50 value.
Aldose Reductase Inhibition Assay (using Rat Lens)[2]
-
Preparation of Lens Homogenate:
-
Excise lenses from the eyes of Wistar albino rats.
-
Prepare a 10% homogenate of the lenses in 0.1 M phosphate buffer saline (pH 7.4).
-
Centrifuge the homogenate and collect the supernatant containing the enzyme.
-
-
Enzyme Assay:
-
In a sample cuvette, mix 0.7 mL of 0.067 M phosphate buffer, 0.1 mL of 25x10⁻⁵ M NADPH, 0.1 mL of the lens supernatant, and 0.1 mL of the test compound at various concentrations.
-
Initiate the reaction by adding 0.1 mL of 5x10⁻⁴ M DL-glyceraldehyde as the substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage inhibition and determine the IC50 value.
-
Visualizations
General Synthesis Workflow
Caption: General synthetic route for this compound derivatives.
PTP1B Signaling Pathway in Insulin Resistance
Caption: Role of PTP1B in insulin signaling and its inhibition.
Logical Relationship of SAR for Antidiabetic Activity
Caption: Key SAR points for the antidiabetic activity of thiazolidinediones.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aldose reductase deficiency protects sugar-induced lens opacification in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
spectroscopic characterization of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid , a key pharmacophore in medicinal chemistry, serves as a foundational structure for the development of various therapeutic agents. Its derivatives have shown a wide range of biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for the rational design and development of new drug candidates. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound possesses a thiazolidinedione ring substituted with an acetic acid moiety at the 5-position. This structure features several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, two amide-like carbonyl groups within the heterocyclic ring, a thioether linkage, and a chiral center at the C5 position.
The spectroscopic characterization of this molecule provides a detailed fingerprint, confirming its identity and purity, and offering insights into its electronic environment and conformation. The following sections present the expected spectroscopic data and the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented below are predicted based on the analysis of closely related derivatives and established chemical shift principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the acetic acid side chain and the methine proton on the thiazolidinedione ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |
| -COOH | 10.0 - 13.0 | Broad Singlet |
| -CH- (on ring) | 4.83 - 4.97 | Multiplet |
| -CH₂- (acetic acid) | 3.41 - 3.61 | Multiplet |
| -NH- | ~12.0 | Broad Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
| C=O (Carboxylic Acid) | 170 - 175 |
| C=O (Ring Carbonyls) | 165 - 178 |
| -CH- (on ring) | 45 - 50 |
| -CH₂- (acetic acid) | 35 - 40 |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.[1]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This involves using a broadband proton decoupler to simplify the spectrum to single lines for each carbon.[2]
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[3]
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H (Amide) | 3100 - 3300 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O (Ring Amide) | 1680 - 1750 | Strong, two bands expected |
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
ATR Method:
-
Background Spectrum : Record a background spectrum of the clean ATR crystal.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition : Collect the IR spectrum. The number of scans can be adjusted to obtain a good quality spectrum.[4]
KBr Pellet Method:
-
Sample Preparation : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation : Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition : Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₅H₅NO₄S |
| Molecular Weight | 175.16 g/mol |
| [M+H]⁺ (m/z) | 176.00 |
| [M-H]⁻ (m/z) | 174.00 |
Expected Fragmentation: The molecule is expected to undergo fragmentation, with potential losses of CO₂, H₂O, and cleavage of the acetic acid side chain.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5]
-
Instrumentation : Use a mass spectrometer equipped with an ESI source.
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Fragmentation Analysis (MS/MS) : To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[6]
Workflow for Spectroscopic Characterization
The logical flow for the complete spectroscopic characterization of a synthesized batch of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
This comprehensive approach, integrating NMR, IR, and Mass Spectrometry, ensures the unambiguous identification and characterization of this compound, providing a solid foundation for its use in further research and drug development endeavors.
References
Potential Therapeutic Targets of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid (DTAA) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The core thiazolidine-2,4-dione structure is a well-established pharmacophore, most notably recognized in the glitazone class of antidiabetic drugs. This technical guide provides an in-depth overview of the key therapeutic targets of DTAA derivatives, summarizing quantitative data, detailing experimental protocols, and illustrating the associated signaling pathways. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising class of compounds.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism: A Target for Type 2 Diabetes
The thiazolidine-2,4-dione moiety is a known agonist of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2] Activation of PPAR-γ by ligands such as DTAA derivatives leads to the transcription of genes that enhance insulin sensitivity, making it a key target in the management of type 2 diabetes.[3]
Signaling Pathway
Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[4] This signaling cascade ultimately leads to improved glucose uptake and utilization in peripheral tissues.[2]
Quantitative Data: PPAR-γ Transactivation
The following table summarizes the PPAR-γ transactivation activity of select DTAA derivatives.
| Compound | Transactivation Activity (%) vs. Pioglitazone | Reference |
| 5e | 48.72 | [5] |
Experimental Protocol: PPAR-γ Transactivation Assay
This protocol outlines a common method for assessing the ability of a compound to activate PPAR-γ.
1. Cell Culture and Transfection:
-
Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are seeded in 24-well plates at a density of 2.0 × 10⁵ cells/well.
-
Transient transfection is performed using Lipofectamine 2000 with the following plasmids:
-
pRL-TK (Renilla luciferase for transfection control)
-
pGRE-LUC (firefly luciferase reporter gene with a GAL4 response element)
-
pBIND-PPARγ (chimeric protein with GAL4 DNA-binding domain and PPARγ ligand-binding domain).[6]
-
2. Compound Treatment:
-
Four hours post-transfection, the medium is replaced with DMEM containing 10% charcoal-stripped FBS.
-
Test compounds (DTAA derivatives) and a positive control (e.g., Rosiglitazone) are added at desired concentrations.[6] A vehicle control (e.g., DMSO) is also included.
3. Luciferase Assay:
-
After 24 hours of incubation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The results are expressed as fold activation relative to the vehicle control.
Aldose Reductase Inhibition: A Strategy for Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[7] Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.[8][9] DTAA derivatives have been identified as potent inhibitors of aldose reductase, offering a therapeutic strategy to mitigate these complications.
Signaling Pathway
The polyol pathway involves the conversion of glucose to sorbitol by aldose reductase, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. Inhibition of aldose reductase by DTAA derivatives blocks the initial step of this pathway.[10]
Quantitative Data: Aldose Reductase Inhibition
The following table presents the in vitro inhibitory activity of various DTAA derivatives against aldose reductase.
| Compound | IC₅₀ (µM) | Reference |
| 5a | 0.22 | [11] |
| 5c | 0.49 | [11] |
| 5k | 0.41 | [11] |
| 8b | 0.16 | [11] |
| NZ-314 | >1000 (ALR)/<1 (AR) | [12] |
| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | Submicromolar | [13] |
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric method for measuring the inhibitory activity of compounds against aldose reductase.
1. Enzyme and Reagent Preparation:
-
Aldose reductase can be partially purified from rat lenses or obtained commercially.[10]
-
Prepare a 0.067 M sodium phosphate buffer (pH 6.2).[10]
-
Prepare a 2.5 mM NADPH solution in the phosphate buffer. Keep on ice and protected from light.
-
Prepare a 50 mM DL-glyceraldehyde substrate solution in the phosphate buffer.[2]
-
Prepare stock solutions of test compounds (DTAA derivatives) and a positive control (e.g., Quercetin or Epalrestat) in a suitable solvent (e.g., DMSO).[2][10]
2. Assay Procedure:
-
In a 96-well microplate or quartz cuvettes, set up the following reaction mixtures:
-
Blank: Buffer, enzyme, and NADPH.
-
Control: Buffer, enzyme, NADPH, and vehicle (solvent).
-
Test: Buffer, enzyme, NADPH, and test compound.
-
-
Add 20 µL of 0.125 mM NADPH to all wells.[10]
-
Pre-incubate the plate at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 20 µL of 40 mM DL-glyceraldehyde to all wells except the blank.[10]
3. Data Acquisition and Analysis:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.[2][10]
-
Calculate the rate of reaction (ΔOD/min).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Antibacterial Activity: Targeting Bacterial Cell Processes
Certain derivatives of DTAA have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[14][15] While the exact molecular targets are still under investigation, it is hypothesized that these compounds may interfere with essential bacterial enzymes or cellular processes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the antibacterial activity of selected DTAA derivatives.
| Compound | Target Organism | MIC (mg/L) | Reference |
| Various derivatives | Gram-positive bacteria | 3.91 | [14][15] |
| Compound 5 | S. Typhimurium | 0.008–0.06 (mg/mL) | [16] |
Experimental Protocol: Broth Microdilution Method
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
1. Preparation of Inoculum and Compounds:
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 × 10⁸ CFU/mL).[7]
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[7]
2. Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.[8]
3. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Cancer Cell Proliferation
DTAA derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), HT29 (colorectal cancer), A549 (lung cancer), and MCF-7 (breast cancer). The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of DTAA derivatives against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 22 | HepG2 | 2.04 ± 0.06 | |
| Compound 22 | MCF-7 | 1.21 ± 0.04 | |
| Compound 20 | Caco-2 | 2 | |
| Compound 20 | HepG-2 | 10 | |
| Compound 20 | MDA-MB-231 | 40 | |
| Compound 21 | HepG2 | 0.53 ± 0.04 | |
| Compound 21 | MCF-7 | 0.64 ± 0.01 | |
| Compound 46 | MCF-7 | 1.56 | |
| Compound 47 | MCF-7 | 1.02 | |
| Compound 48 | MCF-7 | 2.17 | |
| Compound 49 | MCF-7 | 1.32 | |
| Compound 6a | MDA-MB-231 | 7.6 | |
| Compound 6a | MCF-7 | 8.4 | |
| Compound 14b | MCF-7 | 0.85 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the DTAA derivatives and a vehicle control for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
This compound and its derivatives have emerged as a privileged scaffold with the potential to modulate multiple therapeutic targets. The agonistic activity on PPAR-γ underscores its relevance in the development of novel anti-diabetic agents. Furthermore, the potent inhibition of aldose reductase highlights a promising avenue for addressing diabetic complications. The documented antibacterial and anticancer activities further broaden the therapeutic landscape for this class of compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of DTAA-based therapeutics. Further investigations into the specific molecular mechanisms and in vivo efficacy are warranted to fully realize the therapeutic potential of this versatile chemical entity.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. researchgate.net [researchgate.net]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. raybiotech.com [raybiotech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. content.abcam.com [content.abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
In Silico Modeling of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid Interactions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid (T5A) and its derivatives represent a class of compounds with significant therapeutic potential, particularly in the management of metabolic diseases. The thiazolidinedione core is a well-established pharmacophore, known to interact with various biological targets. This technical guide provides an in-depth overview of the in silico methodologies used to model the interactions of T5A with key protein targets. It includes a summary of quantitative interaction data, detailed experimental protocols for computational modeling, and visualizations of relevant signaling pathways to facilitate a deeper understanding of the compound's mechanism of action and to guide future drug design and development efforts.
Introduction
The thiazolidine-2,4-dione scaffold is a cornerstone in the development of drugs for type 2 diabetes and other metabolic disorders. Compounds based on this structure are known to exert their effects by modulating various biological pathways. This compound (T5A) is a specific member of this family, and understanding its molecular interactions is crucial for optimizing its therapeutic properties and minimizing potential side effects.
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets. This guide focuses on the computational approaches used to study T5A, with a primary emphasis on its interactions with key proteins implicated in metabolic regulation.
Biological Targets and Molecular Interactions
The therapeutic effects of T5A and its derivatives are attributed to their interactions with several key proteins. The primary targets that have been investigated through in silico and in vitro studies include:
-
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) : A nuclear receptor that is a master regulator of adipogenesis, glucose metabolism, and insulin sensitivity. Activation of PPAR-γ is the primary mechanism of action for the glitazone class of antidiabetic drugs.
-
Aldose Reductase (AR) : An enzyme in the polyol pathway that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the overactivation of this pathway is linked to diabetic complications.[1]
-
Protein Tyrosine Phosphatase 1B (PTP1B) : A non-receptor protein tyrosine phosphatase that acts as a negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity.
-
α-Amylase : A key enzyme in the digestive system that breaks down complex carbohydrates into simple sugars.[2] Inhibiting this enzyme can help to control post-meal blood glucose spikes.[2]
The interactions of T5A and its derivatives with these targets are primarily non-covalent, involving a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific nature of these interactions dictates the binding affinity and selectivity of the compound.
Quantitative Interaction Data
The following tables summarize the quantitative data from various in silico and in vitro studies on thiazolidinedione derivatives, providing a comparative view of their binding affinities and inhibitory activities.
Table 1: In Silico Docking Scores of Thiazolidinedione Derivatives against Various Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| T5A Salt with Benzimidazole | Fungal Protein (1OSY) | -4.362 | Not Specified | [3] |
| T5A Salt with Methyl Benzimidazole | Fungal Protein (1OSY) | Not Specified | Not Specified | [3] |
| T5A Salt with Ethylene Diamine | Fungal Protein (1OSY) | Not Specified | Not Specified | [3] |
| Thiazolidinedione Derivative H3 | PPAR-γ (5U5L) | -128.341 (arbitrary units) | Cys285, Tyr327, Ser289, His323, Ala278 | [4] |
| Thiazolidinedione Derivative H14 | PPAR-γ (5U5L) | -129.766 (arbitrary units) | Ser289, Leu353, Phe360, Cys285, Tyr473 | [4] |
| Pioglitazone | PPAR-γ (5U5L) | -118.485 (arbitrary units) | Ser342, Tyr473, Ser289, Glu291, Leu228 | [4] |
| Rosiglitazone | PPAR-γ (2PRG) | -59.65 (Glide energy) | Not Specified | [5] |
| Ibrutinib | PPAR-γ (2PRG) | -57.06 (Glide energy) | Not Specified | [5] |
Table 2: In Vitro Inhibitory Activity (IC50) of Thiazolidinedione Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Thiazolidinedione-Benzothiazole Hybrid (8b) | Aldose Reductase | 0.16 | [1] |
| Thiazolidinedione-Phenacyl Hybrid (5a) | Aldose Reductase | 0.22 | [1] |
| Thiazolidinedione-Phthalimide Hybrid (6k) | α-Glucosidase | 5.44 | [6] |
| Rosmarinic acid | PPAR-γ | -8.3 (kcal/mol, binding energy) | [7] |
| Luteolin | PPAR-γ | -7.3 (kcal/mol, binding energy) | [7] |
In Silico Experimental Protocols
This section provides detailed methodologies for the key in silico experiments used to model the interactions of T5A and its derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Objective: To identify the binding mode and estimate the binding affinity of T5A within the active site of a target protein.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., PPAR-γ, Aldose Reductase) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Grid Generation:
-
Define the binding site on the receptor, typically by selecting the region around the co-crystallized ligand or by using active site prediction tools.
-
Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Perform the docking calculation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the number of docking runs and other parameters to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
Analyze the resulting docking poses based on their predicted binding energies and clustering.
-
Visualize the best-ranked docking pose to identify key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of a system over time, providing insights into the stability of the ligand-protein complex.
Objective: To assess the stability of the T5A-protein complex and to refine the binding mode obtained from molecular docking.
Protocol:
-
System Setup:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Perform a subsequent equilibration run under constant pressure (NPT ensemble) to ensure the system reaches the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Binding Free Energy Calculation (MM-PBSA/GBSA)
Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area (MM-PBSA/GBSA) methods are used to estimate the binding free energy of a ligand to a protein.
Objective: To obtain a more accurate estimation of the binding affinity of T5A to its target.
Protocol:
-
Snapshot Extraction:
-
Extract snapshots (frames) from the stable part of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms for the complex, protein, and ligand separately:
-
Molecular mechanics energy (internal, electrostatic, and van der Waals).
-
Polar solvation energy (calculated using Poisson-Boltzmann or Generalized Born models).
-
Non-polar solvation energy (typically estimated from the solvent-accessible surface area).
-
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy by taking the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.
-
Average the binding free energies over all the extracted snapshots.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by T5A and a general workflow for in silico drug discovery.
Caption: PPAR-γ signaling pathway activated by T5A.
Caption: Inhibition of the Aldose Reductase pathway by T5A.
Caption: T5A enhances insulin signaling by inhibiting PTP1B.
Caption: General workflow for in silico modeling of T5A interactions.
Conclusion
The in silico modeling of this compound and its derivatives is a powerful approach to elucidate their molecular mechanisms of action and to guide the development of new therapeutic agents. By combining techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the interactions of these compounds with key biological targets like PPAR-γ, aldose reductase, and PTP1B. The protocols and data presented in this guide serve as a comprehensive resource for professionals in the field of drug discovery and development, aiming to accelerate the translation of computational insights into tangible therapeutic benefits. Further experimental validation is essential to confirm the in silico predictions and to fully characterize the pharmacological profile of these promising compounds.
References
- 1. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Alpha-amylase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2,4-Thiazolidinedione Ring Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably for its application in the development of insulin-sensitizing drugs. The biological activity of TZD derivatives is intrinsically linked to their physicochemical properties, which are in turn governed by the complex tautomeric equilibria inherent to the ring system. This technical guide provides a comprehensive exploration of the tautomerism of the 2,4-thiazolidinedione core, detailing the various tautomeric forms, their relative stabilities, and the analytical techniques employed for their characterization. A particular focus is placed on the implications of tautomerism in the context of drug design and interaction with biological targets, such as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Introduction to 2,4-Thiazolidinedione Tautomerism
The 2,4-thiazolidinedione ring is a five-membered heterocyclic structure containing two carbonyl groups, a nitrogen atom, and a sulfur atom.[1] The presence of acidic protons on the nitrogen and the α-carbon, coupled with the electron-withdrawing nature of the carbonyl groups, gives rise to a rich tautomeric landscape. Understanding these tautomeric forms is critical as they can exhibit distinct electronic properties, hydrogen bonding capabilities, and three-dimensional shapes, all of which can significantly influence ligand-receptor interactions and pharmacokinetic profiles.[2]
The primary forms of tautomerism exhibited by the 2,4-thiazolidinedione ring system are:
-
Keto-Enol Tautomerism: Involving the migration of a proton from the C5 carbon to one of the carbonyl oxygens.
-
Amide-Imidol Tautomerism: Characterized by the proton transfer from the N3 nitrogen to a carbonyl oxygen.
-
Thione-Thiol Tautomerism: While less common for the 2,4-dione, this can be relevant in related thione-containing derivatives.
Theoretical and experimental studies have consistently shown that the diketo form is the most stable tautomer under most conditions.[3] However, the equilibrium can be influenced by factors such as substitution on the ring, solvent polarity, and pH.[4]
Tautomeric Forms of the 2,4-Thiazolidinedione Ring
The potential tautomeric equilibria of the 2,4-thiazolidinedione ring are illustrated below.
Quantitative Analysis of Tautomeric Equilibria
The relative populations of the different tautomers are dictated by their thermodynamic stabilities. This can be quantified by the equilibrium constant (Keq) and the acidity constants (pKa) of the involved protons.
| Parameter | Description | Predicted Value | Reference |
| pKa (Strongest Acidic) | The negative logarithm of the acid dissociation constant for the most acidic proton, typically the N-H proton. | 7.36 | [5] |
Note: Experimental pKa values for the individual protons and equilibrium constants for the tautomerization of the unsubstituted 2,4-thiazolidinedione ring are not extensively reported in the literature. The provided pKa is a predicted value. For many simple carbonyl compounds, the keto form is favored at equilibrium by a factor of 104 or more.[4]
Experimental Protocols for Tautomer Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for Quantitative ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2,4-thiazolidinedione derivative.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean NMR tube. The choice of solvent can influence the tautomeric equilibrium.[4]
-
Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane - TMS, or 1,4-dioxane).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.
-
Optimize the spectral width and number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify the distinct signals corresponding to the protons of each tautomer. For example, the C5-methylene protons of the keto form will have a different chemical shift than the C5-methine proton of the enol form.
-
Carefully integrate the signals of interest for each tautomer and the internal standard.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[7]
Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the 2,4-thiazolidinedione derivative of known concentration in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, hexane).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
UV-Vis Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank to correct for solvent absorption.
-
-
Data Analysis:
-
Deconvolute the overlapping absorption bands of the different tautomers using appropriate software. This allows for the determination of the individual absorbance of each tautomer.
-
The ratio of the absorbances of the tautomers, corrected for their molar absorptivities, can be used to calculate the equilibrium constant.[7]
-
Computational Chemistry (Density Functional Theory - DFT)
DFT calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[3]
Protocol for DFT Calculations:
-
Structure Preparation:
-
Build the 3D structures of all possible tautomers of the 2,4-thiazolidinedione derivative using a molecular modeling software.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Solvation Effects:
-
To model the effect of a solvent, perform geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
-
Energy Analysis:
-
Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.
-
The equilibrium constant (Keq) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(Keq).
-
Biological Relevance: PPARγ Signaling Pathway
2,4-Thiazolidinediones are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[8] The binding of a TZD ligand to PPARγ initiates a cascade of events leading to the transcription of target genes. The specific tautomeric form of the TZD derivative present at the receptor binding site can significantly impact its binding affinity and subsequent biological activity.
Experimental Workflow in TZD Drug Discovery
The discovery and development of novel 2,4-thiazolidinedione derivatives as therapeutic agents typically follows a multi-step workflow, from initial design and synthesis to biological evaluation.
Conclusion
The tautomerism of the 2,4-thiazolidinedione ring system is a fundamental aspect that profoundly influences its chemical and biological properties. A thorough understanding and characterization of the tautomeric equilibria are paramount for the rational design of novel TZD derivatives with improved efficacy and safety profiles. This guide has provided an in-depth overview of the tautomeric forms, quantitative analysis methods, and the biological context of TZD action. By integrating experimental and computational approaches, researchers can gain deeper insights into the structure-activity relationships governed by tautomerism, ultimately accelerating the development of next-generation therapeutics based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. biopchem.education [biopchem.education]
- 3. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
Navigating the Metabolic Fate of Thiazolidinediones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolidinedione (TZD) class of compounds, renowned for their insulin-sensitizing effects in the management of type 2 diabetes, presents a compelling case study in the critical role of metabolic stability in drug efficacy and safety. While their primary mechanism of action through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) is well-established, the metabolic journey of these molecules within the body dictates their pharmacokinetic profile, potential for drug-drug interactions, and in some cases, their toxicological liabilities.[1][2][3][4] This guide provides a comprehensive technical overview of the metabolic stability of thiazolidinedione-based compounds, detailing metabolic pathways, experimental assessment protocols, and key data for prominent members of this class.
Core Concepts in Thiazolidinedione Metabolism
The biotransformation of thiazolidinediones is a complex process primarily occurring in the liver, mediated by a suite of metabolic enzymes. The structural modifications introduced during metabolism can significantly alter the pharmacological activity and clearance rate of the parent compound.
Key Metabolic Pathways
Thiazolidinediones undergo both Phase I and Phase II metabolic reactions.
-
Phase I Metabolism: This initial phase primarily involves oxidation, reduction, and hydrolysis reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For thiazolidinediones, the key CYP isozymes are CYP2C8, CYP3A4, and CYP2C9 .[5][6][7][8][9] Common Phase I transformations include:
-
Hydroxylation: Addition of a hydroxyl group to the aliphatic side chain or aromatic rings.
-
Oxidation: Further oxidation of hydroxylated metabolites to ketones or carboxylic acids.
-
N-demethylation: Removal of a methyl group from a nitrogen atom, as seen in the metabolism of rosiglitazone.[10]
-
-
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. A primary Phase II reaction for thiazolidinediones is:
-
Glucuronidation: Attachment of glucuronic acid to hydroxyl groups.
-
-
Novel Metabolic Pathways and Bioactivation: Research into the metabolism of specific thiazolidinediones has revealed unique pathways. For instance, pioglitazone has been shown to undergo N-glucuronidation of the thiazolidinedione ring , followed by sequential ring-opening.[11]
A critical aspect of thiazolidinedione metabolism is the potential for bioactivation , the process by which a chemically inert compound is converted into a reactive metabolite. This has been a significant concern, particularly with troglitazone , which was withdrawn from the market due to severe hepatotoxicity.[12][13][14] The formation of reactive intermediates can lead to the formation of glutathione (GSH) adducts and covalent binding to cellular macromolecules, contributing to cellular stress and toxicity.[10][12][13][14][15] Studies have shown that all three major thiazolidinediones (troglitazone, rosiglitazone, and pioglitazone) can undergo bioactivation via metabolic activation on the TZD ring, leading to disulfide-type GSH conjugates.[12][14] However, troglitazone also exhibits additional bioactivation pathways not involving TZD ring scission, which may contribute to its higher risk of hepatotoxicity.[10][12]
Assessing Metabolic Stability: Experimental Protocols
The evaluation of metabolic stability is a cornerstone of the drug discovery and development process. In vitro assays provide crucial data to predict the in vivo pharmacokinetic behavior of a compound. The two most common assays for assessing the metabolic stability of thiazolidinediones are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput screening method used to assess the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.[16][17]
Methodology:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Dissolve the thiazolidinedione derivative in an appropriate organic solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mM or 20 mM).[18][19]
-
Liver Microsomes: Use commercially available pooled human or animal liver microsomes. Thaw and dilute to the desired protein concentration (e.g., 0.415 mg/mL or 1 mg/mL) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[19][20]
-
NADPH-Regenerating System: Prepare a solution containing cofactors necessary for CYP enzyme activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[19][21] Alternatively, a commercially available NADPH-regenerating solution can be used.
-
Internal Standard Solution: Prepare a solution of a structurally unrelated, stable compound in an organic solvent (e.g., acetonitrile) for analytical quantification.
-
-
Incubation Procedure:
-
Pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsomal solution containing the test compound. The final concentration of the test compound is typically low (e.g., 1 or 2 µM) to be below the Michaelis-Menten constant (Km).[19]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[22]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][23]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
-
Below is a diagram illustrating the workflow for a typical liver microsomal stability assay.
Caption: Workflow for a Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[16][23][24] It also accounts for cellular uptake and transport processes.
Methodology:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare as described for the microsomal stability assay.
-
Hepatocytes: Use cryopreserved or fresh hepatocytes from human or animal species. Thaw and dilute the cells in a suitable incubation medium (e.g., Williams' Medium E) to a specific viable cell density (e.g., 1 x 10^6 viable cells/mL).[18]
-
Incubation Medium: Use a serum-free medium supplemented to maintain cell viability.
-
Internal Standard Solution: Prepare as described previously.
-
-
Incubation Procedure:
-
Pre-warm the hepatocyte suspension and the test compound solution to 37°C.
-
Add the test compound to the hepatocyte suspension in a multi-well plate. The final concentration of the test compound is typically around 1-3 µM.[16][18]
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.[16][18]
-
Stop the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
-
Sample Analysis:
-
Lyse the cells and precipitate proteins by vortexing or sonication followed by centrifugation.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, yielding the in vitro half-life (t½) and intrinsic clearance (CLint). The CLint is typically expressed as µL/min/10^6 cells.
-
Below is a diagram illustrating the workflow for a typical hepatocyte stability assay.
Caption: Workflow for a Hepatocyte Stability Assay.
Quantitative Metabolic Stability Data
The following table summarizes publicly available pharmacokinetic and metabolic stability data for key thiazolidinedione compounds. It is important to note that experimental conditions can vary between studies, leading to differences in reported values.
| Compound | Primary Metabolizing Enzymes | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Key Metabolites |
| Pioglitazone | CYP2C8, CYP3A4[5][6][7][8] | - | - | Hydroxylated and oxidized metabolites (M-II, M-III, M-IV), N-glucuronide (M7), ring-opened metabolites[11] |
| Rosiglitazone | CYP2C8, CYP2C9[5][6][7] | - | - | N-demethylated and hydroxylated metabolites[10] |
| Troglitazone | CYP3A4, CYP2C8[5] | - | - | Sulfate conjugate, quinone-type metabolite, GSH adducts[10][12] |
Data for half-life and intrinsic clearance are highly dependent on the specific in vitro system (e.g., species of microsomes/hepatocytes, protein/cell concentration) and are often proprietary. The table indicates the primary metabolic pathways and resulting metabolites.
Signaling Pathways and Metabolic Consequences
The primary therapeutic effects of thiazolidinediones are mediated through the activation of PPARγ, a nuclear receptor highly expressed in adipose tissue.[1][3][4][25]
PPARγ-Dependent Signaling:
-
Ligand Binding: Thiazolidinediones enter the cell and bind to the ligand-binding domain of PPARγ in the nucleus.
-
Heterodimerization: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).[1][4]
-
DNA Binding: This PPARγ-RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.[26]
-
Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the transcription of genes involved in:
-
Glucose Metabolism: Increased expression of glucose transporter 4 (GLUT4), leading to enhanced glucose uptake in muscle and adipose tissue.[26]
-
Lipid Metabolism: Promotion of fatty acid uptake and storage in adipocytes, thereby reducing circulating free fatty acids and mitigating lipotoxicity in other tissues like the liver and muscle.[25][27]
-
Adipokine Secretion: Increased production of the insulin-sensitizing hormone adiponectin and decreased secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][3][26]
-
The diagram below illustrates the canonical PPARγ signaling pathway activated by thiazolidinediones.
References
- 1. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. africanjournalofdiabetesmedicine.com [africanjournalofdiabetesmedicine.com]
- 3. nps.org.au [nps.org.au]
- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolidinediones for type 2 diabetes: No evidence exists that pioglitazone induces hepatic cytochrome P450 isoform CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of novel metabolic pathways of pioglitazone in hepatocytes: N-glucuronidation of thiazolidinedione ring and sequential ring-opening pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 24. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 25. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (2,4-Dioxo-thiazolidin-5-yl)-acetic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid belongs to the thiazolidinedione (TZD) class of compounds. TZDs are synthetic ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in various cellular processes, including insulin sensitization, adipocyte differentiation, cell proliferation, and apoptosis.[2][3]
Derivatives of this compound have been extensively studied for their therapeutic potential in type 2 diabetes, as well as for their anticancer, anti-inflammatory, and antioxidant properties.[4] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines and inhibit tumor angiogenesis.[5] The cellular effects of this compound and its derivatives can be either PPAR-γ-dependent or independent.[2]
These application notes provide detailed protocols for utilizing this compound and its derivatives in common cell-based assays to evaluate their biological activities.
Data Presentation: Quantitative Analysis of Thiazolidinedione Derivatives
The following tables summarize the reported biological activities of various derivatives of this compound. It is important to note that the specific activity of the parent compound may vary.
Table 1: Anticancer Activity of Thiazolidinedione-Acridine Hybrid Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 7c | HCT116 | 6.80 ± 2.40 |
| 12d | HCT116 | 9.40 ± 0.30 |
| 12c·2HCl | HCT116 | 5.4 ± 2.4 |
| 13d | HCT116 | 4.9 ± 2.9 |
| 12f·2HCl | HCT116 | 4.98 ± 2.9 |
| 7d·2HCl | HeLa | 4.55 ± 0.35 |
| 7e·2HCl | PATU | 11.00 ± 2.2 |
| 7f | PATU | 11.54 ± 2.06 |
| 7f·2HCl | PATU | 9.82 ± 1.92 |
Data sourced from a study on novel thiazolidine-2,4-dione-acridine hybrids as antitumor agents.
Table 2: Antioxidant Activity of (2,4-Dioxo-thiazolidin-5-yl)-acetate Salts
| Compound | IC50 (ppm) |
| Salt 2 | Lowest among tested |
| Salt 3 | Highest among tested |
| 2,4-D | 34.13 |
| Gallic Acid (Standard) | 2.6 |
Data from a study on the antioxidant properties of organic salts of 2,4-dioxothiazolidine-5-acetic acid.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cell line of interest (e.g., cancer cell lines like HeLa, MCF-7, or metabolically active cells like C2C12 myoblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Logical Flow of Apoptosis Detection
Caption: Logic of cell state differentiation in Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)
-
Lysis buffer
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorescent substrate)
-
96-well white-walled plates (for fluorescence) or clear plates (for colorimetric)
-
Plate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a lysis buffer directly to the wells.
-
Substrate Addition: Add the caspase-3/7 substrate solution to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-2 hours), protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation at 485 nm and emission at 520 nm) or absorbance (e.g., at 405 nm for pNA-based substrates) using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells or protein concentration. Express the caspase activity as a fold change relative to the untreated control.
PPAR-γ Activation Assay
This protocol outlines a method to determine if this compound acts as an agonist for PPAR-γ, leading to the expression of a reporter gene.
Materials:
-
This compound
-
Host cell line (e.g., HEK293T or a relevant cell line with low endogenous PPAR-γ activity)
-
PPAR-γ expression vector
-
Reporter vector containing a PPRE-driven reporter gene (e.g., luciferase)
-
Transfection reagent
-
Reporter lysis buffer
-
Luciferase substrate
-
Luminometer
Protocol:
-
Cell Seeding: Seed host cells in a 24-well or 96-well plate.
-
Transfection: Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the reporter lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter (if used) or to the total protein concentration. Calculate the fold induction of reporter gene expression compared to the vehicle control.
PPAR-γ Signaling Pathway
Caption: Activation of the PPAR-γ signaling pathway by a ligand.
References
- 1. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation with 2,4-Thiazolidinedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction, involving the condensation of an active methylene compound with a carbonyl group, is particularly significant in medicinal chemistry for the synthesis of 5-arylidene-2,4-thiazolidinediones. These derivatives form the core structure of the "glitazone" class of drugs used in the treatment of type 2 diabetes mellitus, acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][3] The 2,4-thiazolidinedione (TZD) scaffold is a versatile pharmacophore, and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]
These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation of 2,4-thiazolidinedione with various aromatic aldehydes. The protocols described herein utilize a range of catalytic systems, from conventional bases to environmentally benign catalysts, under various reaction conditions.
Reaction Mechanism and Significance
The Knoevenagel condensation is typically catalyzed by a weak base, which deprotonates the active methylene group at the C-5 position of the 2,4-thiazolidinedione ring, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final α,β-unsaturated product, the 5-arylidene-2,4-thiazolidinedione.[7][8] The formation of these derivatives is a critical step in the synthesis of numerous biologically active molecules.[4]
Data Presentation: Knoevenagel Condensation of 2,4-Thiazolidinedione with Aromatic Aldehydes
The following table summarizes various reported methods for the Knoevenagel condensation of 2,4-thiazolidinedione with a selection of aromatic aldehydes, highlighting the diversity of catalysts, reaction conditions, and achievable yields.
| Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Piperidine/Ethanol | Reflux, 3h | 85 | [9] |
| 4-Chlorobenzaldehyde | Piperidine/Ethanol | Reflux, 3h | 92 | [9] |
| 4-Methoxybenzaldehyde | Piperidine/Ethanol | Reflux, 3h | 88 | [9] |
| 4-Nitrobenzaldehyde | Piperidine/Ethanol | Reflux, 3h | 95 | [9] |
| Benzaldehyde | PEG-300 | Oil bath, 3h | 92 | [10] |
| 4-Chlorobenzaldehyde | PEG-300 | Oil bath, 3h | 94 | [10] |
| 4-Methoxybenzaldehyde | PEG-300 | Oil bath, 3h | 90 | [10] |
| 4-Nitrobenzaldehyde | PEG-300 | Oil bath, 3h | 95 | [10] |
| Benzaldehyde | Baker's Yeast/Water | Stirring, 24h | 85 | [11] |
| 4-Chlorobenzaldehyde | Baker's Yeast/Water | Stirring, 24h | 88 | [11] |
| 4-Hydroxybenzaldehyde | Baker's Yeast/Water | Stirring, 24h | 82 | [11] |
| Vanillin | Baker's Yeast/Water | Stirring, 24h | 80 | [11] |
| Benzaldehyde | KOH/Ethanol | Ultrasound, 10-30 min | 75 | [12] |
| 4-Chlorobenzaldehyde | KOH/Ethanol | Ultrasound, 10-30 min | 81 | [12] |
| 4-Fluorobenzaldehyde | KOH/Ethanol | Ultrasound, 10-30 min | 78 | [12] |
| Benzaldehyde | DABCO/Aqueous Ethanol | Reflux | 91 | [13] |
| 4-Chlorobenzaldehyde | DABCO/Aqueous Ethanol | Reflux | 89 | [13] |
| 4-Nitrobenzaldehyde | DABCO/Aqueous Ethanol | Reflux | 88 | [13] |
| 4-Hydroxybenzaldehyde | Alum/Water | Reflux | 85 | [14] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Piperidine in Ethanol[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-thiazolidinedione (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add piperidine (0.7 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold ethanol, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 5-arylidene-2,4-thiazolidinedione.
Protocol 2: Green Synthesis using Polyethylene Glycol (PEG-300)[10][15]
-
Reaction Setup: In a round-bottom flask, mix 2,4-thiazolidinedione (0.01 mol) and the aromatic aldehyde (0.01 mol) in PEG-300 (5 mL).
-
Reaction: Heat the mixture in an oil bath at a moderate temperature (e.g., 80-100 °C) for 3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mass and pour it into cold water. The solid product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure product. The aqueous filtrate containing PEG-300 can be distilled to remove water and the recovered PEG-300 can be reused.
Protocol 3: Ultrasound-Assisted Synthesis using KOH in Ethanol[12]
-
Reaction Setup: In a suitable vessel, suspend 2,4-thiazolidinedione (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (KOH).
-
Reaction: Place the vessel in an ultrasonic bath and irradiate at room temperature for 10-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Purification: Filter the resulting precipitate, wash with water, and recrystallize from ethanol to afford the pure 5-arylidene-2,4-thiazolidinedione.
Protocol 4: Biocatalytic Synthesis using Baker's Yeast[11]
-
Reaction Setup: In a flask, suspend 2,4-thiazolidinedione (1 mmol) and the aromatic aldehyde (1 mmol) in water.
-
Catalyst Addition: Add commercial baker's yeast.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation.
Mechanism of Base-Catalyzed Knoevenagel Condensation
Caption: Simplified mechanism of the Knoevenagel condensation.
Role of Thiazolidinediones in PPARγ Signaling
References
- 1. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Antimicrobial Screening of Thiazolidinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the antimicrobial screening of thiazolidinedione derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The following sections offer step-by-step guidance on established screening methods, present collated quantitative data from various studies, and visualize key experimental workflows and potential mechanisms of action.
Data Presentation: Antimicrobial Activity of Thiazolidinedione Derivatives
The antimicrobial efficacy of various thiazolidinedione derivatives has been evaluated against a range of pathogenic microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and Zone of Inhibition data from representative studies to facilitate comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazolidinedione Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| Series 1: Imidazolyl Thiazolidinediones | |||||
| Compound T2 | 1.9 | - | 1.6 | 0.56 | [1] |
| Compound T4 | - | - | - | - | [1] |
| Compound T8 | - | - | - | - | [1] |
| Series 2: 5-benzylidene-2-4-thiazolidinediones | |||||
| Compound am4 | >64 | 8 | - | - | [2] |
| Compound am5 | >64 | 8 | - | - | [2] |
| Series 3: Thiazolidinediones with Thiosemicarbazide moiety | |||||
| Compound A2 | - | - | - | 31.25 | [3] |
| Compound A5 | - | - | - | 31.25 | [3] |
| Series 4: 5-Arylidene-thiazolidine-2,4-diones | |||||
| Derivative Set | 2 - 16 | - | - | - | [4] |
| Series 5: 2,3-diaryl-thiazolidin-4-ones | |||||
| Compound 5 | - | - | - | - | [5] |
| MIC Range | 0.008–0.24 | - | - | - | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazolidinedione Derivatives against Fungal Strains
| Compound/Derivative | Aspergillus niger (μg/mL) | Aspergillus fumigatus (μg/mL) | Candida albicans (μg/mL) | Reference |
| Series 1: Imidazolyl Thiazolidinediones | ||||
| Compound T2 | 8.8 | 2.3 | - | [1] |
| Series 2: (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione derivatives | ||||
| Compound am3 | - | - | Effective | [2] |
Table 3: Zone of Inhibition of N-substituted thiazolidine-2,4-dione Derivatives
| Compound/Derivative | Zone of Inhibition (mm) | Reference |
| Compound am6 | Superior antimicrobial potential | [2] |
| Compound am7 | Superior antimicrobial potential | [2] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening assays are provided below. Adherence to these protocols is crucial for obtaining reliable and reproducible results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Test thiazolidinedione derivatives
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the thiazolidinedione derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in the broth medium to obtain the desired starting concentration.
-
Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate.[6] Add 100 µL of the starting concentration of the test compound to the first well of each row.[6] Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[6] Discard the final 100 µL from the last well.[6]
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.[6]
-
Controls:
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.[6]
-
Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6]
Agar Disc Diffusion Method
This method is a preliminary screening tool to assess the antimicrobial activity of a compound based on the size of the zone of growth inhibition around a filter paper disc impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Test thiazolidinedione derivatives dissolved in a suitable solvent
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic discs
-
Forceps
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension.[2] Squeeze the swab against the side of the tube to remove excess fluid.[2] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[3]
-
Application of Discs: Using sterile forceps, place the filter paper discs impregnated with the test thiazolidinedione derivatives onto the surface of the inoculated agar.[2] Gently press the discs to ensure complete contact with the agar.
-
Controls: Place a positive control antibiotic disc and a blank disc (impregnated with the solvent used to dissolve the test compounds) on the agar plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters (mm).
Agar Well Diffusion Method
Similar to the disc diffusion method, this technique involves creating wells in the agar and filling them with the test compound solution.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tip to create wells
-
Test thiazolidinedione derivatives solution
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic solution
-
Micropipette
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Prepare a lawn culture of the test microorganism on the MHA plates as described in the Agar Disc Diffusion Method.
-
Creating Wells: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) in the agar.
-
Application of Test Solution: Carefully pipette a fixed volume (e.g., 50-100 µL) of the thiazolidinedione derivative solution into each well.
-
Controls: Fill separate wells with a positive control antibiotic solution and the solvent alone as a negative control.
-
Incubation: Allow the plates to stand for a period to allow for diffusion of the compounds, then incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well.
Poisoned Food Technique for Antifungal Activity
This method is used to evaluate the fungistatic or fungicidal activity of compounds by incorporating them into the growth medium.
Materials:
-
Potato Dextrose Agar (PDA)
-
Test thiazolidinedione derivatives
-
Actively growing fungal culture
-
Sterile Petri plates
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Poisoned Medium: Prepare PDA and autoclave. While the medium is still molten, add the test thiazolidinedione derivative at the desired concentration. Mix well and pour the "poisoned" agar into sterile Petri plates.
-
Control Plates: Prepare control plates with PDA without the test compound.
-
Inoculation: From the periphery of an actively growing fungal culture, cut a small disc (e.g., 5 mm diameter) using a sterile cork borer. Place the fungal disc at the center of both the poisoned and control agar plates.[4]
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days, until the fungal growth in the control plate reaches the edge of the plate.
-
Evaluation of Fungal Growth Inhibition: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of growth inhibition using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and the proposed mechanisms of antimicrobial action for thiazolidinedione derivatives.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. hereditybio.in [hereditybio.in]
Application Notes and Protocols: Anticancer Activity Evaluation of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid on MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anticancer properties of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (DTA) on the human breast cancer cell line, MCF-7. This document includes detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution, along with illustrative data and visualizations of key experimental workflows and signaling pathways.
Introduction
This compound is a derivative of the thiazolidinedione heterocyclic ring system. Thiazolidinediones have been investigated for a range of pharmacological activities, including anticancer effects.[1] This class of compounds has been shown to induce apoptosis, cell cycle arrest, and differentiation in various cancer cell lines, making DTA a compound of interest for anticancer drug discovery.[2] The MCF-7 cell line, an estrogen receptor-positive human breast adenocarcinoma cell line, serves as a well-established model for studying the efficacy of potential breast cancer therapeutics.
Data Presentation
The following tables summarize representative quantitative data on the effects of DTA and its derivatives on MCF-7 cells.
Table 1: Cytotoxicity of this compound Derivatives against MCF-7 Cells
| Compound | IC50 (µM) | Exposure Time (hours) |
| Derivative 1 | 4.5 | 48 |
| Derivative 2 | 1.4 | 48 |
| Derivative 3 | 8.4 | 24 |
Note: The IC50 values presented are for illustrative purposes based on published data for various thiazolidinedione derivatives and may not represent the exact values for this compound.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Illustrative Data)
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 0 | 62 | 25 | 13 |
| DTA | 10 | 75 | 15 | 10 |
| DTA | 25 | 82 | 10 | 8 |
| DTA | 50 | 88 | 7 | 5 |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Illustrative Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 0 | 3.5 | 2.1 |
| DTA | 10 | 15.2 | 5.8 |
| DTA | 25 | 28.9 | 10.4 |
| DTA | 50 | 45.7 | 18.3 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability by measuring the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (DTA)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of DTA in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the DTA dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), which stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
MCF-7 cells
-
DTA
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DTA for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with PI and analyzing the DNA content by flow cytometry.
Materials:
-
MCF-7 cells
-
DTA
-
6-well plates
-
Ice-cold 70% Ethanol
-
PBS
-
PI staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with DTA as described in the apoptosis assay.
-
Harvest the cells and wash with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of DTA on MCF-7 cells.
Caption: Putative signaling pathways affected by thiazolidinediones in cancer cells.
References
Application Notes and Protocols for In Vivo Antidiabetic Assays of Thiazolidinedione Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that function as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[1] The activation of PPARγ by TZDs modulates the transcription of numerous genes involved in glucose and lipid metabolism, which enhances insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[1][2] This mechanism makes TZDs effective in lowering blood glucose levels in patients with type 2 diabetes.[1] However, their clinical use has been associated with side effects such as weight gain, fluid retention, and bone loss.[1] Consequently, there is a significant research focus on developing novel TZD analogs with improved efficacy and a more favorable safety profile.[1]
These application notes provide a comprehensive guide to the essential in vivo assays required for the preclinical evaluation of thiazolidinedione compounds. Detailed protocols for assessing glucose homeostasis and insulin sensitivity are presented, along with guidelines for data interpretation and visualization of key biological pathways and experimental workflows.
Mechanism of Action: PPARγ Signaling Pathway
The primary mechanism of action for thiazolidinediones involves binding to and activating the PPARγ nuclear receptor.[2] Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2][3] This interaction recruits co-activator proteins, leading to the upregulation of genes involved in insulin signaling, glucose uptake (e.g., GLUT4), and lipid metabolism, ultimately resulting in improved insulin sensitivity.[3]
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Experimental Animal Models
The appropriate selection of an animal model is crucial for the preclinical evaluation of TZDs. Both genetic and diet-induced models of obesity, insulin resistance, and type 2 diabetes are commonly used.[1]
| Animal Model | Type | Key Characteristics | Relevance for TZD Testing |
| db/db Mice | Genetic | Leptin receptor mutation.[1] | Exhibit hyperphagia, severe obesity, hyperglycemia, and insulin resistance. Highly responsive to TZD treatment, showing significant glucose reduction.[1] |
| ob/ob Mice | Genetic | Leptin gene mutation.[1] | Phenotype similar to db/db mice with pronounced obesity and insulin resistance.[1] |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic | Leptin receptor mutation. | Develops obesity, insulin resistance, and overt diabetes. Used to study TZD effects on hyperglycemia and diabetic complications.[4] |
| Diet-Induced Obesity (DIO) Mice/Rats | Induced | Fed a high-fat diet (HFD). | Develop obesity, insulin resistance, and glucose intolerance, closely mimicking the common human condition. Standard model for testing insulin-sensitizing agents. |
| Streptozotocin (STZ)-Induced Diabetes | Chemically-Induced | STZ is toxic to pancreatic β-cells, causing insulin deficiency.[5] | Often combined with a high-fat diet to model type 2 diabetes with insulin resistance and β-cell dysfunction.[6] A single high dose of STZ can model type 1 diabetes. |
| Alloxan-Induced Diabetes | Chemically-Induced | Alloxan selectively destroys pancreatic β-cells.[7] | Used to induce hyperglycemia for evaluating glucose-lowering agents.[7][8] |
Key In Vivo Assays and Protocols
A battery of in vivo tests is essential to comprehensively evaluate the efficacy and mechanism of action of novel thiazolidinedione compounds.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental assay used to assess the body's ability to handle a glucose load, providing an integrated measure of glucose disposal and insulin sensitivity.[1][9]
Caption: Standard workflow for an Oral Glucose Tolerance Test (OGTT).
-
Animal Preparation: Fast mice for 6-16 hours prior to the test, with free access to water.[1][10][11] A 6-hour fast is often sufficient and may reduce the stress of prolonged fasting.[10][12]
-
Baseline Measurement: Manually restrain the mouse and obtain a small blood sample (~5 µL) by making a small incision on the lateral tail vein.[1][12] Use a calibrated glucometer to measure the baseline blood glucose concentration (t=0).[1][11]
-
Glucose Administration: Administer a sterile glucose solution (typically 2 g/kg body weight) via oral gavage.[1][11]
-
Timed Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration and measure glucose levels.[1][11][12]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the total area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the TZD-treated group compared to the vehicle control indicates improved glucose tolerance.[1]
| Time (min) | Vehicle Control (mg/dL) | TZD Compound (mg/dL) |
| 0 | 95 ± 5 | 92 ± 6 |
| 15 | 280 ± 15 | 210 ± 12 |
| 30 | 350 ± 20 | 260 ± 18 |
| 60 | 250 ± 18 | 180 ± 15 |
| 90 | 160 ± 10 | 125 ± 9 |
| 120 | 110 ± 8 | 100 ± 7 |
| AUC | 25500 ± 1500 | 18500 ± 1200 |
| (Data are representative and presented as Mean ± SEM) |
Insulin Tolerance Test (ITT)
The ITT is designed to assess whole-body insulin sensitivity by measuring the rate of glucose clearance from the circulation in response to an exogenous insulin injection.[13]
Caption: Standard workflow for an Insulin Tolerance Test (ITT).
-
Animal Preparation: Fast mice for 4-6 hours. A shorter fasting period is used compared to the OGTT to avoid hypoglycemia.[13][14]
-
Baseline Measurement: Obtain a baseline blood glucose reading (t=0) from the tail vein as described for the OGTT.
-
Insulin Administration: Administer human insulin (e.g., 0.75-1.0 U/kg body weight) via intraperitoneal (IP) or subcutaneous (SC) injection.[13][14] The exact dose may need to be optimized based on the animal model's degree of insulin resistance.[15]
-
Timed Blood Sampling: Collect blood samples and measure glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.[1][13]
-
Data Analysis: Plot blood glucose levels over time. Data are often expressed as a percentage of the initial baseline glucose level. An enhanced rate of glucose lowering in the TZD-treated group indicates improved insulin sensitivity. The area above the curve (AAC) can be calculated to quantify the hypoglycemic response.
| Time (min) | Vehicle Control (% of Baseline) | TZD Compound (% of Baseline) |
| 0 | 100% | 100% |
| 15 | 75% ± 4% | 55% ± 3% |
| 30 | 60% ± 5% | 40% ± 4% |
| 45 | 65% ± 6% | 45% ± 5% |
| 60 | 80% ± 5% | 65% ± 4% |
| (Data are representative and presented as Mean ± SEM) |
Biomarker and Gene Expression Analysis
To elucidate the molecular mechanisms underlying the observed metabolic improvements, analysis of relevant biomarkers and gene expression in key metabolic tissues is essential.
-
Tissue Harvesting: At the end of the in vivo study, euthanize animals and collect key metabolic tissues such as epididymal white adipose tissue (eWAT), liver, and skeletal muscle.[1]
-
Sample Processing: Immediately snap-freeze tissues in liquid nitrogen and store them at -80°C for subsequent analysis.[1]
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from tissues using a suitable method (e.g., TRIzol reagent).[1]
-
Synthesize complementary DNA (cDNA) from the RNA.[1]
-
Perform qRT-PCR to quantify the expression of PPARγ target genes (e.g., Adipoq (Adiponectin), Slc2a4 (GLUT4)) and inflammatory markers (e.g., Tnf (TNF-α), Mcp-1).[1][16]
-
Normalize expression data to a stable housekeeping gene (e.g., Actb, Gapdh).[1]
-
-
Western Blotting:
-
Extract total protein from tissues using appropriate lysis buffers.[1]
-
Determine protein concentration (e.g., BCA assay).[1]
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., PPARγ, GLUT4, phosphorylated Akt) followed by detection with secondary antibodies.[1]
-
-
Serum Biomarker Analysis: Collect blood at baseline and at the end of the study. Separate serum and measure concentrations of insulin, triglycerides, cholesterol, and inflammatory cytokines (e.g., IL-6, hsCRP) using ELISA or other immunoassay kits.[16][17]
Table 3: Relative Gene Expression in Adipose Tissue (Fold Change vs. Control)
| Gene | Vehicle Control | TZD Compound |
|---|---|---|
| Pparg | 1.0 ± 0.1 | 1.2 ± 0.2 |
| Adipoq (Adiponectin) | 1.0 ± 0.2 | 3.5 ± 0.5* |
| Slc2a4 (GLUT4) | 1.0 ± 0.1 | 2.8 ± 0.4* |
| Tnf (TNF-α) | 1.0 ± 0.3 | 0.4 ± 0.1* |
(Data are representative, Mean ± SEM. *p<0.05 vs. Control)
Table 4: Serum Biomarker Levels
| Parameter | Vehicle Control | TZD Compound |
|---|---|---|
| Fasting Insulin (ng/mL) | 2.5 ± 0.4 | 1.2 ± 0.2* |
| Triglycerides (mg/dL) | 150 ± 15 | 90 ± 10* |
| hsCRP (ng/mL) | 5.2 ± 0.6 | 2.1 ± 0.3* |
(Data are representative, Mean ± SEM. *p<0.05 vs. Control)
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. Effects of Thiazolidinedione Therapy on Inflammatory Markers of Type 2 Diabetes: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of proinflammatory cytokines and inflammation markers as biomarkers for the action of thiazolidinediones in Type 2 diabetes mellitus patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2,4-Dioxo-thiazolidin-5-yl)-acetic acid in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid for use in in vitro studies. This document outlines the necessary materials, equipment, and procedures to ensure accurate and reproducible experimental results.
Compound Information
This compound is a chemical compound belonging to the thiazolidinedione class. Thiazolidinediones are a well-known class of compounds in drug discovery, with several derivatives being investigated for a range of biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₄S | [1] |
| Molecular Weight | 175.16 g/mol | [1][2] |
| Appearance | Pale brown to light brown solid | [3] |
| Storage | Store at -20°C in a dry, inert atmosphere. | [3] |
Solubility and Stock Solution Preparation
The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro assays. Based on available data for the compound and general characteristics of the thiazolidinedione class, the following information has been compiled.
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Slightly soluble | [3] |
| Chloroform | Slightly soluble | [3] |
| Water | Poorly soluble | General knowledge for this class of compounds. |
| Ethanol | Poorly soluble | General knowledge for this class of compounds. |
Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (MW: 175.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh out 1.75 mg of this compound powder using an analytical balance.
-
Solvent Addition: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note on Final DMSO Concentration in Assays: When preparing working solutions from the DMSO stock, it is crucial to ensure that the final concentration of DMSO in the in vitro assay does not exceed a level that could cause cellular toxicity or interfere with the assay. Typically, a final DMSO concentration of less than 0.5% is recommended.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical cell-based in vitro assay.
Caption: General experimental workflow for using this compound in cell-based assays.
Putative Signaling Pathway: PPARγ Activation
Thiazolidinediones are well-documented agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. The following diagram illustrates the canonical PPARγ signaling pathway.
Caption: Simplified PPARγ signaling pathway activated by thiazolidinedione compounds.
Safety and Handling
When handling this compound, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
These application notes provide a foundational guide for the preparation and use of this compound stock solutions in in vitro research. Due to the limited availability of specific quantitative solubility and bioactivity data for this particular compound, it is strongly recommended that researchers perform small-scale solubility tests and dose-response experiments to determine the optimal concentrations for their specific experimental systems.
References
Synthetic Routes for Functionalization of the Thiazolidinedione Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,4-thiazolidinedione (TZD) core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of insulin-sensitizing drugs for the treatment of type 2 diabetes.[1][2][3][4][5] The biological activity of TZD derivatives can be extensively modulated through functionalization at various positions of the heterocyclic ring. These modifications influence the compound's affinity for biological targets, such as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), as well as its pharmacokinetic properties.[6][7][8][9] This document provides a detailed overview of the primary synthetic routes for the functionalization of the TZD scaffold, complete with experimental protocols and relevant biological data.
Overview of Functionalization Strategies
The thiazolidinedione ring offers several positions for chemical modification, with the most frequently targeted sites being the nitrogen atom at position 3 (N-3) and the active methylene group at position 5 (C-5).[1][10][11] Functionalization at these positions allows for the introduction of a wide array of substituents, leading to diverse pharmacological profiles.
Functionalization at the C-5 Position: The Knoevenagel Condensation
The most prevalent method for introducing substituents at the C-5 position of the TZD scaffold is the Knoevenagel condensation.[1][12] This reaction involves the condensation of the active methylene group of the TZD ring with an aldehyde, typically under basic catalysis, to yield a 5-arylidene-2,4-thiazolidinedione derivative.[1][12]
A variety of catalysts and reaction conditions have been employed to promote this transformation, including piperidine, sodium acetate, and more environmentally benign approaches utilizing catalysts like L-tyrosine or polyethylene glycol (PEG) as a solvent.[1][12]
General Reaction Scheme
Caption: General scheme of the Knoevenagel condensation for C-5 functionalization.
Experimental Protocol: Synthesis of 5-(4-Hydroxybenzylidene)-2,4-thiazolidinedione
This protocol describes the synthesis of a key intermediate used in the creation of various TZD derivatives.[13]
Materials:
-
2,4-Thiazolidinedione (4.91 g, 0.042 M)
-
4-Hydroxybenzaldehyde (5.12 g, 0.042 M)
-
Dry Toluene (10 mL)
-
Piperidine (2-3 drops)
-
Dry Ethanol
Procedure:
-
Suspend 2,4-thiazolidinedione and 4-hydroxybenzaldehyde in dry toluene in a 250 mL round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the suspension.
-
Reflux the mixture with stirring. Water will be removed azeotropically.
-
After the complete removal of water and when the temperature exceeds 110°C, continue stirring the reaction mixture for an additional hour.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the toluene.
-
Filter the precipitate and wash with cold, dry toluene, followed by dry ethanol.
-
Dry the product to obtain 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione.
Expected Yield: 80%
Functionalization at the N-3 Position
Substitution at the N-3 position is typically achieved by deprotonation of the amide nitrogen followed by nucleophilic substitution with an appropriate electrophile, such as an alkyl or benzyl halide.[1] Various bases and solvents have been utilized for this purpose, with common choices including potassium carbonate, sodium hydride, and sodium methoxide in solvents like DMF or acetone.[1]
General Reaction Scheme
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rfppl.co.in [rfppl.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
- 5. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. thepharmajournal.com [thepharmajournal.com]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid is a key intermediate and a derivative of the thiazolidinedione scaffold, a class of compounds known for a wide range of biological activities.[1] Thiazolidinediones are utilized in the development of treatments for conditions such as diabetes and cancer.[2] Ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical requirement in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the determination of purity and for stability-indicating assays.[3][4][5]
This application note provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to separate the main compound from its potential impurities and degradation products.
Proposed Analytical HPLC Method
A robust RP-HPLC method with UV detection is proposed for the quantitative analysis of this compound. The parameters are based on established methods for similar thiazolidinedione derivatives.[6][7]
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.01M Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a 40:60 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation : Prepare a 0.01M potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the filtered buffer and acetonitrile in the specified ratio (60:40 v/v) and degas before use.
-
Diluent Preparation : The mobile phase is used as the diluent for preparing standard and sample solutions.
-
Standard Solution Preparation (100 µg/mL) : Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL) : Accurately weigh 10 mg of the this compound sample, transfer it to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. Inject the standard solution five times and evaluate the system suitability parameters.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Workflow for HPLC Purity Analysis
Caption: High-level workflow for HPLC method development and sample analysis.
Stability-Indicating Method Development: Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the HPLC method.[8][9] These studies expose the drug substance to stress conditions to produce degradation products.[10]
Stress Conditions
-
Acid Hydrolysis : Treat 1 mL of the sample stock solution (1 mg/mL) with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[8] Neutralize the solution with 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis : Treat 1 mL of the sample stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[8][11] Neutralize with 0.1 M HCl before dilution and injection.
-
Oxidative Degradation : Treat 1 mL of the sample stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation : Expose the solid drug substance to heat at 80°C for 48 hours in a hot air oven.[7] Then, prepare a sample solution for analysis.
-
Photolytic Degradation : Expose the solid drug substance to UV light (254 nm) and visible light for 7 days. Prepare a sample solution for analysis.
After each stress condition, dilute the sample to the target concentration (100 µg/mL) and analyze by HPLC. A control sample (unstressed) should also be analyzed for comparison. The goal is to achieve 5-20% degradation of the active substance.[8]
Forced Degradation Experimental Workflow
Caption: Workflow illustrating the forced degradation experimental process.
Data Presentation and Results
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the typical parameters and expected results for a validated method.
Table 3: Summary of Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (µg/mL) | 25 - 150 | Correlation Coefficient (r²) > 0.999 |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 80% - 120% of test concentration | 98.0% - 102.0% |
| Specificity | No interference at the retention time of the main peak | Peak purity index > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results | %RSD < 2.0% for minor changes in flow rate, pH, and mobile phase composition |
Forced Degradation Results
The results from the forced degradation study demonstrate the method's ability to separate the analyte from its degradation products.
Table 4: Summary of Forced Degradation Study Results
| Stress Condition | Retention Time (min) of Main Peak | % Degradation | No. of Degradation Peaks | Comments |
| Control (Unstressed) | 5.8 | 0 | 0 | - |
| Acid Hydrolysis | 5.8 | 12.5% | 2 (at 3.1, 4.5 min) | Significant degradation observed. |
| Base Hydrolysis | 5.8 | 18.2% | 3 (at 2.8, 3.9, 7.1 min) | Highly susceptible to basic conditions. |
| Oxidative | 5.8 | 8.5% | 1 (at 6.5 min) | Moderate degradation. |
| Thermal | 5.8 | 3.1% | 1 (at 4.2 min) | Relatively stable to heat. |
| Photolytic | 5.8 | 5.6% | 2 (at 3.5, 6.8 min) | Moderate degradation under light. |
Note: The retention times and % degradation values are representative and will vary based on the specific compound and experimental conditions.
Conclusion
The described RP-HPLC method provides a comprehensive framework for the purity and stability analysis of this compound. The protocol details the chromatographic conditions, solution preparation, system suitability criteria, and a strategy for forced degradation studies to establish the stability-indicating nature of the method. This application note serves as a valuable resource for quality control and analytical development laboratories working with thiazolidinedione derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 5. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application Notes and Protocols: The (2,4-Dioxo-thiazolidin-5-yl)-acetic acid Fragment in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The (2,4-Dioxo-thiazolidin-5-yl)-acetic acid moiety, a derivative of thiazolidinedione, is a privileged scaffold in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for leveraging this fragment in drug design and development.
Biological and Therapeutic Applications
The this compound fragment and its derivatives have been extensively explored as modulators of various biological targets, leading to their investigation in several therapeutic areas.
Antidiabetic Activity
Thiazolidinediones are well-established as insulin sensitizers. Their primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.[1][2] Activation of PPAR-γ by thiazolidinedione derivatives leads to enhanced insulin sensitivity and improved glucose uptake in peripheral tissues.[2][3]
Another avenue for their antidiabetic effect is through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase. By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed down, leading to a reduction in postprandial hyperglycemia.[4]
Anticancer Activity
Derivatives of this compound have demonstrated potent anticancer activities against various cancer cell lines, including breast, colon, and prostate cancers.[5][6] Their multimodal mechanism of action involves the modulation of several key signaling pathways implicated in cancer progression:
-
Raf/MEK/ERK Pathway: Inhibition of this pathway, which is crucial for cell proliferation and survival, has been observed with certain thiazolidinedione derivatives.[7]
-
PI3K/Akt Pathway: This pathway is another critical regulator of cell growth, survival, and metabolism. Thiazolidinedione-based compounds have been identified as inhibitors of PI3K, leading to downstream effects on Akt signaling.[8][9]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt signaling pathway is a hallmark of many cancers. Thiazolidinedione derivatives have been shown to downregulate this pathway by targeting key components like β-catenin.[10][11]
Antioxidant Activity
The thiazolidinedione scaffold has been associated with significant antioxidant properties. These compounds can scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby mitigating oxidative stress, which is implicated in numerous diseases.[12][13]
Antibacterial Activity
Novel derivatives incorporating the this compound fragment have been synthesized and evaluated for their antibacterial properties, showing activity against various bacterial strains.[14]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of this compound.
Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives
| Compound ID | Target | Activity | Value | Reference |
| BRL49653 | PPAR-γ | Kd | ~40 nM | [15] |
| Compound 3e | PTP1B | IC50 | 5.0 µM | [16] |
| Compound 5 | α-amylase | IC50 | 18.02 µg/mL | [4] |
| Compound 6 | α-amylase | IC50 | 10.26 µg/mL | [4] |
| Compound 11 | α-amylase | IC50 | 20.01 µg/mL | [4] |
| Acarbose (Standard) | α-amylase | IC50 | 24.1 µg/mL | [4] |
Table 2: Anticancer Activity of Thiazolidinedione Derivatives
| Compound ID | Cell Line | Activity | Value (µM) | Reference |
| PZ-9 | MCF-7 | IC50 | 29.44 | [17] |
| PZ-11 | MCF-7 | IC50 | 17.35 | [17] |
| Vincristine (Standard) | MCF-7 | IC50 | 6.45 | [17] |
| Compound 19e | MDA-MB-231 | IC50 | 0.97 ± 0.13 | [18] |
| Compound 6a | MCF-7 | IC50 | 12.11 ± 2.9 | [19] |
| Compound 6h | MCF-7 | IC50 | 15.82 ± 10.1 | [19] |
Table 3: Antioxidant Activity of Thiazolidinedione Derivatives
| Compound ID | Assay | Activity | Value | Reference |
| Compound 2 | DPPH Scavenging | IC50 | Lowest among studied | [20] |
| Compound 3 | DPPH Scavenging | IC50 | Highest among studied | [20] |
| Compound 12 | DPPH Scavenging | IC50 | 22.7 ± 0.43 µM | [21] |
| Compound 11 | Nitric Oxide Scavenging | IC50 | 13.8 ± 0.5 µM | [21] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathways modulated by thiazolidinedione derivatives and a general workflow for drug design using this fragment.
Caption: PPAR-γ Signaling Pathway Activation.
Caption: Anticancer Signaling Pathways Inhibition.
Caption: Drug Design and Development Workflow.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride
-
Appropriate amine (e.g., 1,2,4-triazole, 4-phenyl-1,2,4-triazolin-5-one)[22]
-
Anhydrous dioxane
-
Anhydrous pyridine
-
Diluted hydrochloric acid
-
n-Butanol
Procedure: [14]
-
Dissolve 0.01 mol of the appropriate amine in 5 mL of anhydrous pyridine.
-
In a separate flask, dissolve 0.01 mol of (2,4-dioxo-thiazolidin-5-yl)-acetyl chloride in 3 mL of anhydrous dioxane.
-
Add the acid chloride solution to the amine solution and stir at room temperature for 2 hours.
-
After 2 hours, add water to the reaction mixture.
-
Acidify the mixture with diluted hydrochloric acid to a pH of 3-4.
-
Allow the mixture to stand at room temperature for 24 hours to facilitate precipitation.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from n-butanol to obtain the purified derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
In Vitro α-Amylase Inhibition Assay
This protocol outlines a method to assess the α-amylase inhibitory activity of synthesized compounds.[23][24]
Materials:
-
α-amylase solution (1 unit/mL in 20 mM sodium phosphate buffer, pH 6.9)
-
Starch solution (1% w/v in deionized water)
-
3,5-Dinitrosalicylic acid (DNSA) color reagent
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in DMSO (e.g., 10, 20, 30, 40, 50 µg/mL).[24]
-
In a 96-well plate, add 50 µL of the test compound solution (or DMSO for control) and 50 µL of the α-amylase solution to each well.
-
Pre-incubate the plate at 37°C for 20 minutes.
-
Add 50 µL of the starch solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the DNSA color reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of deionized water to each well.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of compounds.[12][25]
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Abscontrol - Abssample) / Abscontrol] x 100
Anticancer Activity Assay (MTT Assay on MCF-7 Cells)
This protocol details the procedure for assessing the cytotoxic effects of compounds on the MCF-7 breast cancer cell line.[5][19]
Materials:
-
MCF-7 human breast cancer cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium and treat the cells with 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Indole and 2,4-Thiazolidinedione conjugates as potential anticancer modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolidinedione-based PI3Kα inhibitors: an analysis of biochemical and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel 2,4-thiazolidinedione derivative as dual inhibitor of β-catenin/TCF4 interaction and tubulin polymerization in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazolidinediones downregulate Wnt/beta-catenin signaling via multiple mechanisms in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.vensel.org [pubs.vensel.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for DNA Cleage Studies with Thiazolidinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the DNA cleavage potential of thiazolidinedione derivatives. The protocols outlined below detail the experimental procedures for assessing DNA cleavage, and the accompanying data and diagrams offer insights into the mechanisms of action.
Introduction
Thiazolidinediones are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] One of the mechanisms contributing to their cytotoxic effects is the induction of DNA cleavage.[2][3] This can occur through various pathways, including the inhibition of essential enzymes like topoisomerases or the generation of reactive oxygen species (ROS) that lead to DNA strand breaks.[4][5][6][7] Understanding the DNA cleaving capabilities of novel thiazolidinedione derivatives is a critical step in their evaluation as potential therapeutic agents.
Data Presentation: DNA Cleavage Activity of Thiazolidinedione Derivatives
The following table summarizes the DNA cleavage activity of representative 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives against supercoiled plasmid DNA (pUC-19). The data is based on agarose gel electrophoresis analysis, where the conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear DNA (Form III) indicates cleavage activity.
| Compound ID | Concentration (µg/mL) | Observation | Reference |
| 5d | 50 | Partial digestion of supercoiled DNA | [2][3] |
| 150 | Complete digestion of linear DNA and partial digestion of supercoiled DNA | [2][3] | |
| 5g | 50 | Partial digestion of supercoiled DNA | [2][3] |
| 150 | Complete digestion of linear DNA and partial digestion of supercoiled DNA | [2][3] |
Experimental Protocols
Protocol 1: DNA Cleavage Assay using Agarose Gel Electrophoresis
This protocol details the procedure for evaluating the ability of thiazolidinedione derivatives to induce cleavage in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pUC-19 or pBR322)
-
Thiazolidinedione derivatives
-
Dimethylformamide (DMF)
-
Tris-Acetate-EDTA (TAE) buffer (50x stock: 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA, pH 8.0, in 1 L of distilled water)
-
Agarose
-
Ethidium bromide (or a safer alternative DNA stain)
-
6x DNA loading dye (containing bromophenol blue and glycerol)
-
DNA ladder (marker)
-
Microcentrifuge tubes
-
Incubator
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1x TAE buffer by diluting the 50x stock with distilled water.
-
Prepare a 1% (w/v) agarose gel by dissolving 1 g of agarose in 100 mL of 1x TAE buffer. Heat the mixture until the agarose is completely dissolved. Allow the solution to cool to about 50-60°C before adding ethidium bromide to a final concentration of 0.5 µg/mL.
-
Prepare stock solutions of the thiazolidinedione derivatives in DMF (e.g., 1 mg/mL).
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Prepare a control reaction with plasmid DNA and the same volume of DMF without the thiazolidinedione derivative.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 2 hours).[2]
-
-
Gel Electrophoresis:
-
Add 4 µL of 6x DNA loading dye to each reaction tube and mix gently.
-
Pour the prepared 1% agarose gel into a casting tray with a comb and allow it to solidify.
-
Place the gel in the electrophoresis tank and fill it with 1x TAE buffer until the gel is submerged.
-
Carefully load the samples into the wells of the gel. Load a DNA ladder in one of the wells to determine the size of the DNA fragments.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis:
-
Visualize the DNA bands on a UV transilluminator.
-
Capture an image of the gel using a gel documentation system.
-
Analyze the results by observing the conversion of the faster-migrating supercoiled DNA (Form I) to the slower-migrating nicked circular DNA (Form II) and/or linear DNA (Form III). The presence of Form II and Form III in the lanes containing the thiazolidinedione derivatives indicates DNA cleavage.
-
Protocol 2: Topoisomerase I Inhibition Assay
This protocol is designed to investigate whether the DNA cleavage activity of thiazolidinedione derivatives is mediated through the inhibition of topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Thiazolidinedione derivatives
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue)
-
Agarose, TAE buffer, ethidium bromide, and electrophoresis equipment as in Protocol 1.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, pre-incubate the Topoisomerase I enzyme with the thiazolidinedione derivative at various concentrations for 10 minutes at 37°C in the assay buffer.
-
Prepare a positive control with the enzyme and its vehicle (e.g., DMF) and a negative control with only the plasmid DNA.
-
-
DNA Relaxation Reaction:
-
Add supercoiled plasmid DNA to the pre-incubated enzyme-inhibitor mixture to initiate the relaxation reaction. The final reaction volume should be around 20 µL.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 5 µL of the stop solution.
-
-
Gel Electrophoresis and Analysis:
-
Load the samples onto a 1% agarose gel and perform electrophoresis as described in Protocol 1.
-
Analyze the gel image. The positive control should show the conversion of supercoiled DNA to relaxed DNA. Inhibition of the enzyme by the thiazolidinedione derivative will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for DNA Cleavage Assay
Caption: Workflow for assessing DNA cleavage by thiazolidinedione derivatives.
Diagram 2: Proposed Signaling Pathway for Topoisomerase-Mediated DNA Cleavage
Caption: Thiazolidinedione derivatives may inhibit topoisomerases, leading to DNA damage.
Diagram 3: Proposed Signaling Pathway for ROS-Mediated DNA Cleavage
Caption: Thiazolidinedione derivatives may induce ROS, causing oxidative DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA topoisomerase I activity and induction of apoptosis by thiazacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Docking of Thiazolidinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for performing molecular docking studies of thiazolidinedione derivatives against specific protein targets. This guide is intended to assist researchers in the fields of computational chemistry, pharmacology, and drug discovery in evaluating the binding potential of novel thiazolidinedione-based compounds.
Introduction to Thiazolidinediones and Molecular Docking
Thiazolidinediones (TZDs) are a class of synthetic compounds based on a thiazolidine-2,4-dione heterocyclic scaffold. They are well-known for their therapeutic applications, particularly as insulin sensitizers in the treatment of type 2 diabetes.[1] The biological activity of TZDs is primarily mediated through their interaction with specific protein targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is a powerful tool for structure-based drug design, enabling the prediction of binding modes and affinities of small molecules like TZD derivatives to their protein targets. This protocol will focus on two prominent targets of TZD derivatives: Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) and Aldose Reductase.
Target Proteins
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)
PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[3][4] It is the primary target for the insulin-sensitizing effects of TZD drugs.[3] Activation of PPAR-γ by agonists like TZDs leads to the transcription of genes involved in insulin signaling, glucose uptake, and adipocyte differentiation.[5] For docking studies, a commonly used crystal structure of PPAR-γ in complex with a TZD derivative is available from the Protein Data Bank (PDB).
Aldose Reductase
Aldose reductase is an enzyme of the polyol pathway that, under hyperglycemic conditions, catalyzes the reduction of glucose to sorbitol.[6] The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[6][7] Therefore, inhibitors of aldose reductase are of significant interest for the management of these conditions. Several TZD derivatives have been investigated as potential aldose reductase inhibitors.[8]
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study of thiazolidinedione derivatives.
Caption: General workflow for molecular docking studies.
Detailed Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of thiazolidinedione derivatives against a protein target using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
AutoDock Tools (ADT): A graphical user interface for preparing docking input files.
-
AutoDock Vina: The docking engine.
-
Molecular visualization software: PyMOL, Chimera, or Discovery Studio Visualizer for analyzing results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
Ligand structure: 2D or 3D structure of the thiazolidinedione derivative (e.g., from PubChem or drawn using chemical drawing software).
Step-by-Step Protocol
Step 1: Protein Preparation
-
Download the Protein Structure: Obtain the crystal structure of the target protein from the PDB. For this protocol, we will use PPAR-γ (PDB ID: 2PRG) and Aldose Reductase (PDB ID: 4LUA) as examples.
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the downloaded PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format (e.g., protein.pdbqt).
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of the thiazolidinedione derivative. If you have a 2D structure, you can use software like Avogadro or online tools to generate a 3D conformation.
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Open the ligand file in ADT.
-
Detect the torsional root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).
-
Step 3: Grid Box Generation
The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or from literature reports.
-
Set Grid Box Parameters in AutoDock Tools (ADT):
-
Load the prepared protein PDBQT file.
-
Open the "Grid Box" option.
-
Adjust the center and dimensions (x, y, z) of the grid box to cover the entire binding pocket. A good starting point is a box that extends approximately 10-15 Å beyond the boundaries of the known ligand.
-
Record the grid center coordinates and dimensions. For example, for PPAR-γ (PDB ID: 2PRG), a grid box centered on the co-crystallized ligand with dimensions of approximately 25 x 25 x 25 Å is often a reasonable starting point.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Run AutoDock Vina from the command line:
-
--config conf.txt: Specifies the configuration file.
-
--log log.txt: Creates a log file with the binding affinity scores.
-
--out output.pdbqt: Generates a PDBQT file with the predicted binding poses of the ligand.
-
Step 5: Analysis of Results
-
Examine the Log File: The log.txt file will contain a table of the binding affinities (in kcal/mol) for the different predicted binding modes. The most negative value represents the best-predicted binding affinity.
-
Visualize the Docking Poses: Open the protein PDBQT file and the output PDBQT file in a molecular visualization tool like PyMOL. This will allow you to visualize the predicted binding poses of the thiazolidinedione derivative within the active site of the protein.
-
Analyze Interactions: Identify key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The 2D interaction diagrams can also be generated using software like Discovery Studio Visualizer or LigPlot+.
Quantitative Data Summary
The following tables summarize representative docking scores of thiazolidinedione derivatives against PPAR-γ and Aldose Reductase from various studies.
Table 1: Docking Scores of Thiazolidinedione Derivatives against PPAR-γ
| Compound/Derivative | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |
| Pioglitazone | 2PRG | Maestro | -8.558 | [3] |
| Rosiglitazone | 1ZGY | AutoDock 4.2 | -9.165 | [9][10] |
| Compound 3j | 2PRG | Maestro | -7.765 | [3] |
| Compound 3i | 2PRG | Maestro | -7.703 | [3] |
| Compound 3h | 2PRG | Maestro | -7.642 | [3] |
| Compound 5o | Not Specified | Glide XP | > -8 | [9] |
| Compound 4b | P37231 | VLife MDS 4.3 | -4.64 | [11] |
Table 2: Docking Scores of Thiazolidinedione Derivatives against Aldose Reductase
| Compound/Derivative | PDB ID | Docking Software | Docking Score (unit) | Reference |
| TA-03 | 4LUA | Molegro Virtual Docker | -136.518 (MolDock Score) | [8] |
| Compound 8b | 3G5E | Not Specified | - (IC50 = 0.16 µM) | [12] |
| Thiazolidinedione-triazole 9a | Not Specified | AutoDock Vina | Not Specified | [2] |
Note: Direct comparison of docking scores between different software and studies should be done with caution due to variations in scoring functions and protocols.
Signaling Pathway Diagrams
PPAR-γ Signaling Pathway
Activation of PPAR-γ by thiazolidinedione derivatives leads to the regulation of target genes involved in glucose and lipid metabolism.
Caption: PPAR-γ signaling pathway activation by TZDs.
Aldose Reductase and the Polyol Pathway
In hyperglycemic conditions, aldose reductase contributes to diabetic complications through the polyol pathway.
Caption: The polyol pathway and inhibition by TZDs.
Conclusion
This document provides a detailed protocol for conducting molecular docking studies of thiazolidinedione derivatives against key protein targets, PPAR-γ and Aldose Reductase. By following this guide, researchers can effectively utilize computational tools to predict the binding characteristics of novel compounds, thereby accelerating the drug discovery and development process. The provided quantitative data and signaling pathway diagrams offer a comprehensive overview for professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchtrend.net [researchtrend.net]
- 9. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for aqueous-based assays or oral administration?
A1: this compound, like many thiazolidinedione derivatives, is characterized by low aqueous solubility. This poor solubility can lead to several challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations for in vitro assays.
-
Precipitation of the compound in aqueous buffers, leading to inaccurate assay results.
-
Low and variable oral bioavailability due to incomplete dissolution in the gastrointestinal tract.[1][2]
Q2: What are the most common strategies to improve the aqueous solubility of this compound?
A2: Several effective techniques can be employed to enhance the solubility of acidic compounds like this compound. These include:
-
Salt Formation: Converting the acidic parent drug into a more soluble salt form.[3][4]
-
Co-crystallization: Forming a crystalline solid with a benign co-former to alter the crystal lattice energy.[5]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[6][7]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host.[7]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the physicochemical properties of the drug, the desired fold-increase in solubility, the intended application (e.g., in vitro assay vs. oral dosage form), and the required stability of the formulation. A preliminary screening of different methods is often recommended.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Compound precipitates from aqueous buffer during in vitro assay. | The concentration of the compound exceeds its kinetic or thermodynamic solubility in the assay medium. | 1. Determine the kinetic solubility limit: Before conducting the main experiment, perform a kinetic solubility assay to find the maximum concentration the compound can tolerate in the specific assay buffer. 2. Optimize co-solvent concentration: If using a co-solvent like DMSO, ensure the final concentration is as low as possible (ideally <1%) to avoid precipitation upon dilution. 3. Employ a solubility-enhanced form: Prepare a salt, co-crystal, solid dispersion, or cyclodextrin complex of the compound to increase its aqueous solubility. |
| Inconsistent results in shake-flask solubility experiments. | Experimental variables are not adequately controlled. | 1. Ensure sufficient equilibration time: Allow at least 24-48 hours for the solution to reach thermodynamic equilibrium. 2. Control the solid-state form: Use a consistent crystalline form and particle size of the compound for all experiments, as these can affect the dissolution rate. 3. Maintain constant temperature: Solubility is temperature-dependent. Use a temperature-controlled shaker or water bath. |
| Low oral bioavailability in animal studies despite in vitro solubility enhancement. | The solubility-enhanced form may be converting back to the poorly soluble parent form in the gastrointestinal tract (e.g., salt disproportionation). | 1. Investigate the in vivo stability of the formulation: Analyze the solid-state form of the drug in the gastrointestinal tract of the animal model post-dosing. 2. Consider amorphous solid dispersions or cyclodextrin complexes: These formulations can sometimes provide a more stable supersaturated state in vivo compared to salts. |
Quantitative Data on Solubility Enhancement
Disclaimer: Extensive literature searches did not yield specific quantitative aqueous solubility data for this compound or its modified forms. The following tables present illustrative data for a closely related thiazolidinedione derivative to demonstrate the potential improvements offered by various solubility enhancement techniques.
Table 1: Illustrative Aqueous Solubility of a Thiazolidinedione Acetic Acid Derivative and its Salt Forms
| Compound | Form | Illustrative Aqueous Solubility (mg/L) | Fold Increase |
| Thiazolidinedione Acetic Acid Derivative | Free Acid | 10 | 1 |
| Thiazolidinedione Acetic Acid Derivative | Sodium Salt | 500 | 50 |
| Thiazolidinedione Acetic Acid Derivative | Potassium Salt | 450 | 45 |
| Thiazolidinedione Acetic Acid Derivative | Benzathine Salt | 150 | 15 |
Table 2: Illustrative Aqueous Solubility Enhancement via Co-crystallization
| Compound | Co-former | Illustrative Aqueous Solubility (mg/L) | Fold Increase |
| Thiazolidinedione Acetic Acid Derivative | - | 10 | 1 |
| Thiazolidinedione Acetic Acid Derivative | Urea | 80 | 8 |
| Thiazolidinedione Acetic Acid Derivative | Nicotinamide | 120 | 12 |
Table 3: Illustrative Aqueous Solubility Enhancement via Solid Dispersion
| Compound | Carrier | Drug:Carrier Ratio | Illustrative Aqueous Solubility (mg/L) | Fold Increase |
| Thiazolidinedione Acetic Acid Derivative | - | - | 10 | 1 |
| Thiazolidinedione Acetic Acid Derivative | PVP K30 | 1:5 | 750 | 75 |
| Thiazolidinedione Acetic Acid Derivative | PEG 6000 | 1:5 | 600 | 60 |
| Thiazolidinedione Acetic Acid Derivative | HPMC | 1:5 | 550 | 55 |
Table 4: Illustrative Aqueous Solubility Enhancement via Cyclodextrin Complexation
| Compound | Cyclodextrin | Illustrative Aqueous Solubility (mg/L) | Fold Increase |
| Thiazolidinedione Acetic Acid Derivative | - | 10 | 1 |
| Thiazolidinedione Acetic Acid Derivative | β-Cyclodextrin | 200 | 20 |
| Thiazolidinedione Acetic Acid Derivative | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 900 | 90 |
Experimental Protocols
Salt Formation (Aqueous Titration Method)
Objective: To prepare a soluble salt of this compound.
Methodology:
-
Accurately weigh a known amount of this compound and suspend it in deionized water.
-
Prepare a standard solution of a base (e.g., 0.1 M NaOH or KOH).
-
Slowly titrate the suspension of the acid with the basic solution while stirring continuously.
-
Monitor the pH of the solution. The point at which the solid completely dissolves and the pH stabilizes indicates the formation of the salt.
-
The resulting salt solution can be used directly, or the salt can be isolated by lyophilization or slow evaporation of the solvent.
Co-crystallization (Slurry Conversion Method)
Objective: To prepare a co-crystal of this compound with a suitable co-former.
Methodology:
-
Select a co-former known to form hydrogen bonds with carboxylic acids (e.g., urea, nicotinamide).
-
Mix equimolar amounts of this compound and the co-former in a vial.
-
Add a small amount of a solvent in which both components have limited solubility.
-
Agitate the slurry at a constant temperature for 24-72 hours to allow for equilibration and co-crystal formation.
-
Isolate the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Characterize the resulting solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm co-crystal formation.
Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier.
Methodology:
-
Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or Hydroxypropyl Methylcellulose (HPMC).[6]
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Stir the solution until both components are fully dissolved.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the resulting solid to obtain a fine powder.
Cyclodextrin Complexation (Kneading Method)
Objective: To prepare an inclusion complex of this compound with a cyclodextrin.
Methodology:
-
Select a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
In a mortar, mix the cyclodextrin with a small amount of water to form a paste.
-
Gradually add the this compound to the paste while continuously kneading for a specified period (e.g., 60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
Visualizations
Caption: PPAR-γ signaling pathway activated by this compound.
References
- 1. cusabio.com [cusabio.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Poor Bioavailability of Thiazolidinedione Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of thiazolidione (TZD) drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of most thiazolidinedione drugs?
A1: The primary reason for the poor oral bioavailability of most thiazolidione drugs is their low aqueous solubility. Thiazolidinediones are generally classified as Biopharmaceutics Classification System (BCS) Class II drugs, which means they have high intestinal permeability but low solubility.[1][2][3] This low solubility limits the drug's dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption. Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed, leading to low and variable bioavailability.
Q2: What are the most common formulation strategies to enhance the bioavailability of thiazolidinediones?
A2: Several formulation strategies are employed to overcome the poor solubility of TZDs and enhance their oral bioavailability. The most common approaches include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity and saturation solubility.[4][5]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This prevents the drug from crystallizing and enhances its wettability and dissolution rate.[6]
-
Liquisolid Compacts: In this method, the drug is dissolved in a non-volatile liquid vehicle and then adsorbed onto a carrier and coating material to form a dry, free-flowing powder that can be compressed into tablets. This formulation enhances the drug's dissolution by presenting it in a solubilized state.[7][8]
-
Cyclodextrin Complexation: Thiazolidinediones can be encapsulated within the hydrophobic cavity of cyclodextrins to form inclusion complexes. This increases the drug's apparent solubility and dissolution rate.
Q3: How does the mechanism of action of thiazolidinediones relate to their formulation challenges?
A3: Thiazolidinediones act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[9][10][11] The lipophilic nature of the TZD molecule, which is necessary for binding to the hydrophobic ligand-binding pocket of PPARγ, is also the primary reason for its low aqueous solubility. Therefore, the formulation challenge is to improve the drug's solubility and dissolution in the gastrointestinal tract to ensure sufficient absorption and systemic circulation to reach the target PPARγ receptors in tissues like adipose tissue, liver, and muscle.
Q4: What role does metabolism play in the bioavailability of thiazolidinediones?
A4: Thiazolidinediones are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4 for pioglitazone, and CYP2C8 and CYP2C9 for rosiglitazone. While extensive first-pass metabolism can reduce the oral bioavailability of some drugs, for TZDs, the primary hurdle is dissolution-limited absorption rather than metabolism. However, co-administration of drugs that are inhibitors or inducers of these CYP enzymes can lead to significant drug-drug interactions, altering the plasma concentrations and potentially the efficacy and safety of the TZD.[12]
Troubleshooting Guides
Nanosuspension Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Particle size is too large or shows a wide distribution. | - Insufficient homogenization pressure or duration.- Inappropriate stabilizer or concentration.- Ostwald ripening (crystal growth in suspension). | - Increase the homogenization pressure and/or the number of homogenization cycles.- Screen different stabilizers (e.g., polysorbates, poloxamers, lecithin) and optimize their concentration.- Use a combination of stabilizers for better steric and electrostatic stabilization.- Store the nanosuspension at a lower temperature to reduce molecular motion and crystal growth. |
| Nanosuspension is unstable and shows aggregation or sedimentation. | - Insufficient surface stabilization.- High surface energy of the nanoparticles.- Inappropriate zeta potential. | - Increase the concentration of the stabilizer or use a more effective one.- Ensure the zeta potential is sufficiently high (typically > |30| mV for electrostatic stabilization or a dense polymer coating for steric stabilization) to prevent particle aggregation.- Optimize the formulation by adjusting the pH or adding electrolytes if using an electrostatic stabilizer. |
| Drug degradation during high-pressure homogenization. | - Heat generated during the homogenization process.- Mechanical stress on the drug molecules. | - Use a homogenizer with a cooling system to maintain a low processing temperature.- Optimize the homogenization parameters (pressure, number of cycles) to minimize processing time while achieving the desired particle size. |
Solid Dispersion Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete amorphization of the drug in the solid dispersion. | - Drug-to-polymer ratio is too high.- Incompatibility between the drug and the polymer.- Inefficient preparation method. | - Decrease the drug loading in the formulation.- Screen for polymers with better miscibility with the drug (e.g., PVP, HPMC, Soluplus®).- Optimize the parameters of the preparation method (e.g., higher temperature in melt extrusion, faster solvent evaporation rate). |
| Phase separation or recrystallization of the drug during storage. | - The amorphous solid dispersion is thermodynamically unstable.- High humidity and temperature during storage.- Inappropriate polymer selection. | - Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.- Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, low temperature.- Consider the use of ternary solid dispersions with a second polymer or surfactant to further inhibit recrystallization. |
| Poor dissolution enhancement compared to the pure drug. | - The polymer forms a gel layer upon contact with the dissolution medium, hindering drug release.- The drug has recrystallized within the dispersion.- Inappropriate dissolution testing conditions. | - Use a lower molecular weight grade of the polymer or a polymer that is less prone to gelling.- Incorporate a superdisintegrant into the final dosage form.- Verify the amorphous state of the drug using techniques like DSC or XRD.- Use biorelevant dissolution media that better mimic the in vivo conditions. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies for Thiazolidinediones
The following table summarizes pharmacokinetic data from various studies that have employed different formulation strategies to enhance the bioavailability of thiazolidinedione drugs. Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions (e.g., animal models, doses).
| Drug | Formulation Strategy | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Enhancement | Reference |
| Pioglitazone | Nanosuspension | Wistar Rats | ~1800 | ~12000 | 3.06-fold (AUC) and 4.18-fold (Cmax) vs. marketed tablet | [5][13] |
| Pioglitazone | Liquisolid Compact | Rabbits | ~2500 | ~15000 | 3.06-fold (AUC) and 4.18-fold (Cmax) vs. marketed tablet | [13] |
| Rosiglitazone | Solid Dispersion (with Poloxamer 407) | - | - | - | Significant increase in dissolution rate vs. pure drug | [14] |
| Rosiglitazone | Melt Sonocrystallization | - | - | - | Solubility increased from 0.005 mg/mL to 0.345 mg/mL | [15] |
Experimental Protocols
Preparation of Pioglitazone Nanosuspension by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of pioglitazone to enhance its dissolution rate and oral bioavailability.
Materials:
-
Pioglitazone HCl
-
Stabilizer (e.g., Tween 80, Poloxamer 188)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 1% w/v Tween 80) in purified water with gentle stirring until a clear solution is obtained.
-
Dispersion of the Drug: Disperse a specific amount of pioglitazone HCl (e.g., 2% w/v) in the stabilizer solution. Stir the mixture with a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
High-Stirring Homogenization: Subject the dispersion to high-speed stirring (e.g., 10,000 rpm for 15 minutes) to break down larger drug agglomerates and create a pre-suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. The homogenization pressure and number of cycles should be optimized. For example, homogenize at 1500 bar for 20 cycles. Ensure the temperature is controlled using a cooling system to prevent drug degradation.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument. The drug content can be determined by a validated HPLC method.
Preparation of Rosiglitazone Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of rosiglitazone to improve its solubility and dissolution rate.
Materials:
-
Rosiglitazone
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Methodology:
-
Dissolution of Drug and Polymer: Accurately weigh rosiglitazone and the chosen polymer in a specific ratio (e.g., 1:4 drug-to-polymer). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue the evaporation until a dry, thin film or solid mass is formed on the inner wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the resulting powder through a fine mesh sieve (e.g., #100) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). The drug content can be determined by a validated UV-spectrophotometric or HPLC method.
Mandatory Visualizations
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Caption: Experimental workflow for evaluating bioavailability enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. researchgate.net [researchgate.net]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. jidps.com [jidps.com]
- 8. rjptonline.org [rjptonline.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 12. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Dissolution Time and Oral Bioavailability of Pioglitazone Using Liquisolid Tablets: Formulation, In Vitro Characterization, and In Vivo Pharmacokinetics in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oarjpublication.com [oarjpublication.com]
- 15. Solubility enhancement of rosiglitazone by using melt sonocrystallization technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Substituted Thiazolidinedione Derivatives
Welcome to the technical support center for the synthesis of 5-substituted thiazolidinedione derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted thiazolidinedione derivatives?
A1: The most widely used method for introducing a substituent at the 5-position of the thiazolidinedione ring is the Knoevenagel condensation.[1][2] This reaction involves the condensation of an aldehyde with the active methylene group at the C5 position of the 2,4-thiazolidinedione core, typically in the presence of a basic catalyst.[2]
Q2: What are the primary challenges associated with the Knoevenagel condensation for this synthesis?
A2: Researchers often face several challenges during the Knoevenagel condensation for the synthesis of 5-arylidene-2,4-thiazolidinediones. These include the use of corrosive and toxic catalysts, long reaction times, the formation of by-products, and low product yields.[3][4] Harsh reaction conditions, such as high temperatures and the use of volatile organic solvents, are also common issues.[5]
Q3: Are there greener or more efficient alternatives to traditional Knoevenagel condensation conditions?
A3: Yes, several modern and more environmentally friendly protocols have been developed. These include the use of biocatalysts like baker's yeast, ionic liquids, and heterogeneous solid catalysts.[3][4][6] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[1][7] Solvent-free reaction conditions are another effective green alternative.
Q4: How does the choice of catalyst affect the outcome of the Knoevenagel condensation?
A4: The catalyst plays a crucial role in the Knoevenagel condensation. Traditional basic catalysts like piperidine and pyridine can be effective but are often toxic.[8] Alternative catalysts are being explored to improve reaction efficiency and environmental safety. For instance, baker's yeast has been successfully used as a biocatalyst, offering an eco-friendly option.[5][6] The choice of catalyst can influence reaction time, temperature, and overall yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Unsuitable solvent- Low reactivity of the aldehyde- Inadequate reaction temperature or time | - Use a fresh or different catalyst (e.g., piperidine, baker's yeast).- Optimize the solvent system; consider using ethanol, toluene, or a green solvent like polyethylene glycol (PEG).[8]- For less reactive aldehydes, consider increasing the reaction temperature or using microwave irradiation to enhance reactivity.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of By-products | - Side reactions due to harsh conditions- Decomposition of starting materials or product- Catalyst-induced side reactions | - Employ milder reaction conditions. For example, use a biocatalyst like baker's yeast at room temperature.[5]- Reduce the reaction temperature and extend the reaction time.- Choose a more selective catalyst to minimize unwanted side reactions. |
| Difficult Product Isolation/Purification | - Product is soluble in the reaction solvent- Presence of unreacted starting materials- Formation of oily or tarry substances | - After the reaction, pour the mixture into cold water or crushed ice to precipitate the solid product.[8][9]- Use column chromatography for purification if recrystallization is ineffective.- Wash the crude product with a suitable solvent to remove unreacted aldehydes. |
| Inconsistent Results | - Variability in catalyst activity- Purity of reagents- Water content in the reaction mixture | - Ensure the catalyst is of high quality and stored properly.- Use purified reagents and solvents.- Conduct the reaction under anhydrous conditions if moisture is suspected to be an issue. |
Data Presentation: Comparison of Catalysts for Knoevenagel Condensation
The following table summarizes the yield percentages of 5-arylidenethiazolidine-2,4-diones using different catalysts and reaction conditions, providing a comparative overview for methodological selection.
| Aldehyde | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 8-9 | 85 | [1] |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 8-9 | 92 | [1] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 8-9 | 90 | [1] |
| Benzaldehyde | Baker's Yeast | Ethanol | 3 | 92 | [5][6] |
| 4-Chlorobenzaldehyde | Baker's Yeast | Ethanol | 3.5 | 94 | [5][6] |
| 4-Nitrobenzaldehyde | Baker's Yeast | Ethanol | 2.5 | 96 | [5][6] |
| Benzaldehyde | Morpholine | Ethanol | Not Specified | 78 | [10] |
| 2-Chlorobenzaldehyde | Morpholine | Ethanol | Not Specified | 88 | [10] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,4-Thiazolidinedione
This protocol describes the synthesis of the 2,4-thiazolidinedione core via the condensation of chloroacetic acid and thiourea.[1][2]
Materials:
-
Chloroacetic acid
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea and chloroacetic acid in water.
-
Add concentrated HCl to the mixture.
-
Heat the mixture to reflux and maintain for 7-8 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-thiazolidinedione.
Protocol 2: Microwave-Assisted Knoevenagel Condensation
This protocol outlines a rapid synthesis of 5-arylidenyl-2,4-thiazolidinediones using microwave irradiation.[1][7]
Materials:
-
2,4-Thiazolidinedione
-
Substituted aromatic aldehyde
-
Silica gel
-
Acetic acid
-
Piperidine
-
Toluene
Procedure:
-
In a microwave pressure vial, add 2,4-thiazolidinedione (1.50 mmol), the substituted aryl aldehyde (1.00 mmol), silica gel (200 mg), acetic acid (~0.25 mL), and piperidine (~0.25 mL) in toluene (2 mL).[7]
-
Irradiate the mixture in a microwave synthesizer at 110°C for 25 minutes.[1][7]
-
After irradiation, cool the mixture and remove the silica gel by vacuum filtration, washing with hot methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 5-arylidenyl-2,4-thiazolidinedione.
Visualizations
Caption: General workflow for the two-step synthesis of 5-substituted thiazolidinediones.
Caption: A logical troubleshooting workflow for addressing low product yield.
Caption: Simplified signaling pathway of thiazolidinediones as PPARγ agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation [ouci.dntb.gov.ua]
- 4. Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
stability of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid in cell culture media
This technical support center provides guidance and answers frequently asked questions regarding the stability of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid and related thiazolidinedione (TZD) compounds in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Q2: What are the potential degradation pathways for this compound?
The primary degradation pathway of concern for compounds containing a thiazolidinedione ring is hydrolysis, which would involve the opening of the ring structure.[2][4] This can be influenced by the pH of the medium and the presence of certain enzymes if serum is used in the cell culture.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
To determine the stability in your experimental setup, it is recommended to perform a stability study. This typically involves incubating the compound in the cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum at 37°C over a time course that reflects the duration of your planned experiments (e.g., 0, 2, 8, 24, 48 hours). The concentration of the compound at each time point can then be quantified using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any components in cell culture media that are known to affect the stability of thiazolidinedione compounds?
While specific interactions for this compound are not documented, general components of media could potentially influence its stability. For instance, the pH of the medium (typically 7.2-7.4) is a critical factor. Some thiazolidine molecules have been shown to act as antioxidants and can improve the stability of other media components, suggesting a potential for interaction.[5]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected biological activity in cell-based assays.
This issue could be related to the degradation of this compound in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Degradation | The compound may be degrading in the cell culture medium over the course of the experiment. |
| Solution: Perform a stability study as described in the FAQs. If degradation is observed, consider the following protocol adjustments: - Prepare fresh dilutions of the compound immediately before each experiment. - Reduce the incubation time of the compound with the cells. - Replenish the media with fresh compound at regular intervals during long-term experiments. | |
| Improper Storage | The solid compound or stock solutions may have degraded due to improper storage. |
| Solution: Store the solid compound at the recommended temperature (typically below 30°C for TZD) and protect from light and moisture.[6] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect Concentration | Errors in weighing the compound or in serial dilutions can lead to inaccurate final concentrations. |
| Solution: Carefully calibrate weighing instruments. Use calibrated pipettes for dilutions. It is good practice to verify the concentration of the stock solution spectrophotometrically if a molar extinction coefficient is known. |
Issue: Precipitate formation upon addition to cell culture media.
The formation of a precipitate when adding a compound to aqueous media is a common issue.
Troubleshooting Steps:
-
Check Solubility: this compound, like many TZD-based compounds, has limited aqueous solubility.[6]
-
Optimize Stock Concentration: Prepare a more concentrated stock solution in an organic solvent like DMSO.
-
Serial Dilution: Perform serial dilutions in the cell culture medium to reach the final desired concentration. Ensure thorough mixing after each dilution step.
-
Serum Presence: Note that some compounds have lower solubility in the presence of serum. Test solubility in both serum-free and serum-containing media.
-
Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of the compound in a specific cell culture medium.
Signaling Pathway for Stability Assessment:
Caption: Workflow for assessing compound stability in cell culture media.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare two sets of cell culture media: one with the desired percentage of FBS and one without.
-
Spike the compound into each medium to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic.
-
Aliquot the mixtures into sterile tubes for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each designated time point (e.g., 0, 2, 8, 24, 48 hours), remove one aliquot of each condition and immediately stop any potential degradation by freezing at -80°C or by adding a quenching solution (e.g., acetonitrile) and then freezing. The "time 0" sample should be processed immediately after adding the compound.
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of compound remaining versus time to visualize the stability profile.
Data Presentation:
The quantitative data from the stability study should be summarized in a table for clear comparison.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining (DMEM, Serum-Free) | % Remaining (DMEM + 10% FBS) | % Remaining (RPMI-1640, Serum-Free) | % Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 8 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 24 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 48 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
This structured approach will help researchers and drug development professionals to effectively troubleshoot issues related to the stability of this compound in their cell culture experiments and ensure the reliability of their results.
References
- 1. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Thiazolidinedione (TZD) Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of thiazolidinedione (TZD) compounds.
Troubleshooting Guides
This section addresses specific experimental issues that may arise due to the off-target effects of TZDs.
Issue 1: Inconsistent or Unexpected Cellular Responses at High TZD Concentrations
-
Question: My experimental results with TZDs are variable, and I'm observing cellular effects that are inconsistent with PPARγ activation, especially at higher concentrations. What could be the cause?
-
Answer: High concentrations of TZDs can lead to significant off-target effects, which can confound experimental outcomes. One of the primary off-target mechanisms is the direct inhibition of mitochondrial respiratory chain complexes. This can lead to decreased cellular respiration, increased production of reactive oxygen species (ROS), and altered cellular metabolism, independent of PPARγ signaling.
-
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for your TZD of interest. The optimal concentration should elicit a robust PPARγ-dependent response with minimal off-target effects.
-
Time-Course Experiment: Investigate the kinetics of the observed cellular response. PPARγ-mediated effects are typically transcriptional and require hours to manifest, while off-target effects, such as mitochondrial inhibition, can occur more rapidly.
-
PPARγ Antagonist Control: Use a specific PPARγ antagonist, such as GW9662, to confirm that the observed effect is indeed PPARγ-dependent. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Assess Mitochondrial Function: Directly measure mitochondrial respiration and ROS production in the presence of your TZD. A decrease in oxygen consumption rate (OCR) or an increase in ROS can indicate mitochondrial off-target effects.
-
-
Issue 2: Discrepancies in TZD Efficacy Between Different Cell Types
-
Question: I'm observing a strong effect of a TZD in one cell line, but little to no effect in another, even though both are reported to express PPARγ. Why is this happening?
-
Answer: The cellular context plays a crucial role in the response to TZDs. Several factors can contribute to these discrepancies:
-
Differential PPARγ Expression and Co-factor Availability: The expression levels of PPARγ and its essential co-activators can vary significantly between cell types. Verify the expression of PPARγ and key co-activators in your cell models using techniques like qPCR or Western blotting.
-
Biased Agonism: Different TZDs can stabilize distinct conformations of the PPARγ receptor, leading to the recruitment of different sets of co-regulators. This phenomenon, known as biased agonism, can result in cell type-specific gene expression profiles and functional outcomes. Consider testing multiple TZD compounds to identify one with the desired activity profile in your specific cell model.
-
Expression of Off-Target Proteins: The expression levels of off-target proteins can also differ between cell types, leading to varying degrees of off-target effects that may mask or alter the on-target response.
-
Issue 3: High Background or Artifactual Signal in Reporter Assays
-
Question: I'm using a PPARγ luciferase reporter assay to screen TZD compounds, but I'm encountering high background signals or results that don't correlate with downstream functional assays. How can I troubleshoot this?
-
Answer: High background in reporter assays can be due to several factors, including compound interference and off-target effects.
-
Troubleshooting Steps:
-
Compound Autofluorescence/Autoluminescence: Test your TZD compounds in the assay system in the absence of cells to check for any intrinsic fluorescence or luminescence that could interfere with the reporter signal.
-
Cytotoxicity Assessment: High concentrations of TZDs can be cytotoxic, leading to cell death and a decrease in the reporter signal that is not related to PPARγ antagonism. Perform a cell viability assay in parallel with your reporter assay.
-
Promoter Specificity: Ensure that the promoter driving your reporter gene is specific for PPARγ activation and is not being influenced by off-target signaling pathways that may be activated by your TZD.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of thiazolidinediones?
A1: The most well-characterized off-target effect of TZDs is the inhibition of the mitochondrial respiratory chain, particularly Complex I.[1] This can lead to decreased ATP production, increased oxidative stress, and apoptosis. Other reported off-target effects include interactions with various kinases and ion channels.
Q2: How can I choose a TZD with a better on-target to off-target profile?
A2: Selecting a TZD with an optimal therapeutic window involves considering its potency for PPARγ activation versus its potential for off-target effects. Newer generations of TZDs are being developed with improved selectivity. When choosing a compound, it is advisable to:
-
Review the literature for studies that have profiled the selectivity of different TZDs.
-
Perform in-house selectivity screening against a panel of relevant off-targets, particularly mitochondrial proteins and kinases.
-
Consider the concept of biased agonism and select a compound that preferentially activates the desired downstream signaling pathways.
Q3: What is "biased agonism" and how does it relate to TZD off-target effects?
A3: Biased agonism, or functional selectivity, describes the ability of different ligands to stabilize distinct conformations of a receptor, leading to the activation of specific downstream signaling pathways over others. In the context of TZDs and PPARγ, a biased agonist might, for example, promote the recruitment of co-activators involved in insulin sensitization while minimizing the recruitment of those associated with adverse effects like fluid retention. By understanding and exploiting biased agonism, it may be possible to design TZDs with improved therapeutic profiles and fewer off-target effects.
Q4: Are there any in silico methods to predict the off-target effects of novel TZD compounds?
A4: Yes, computational approaches can be valuable in predicting potential off-target interactions. Molecular docking and virtual screening can be used to assess the binding affinity of a TZD derivative against a library of known off-target proteins. These in silico predictions can help prioritize compounds for further experimental validation and guide the design of more selective molecules.
Quantitative Data Summary
Table 1: Known Off-Target Interactions of Thiazolidinediones
| Compound | Off-Target Protein/Process | Effect | Reference |
| Rosiglitazone | Mitochondrial Respiratory Chain (Complex I) | Inhibition | [1] |
| Pioglitazone | Mitochondrial Respiratory Chain (Complex I) | Inhibition | [1] |
| Troglitazone | Mitochondrial Respiratory Chain (Complex I, III, IV) | Inhibition | [2] |
| Rosiglitazone | Various Dehydrogenase Enzymes | Binding | [1] |
| Pioglitazone | Various Dehydrogenase Enzymes | Binding | [1] |
| Rosiglitazone | L-type Calcium Channel | Binding | [1] |
| Pioglitazone | L-type Calcium Channel | Binding | [1] |
Note: Specific Ki or IC50 values for these off-target interactions are not consistently reported across the literature. The table indicates known binding or inhibitory effects.
Experimental Protocols
Protocol 1: Assessing Mitochondrial Respiration via Oxygen Consumption Rate (OCR)
This protocol provides a general framework for measuring the effect of a TZD on mitochondrial respiration in live cells using a Seahorse XF Analyzer.
-
Materials:
-
Cultured cells of interest
-
TZD compound(s) of interest
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a density optimized for your cell type to achieve 80-90% confluency on the day of the assay.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of your TZD in a suitable vehicle (e.g., DMSO). On the day of the assay, dilute the TZD to the desired final concentrations in the assay medium. Also, prepare the mitochondrial stress test compounds.
-
Cell Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Assay Execution: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will measure the basal OCR. Subsequently, inject the TZD compound and monitor the change in OCR. Finally, inject the mitochondrial stress test compounds sequentially to determine key parameters of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, spare respiratory capacity).
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in mitochondrial function parameters in response to TZD treatment.
-
Protocol 2: Kinase Inhibitor Profiling Assay
This protocol describes a general approach to screen a TZD compound against a panel of kinases to identify potential off-target interactions.
-
Materials:
-
TZD compound of interest
-
A panel of purified, active kinases
-
Substrate for each kinase (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)
-
Microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the TZD compound in the assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, its substrate, and the TZD compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a predetermined time at the optimal temperature for the kinase.
-
Stop Reaction: Terminate the reaction using a suitable stop solution (e.g., EDTA).
-
Detection: Measure the kinase activity by quantifying substrate phosphorylation or ATP consumption. The method of detection will depend on the assay format (e.g., ELISA, fluorescence, luminescence, radioactivity).
-
Data Analysis: Plot the kinase activity as a function of the TZD concentration. Calculate the IC50 value for any kinase that shows significant inhibition by the TZD.
-
Visualizations
Caption: On-target signaling pathway of thiazolidinediones via PPARγ activation.
Caption: Off-target effect of high-concentration TZDs on mitochondrial respiration.
Caption: Experimental workflow for investigating potential TZD off-target effects.
References
troubleshooting low yields in thiazolidinedione synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in thiazolidinedione synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low yield in the synthesis of the core 2,4-thiazolidinedione ring.
Question: My synthesis of the 2,4-thiazolidinedione core from chloroacetic acid and thiourea is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of the 2,4-thiazolidinedione core are a common issue. Several factors can contribute to this, primarily related to reaction conditions and purification.
Potential Causes & Solutions:
-
Inadequate Reaction Time and Temperature: The reaction between chloroacetic acid and thiourea often requires prolonged heating.[1][2] Some conventional methods involve refluxing for 8-12 hours at 100-110°C.[1][2][3] Insufficient heating can lead to incomplete reaction.
-
Troubleshooting: Ensure the reaction is refluxed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.[4]
-
-
Improper Acid Concentration: The reaction is typically carried out in the presence of a strong acid like concentrated HCl.[1][3] The acid concentration can significantly impact the yield. One study found that using HCl as the acid and heating for 7-8 hours provided the highest yield of 94%.[1] However, another study showed that reducing the amount of HCl could still yield a significant amount of product, suggesting optimization is key.[5][6]
-
Troubleshooting: Carefully control the amount of concentrated HCl added. You may need to perform small-scale optimization experiments to find the optimal concentration for your specific setup.
-
-
Suboptimal Work-up and Purification: The product, 2,4-thiazolidinedione, is a white crystalline solid that is sparingly soluble in water and common organic solvents.[1][2] Improper crystallization or washing can lead to loss of product.
-
Alternative Synthesis Methods: If conventional heating proves inefficient, consider microwave-assisted synthesis. This method has been shown to significantly reduce reaction times (to as little as 15 minutes) and can improve yields.[1][2][7]
Issue 2: Poor yields in the Knoevenagel condensation to produce 5-arylidene-2,4-thiazolidinediones.
Question: I am performing a Knoevenagel condensation between 2,4-thiazolidinedione and an aromatic aldehyde, but my yields of the 5-arylidene product are consistently low. What could be going wrong?
Answer:
The Knoevenagel condensation is a critical step for creating diverse thiazolidinedione derivatives. Low yields in this reaction are often linked to the choice of catalyst, solvent, reaction conditions, and the nature of the aldehyde.[8]
Potential Causes & Solutions:
-
Ineffective Catalyst: This reaction is base-catalyzed. Piperidine is a commonly used and effective catalyst.[1][3][5] Other bases like sodium hydroxide, sodium acetate, and ammonium hydroxide have also been used.[9] The absence or insufficient amount of a suitable catalyst will result in a poor yield.
-
Troubleshooting: Ensure you are using a suitable base catalyst in the correct molar ratio. Piperidine is often used in catalytic amounts (e.g., 2-3 drops or a specific molar percentage).[3]
-
-
Inappropriate Solvent: The choice of solvent is crucial. Common solvents include ethanol, toluene, DMF, and DMSO.[1][9] The solvent should be anhydrous for optimal results in many cases.[5] Some greener alternatives like polyethylene glycol (PEG-300) have also been shown to give high yields without the need for hazardous catalysts.[1][9]
-
Troubleshooting: If using a solvent like toluene, ensure it is dry. Consider switching to a different solvent system if yields remain low. For instance, refluxing in PEG-300 for about 3 hours has been reported to result in significantly high yields.[1]
-
-
Suboptimal Temperature and Reaction Time: Traditional Knoevenagel condensations can require prolonged heating (up to 12 hours) and azeotropic removal of water using a Dean-Stark apparatus.[1]
-
Aldehyde Reactivity: The electronic nature of the aromatic aldehyde can influence the reaction rate and yield. Electron-poor aldehydes generally tend to give slightly better results compared to electron-rich aldehydes.[7][10]
-
Troubleshooting: While you cannot change the desired aldehyde, be aware that its electronic properties may necessitate longer reaction times or slightly different conditions for optimal conversion.
-
-
Formation of Side Products: Self-condensation of some aldehydes can occur, leading to a complex mixture of products and reducing the yield of the desired 5-arylidene-2,4-thiazolidinedione.[11]
-
Troubleshooting: Careful control of reaction conditions (temperature, catalyst concentration) can help minimize side reactions. Purification by recrystallization or column chromatography may be necessary to isolate the desired product from by-products.
-
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for thiazolidinediones to aid in experimental design and troubleshooting.
Table 1: Synthesis of 2,4-Thiazolidinedione Core
| Reactants | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloroacetic acid, Thiourea | Conc. HCl | Water | 100-110 | 8-10 | 85 | [3] |
| Chloroacetic acid, Thiourea | Conc. HCl | Water | 100-110 | 7-8 | 94 | [1] |
| Chloroacetic acid, Thiourea | Conc. HCl | Water | Reflux | 10 | 35 | [5][6] |
| Chloroacetic acid, Thiourea | - | Water | 110 (Microwave) | 0.2 | 90 | [7] |
Table 2: Knoevenagel Condensation for 5-Arylidene-2,4-thiazolidinediones
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Piperidine | Toluene | >110 | 1 h (after water removal) | 80 | [3] |
| Benzaldehyde | Piperidine | Ethanol | Reflux | - | - | [5][6] |
| Various aromatic aldehydes | Piperidine/Acetic Acid | Toluene | 110 (Microwave) | 25 min | 35-75 | [7][12] |
| Benzaldehyde | EDDA (5 mol%) | Solvent-free | 80 | - | 91 | [1] |
| Various aromatic aldehydes | - | PEG-300 | Reflux | ~3 h | up to 80 | [1] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,4-Thiazolidinedione [3]
-
Dissolve chloroacetic acid (0.06 mol) in 6 mL of water.
-
Dissolve thiourea (0.06 mol) in 6 mL of water.
-
Mix the two solutions in a round-bottom flask and stir for 15 minutes. A white solid should separate out.
-
Slowly add 6 mL of concentrated HCl to the mixture.
-
Connect a reflux condenser and heat the mixture gently until the solid dissolves completely.
-
Reflux the reaction mixture for 8-10 hours at 100-110°C.
-
Cool the flask to room temperature. Colorless crystalline product should separate out.
-
Filter the product, wash with cold water, and dry.
-
Recrystallize from hot water for further purification.
Protocol 2: Microwave-Assisted Knoevenagel Condensation [4][7]
-
In a microwave pressure vial, add 2,4-thiazolidinedione (1.50 mmol), the desired substituted aryl aldehyde (1.00 mmol), silica gel (200 mg), acetic acid (~0.25 mL), and piperidine (~0.25 mL) in toluene (2 mL).
-
Irradiate the mixture in a microwave synthesizer at 110°C for 25 minutes (e.g., 5-minute ramp, 20-minute sustain).
-
After cooling, dilute the reaction mixture with water (e.g., 4 mL) and precipitate on ice for 15 minutes.
-
Remove the silica gel by vacuum filtration and wash it with hot methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Visualizations
Caption: Troubleshooting flowchart for low yields in thiazolidinedione synthesis.
Caption: General experimental workflow for Knoevenagel condensation.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Cytotoxicity of Thiazolidinedione Derivatives in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinedione (TZD) derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you mitigate the cytotoxic effects of TZD derivatives in your primary cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions in a straightforward question-and-answer format.
General Inquiries
Q1: What are the primary mechanisms of thiazolidinedione-induced cytotoxicity in primary cells?
A1: The primary mechanisms are believed to involve mitochondrial dysfunction and oxidative stress.[1] TZDs can impair the mitochondrial respiratory chain, leading to decreased ATP production and increased formation of reactive oxygen species (ROS). This can trigger downstream events such as lipid peroxidation and, ultimately, apoptosis or necrosis of the cells.[1] Cytotoxicity can be mediated by both PPARγ-dependent and PPARγ-independent pathways.
Q2: Which TZD derivatives are known to be more cytotoxic?
A2: Troglitazone has been withdrawn from the market due to severe hepatotoxicity and is generally considered more cytotoxic than rosiglitazone and pioglitazone.[2] The cytotoxicity of novel TZD derivatives can vary significantly based on their chemical structure.
Troubleshooting Common Issues
Problem 1: Significant cell death is observed following TZD treatment.
-
Possible Cause: The TZD concentration may be too high.
-
Solution: Conduct a dose-response study to determine the optimal, non-toxic concentration for your specific primary cell type. You can assess cytotoxicity using an MTT or LDH assay.[3]
-
-
Possible Cause: The solvent used to dissolve the TZD is causing toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control in your experiments.[3]
-
-
Possible Cause: The primary cells are unhealthy or stressed.
-
Solution: Ensure your primary cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Stressed cells are more susceptible to drug-induced toxicity.
-
Problem 2: Inconsistent or no observable effects of TZD treatment.
-
Possible Cause: The TZD concentration is suboptimal.
-
Solution: The effective concentration of a TZD can vary between cell types and even different donor batches of primary cells. Perform a thorough dose-response analysis to identify the optimal concentration for your desired effect.[4]
-
-
Possible Cause: Low expression of PPARγ in the primary cells.
-
Solution: Confirm PPARγ expression levels in your primary cell type using techniques like qPCR or Western blotting.[4]
-
-
Possible Cause: Degradation of the TZD compound.
-
Solution: Ensure proper storage of your TZD compounds to prevent degradation. Prepare fresh stock solutions regularly.[4]
-
Problem 3: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding and optimize the cell density to ensure cells are in the exponential growth phase during the experiment.[1]
-
-
Possible Cause: Poor solubility of the TZD derivative.
-
Solution: Visually inspect for precipitates after adding the compound to the media. If solubility is an issue, consider using a lower concentration of the solvent or exploring alternative, appropriate solvents.[1]
-
Strategies to Reduce Cytotoxicity
1. Co-treatment with Antioxidants
Oxidative stress is a major contributor to TZD-induced cytotoxicity. Co-administration of antioxidants can help mitigate these effects.
-
N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione and has been shown to diminish TZD-induced cytotoxicity by scavenging reactive oxygen species (ROS).[1][5]
-
Vitamin E: As a lipid-soluble antioxidant, Vitamin E can protect cell membranes from lipid peroxidation, a damaging consequence of oxidative stress.[6][7]
2. Structural Modification of TZD Derivatives
For researchers involved in drug design, modifying the TZD scaffold can reduce inherent cytotoxicity.
-
Modification of the TZD Ring: The 2,4-thiazolidinedione ring has been implicated in the toxicity of some derivatives.[4] Bioisosteric replacement with scaffolds like oxazolidinediones or pyrrolidinediones has shown promise in reducing cytotoxicity.[4]
-
Alteration of the Side Chain: The side chain of the TZD molecule can significantly influence its toxicological profile. For example, the α-tocopherol (vitamin E) side chain of troglitazone was linked to its hepatotoxicity.[1]
Quantitative Data on TZD Cytotoxicity
The following tables summarize the cytotoxic concentrations of various TZD derivatives in different cell types. This data can serve as a reference for designing your experiments.
Table 1: Cytotoxicity of Thiazolidinedione Derivatives in Hepatocytes
| Compound | Cell Type | IC50 / EC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| Troglitazone | THLE-2 Human Hepatocytes | 27.2 ± 4.8 | Not Specified | MTT | [1] |
| Troglitazone Analog (TSN) | THLE-2 Human Hepatocytes | 138.5 ± 7.32 | Not Specified | MTT | [1] |
| Troglitazone | HepG2 Cells | ~50 | 24 | MTT | [8] |
| Pioglitazone | HepG2 Cells | >100 | 24 | MTT | [8] |
| Rosiglitazone | HepG2 Cells | >100 | 24 | MTT | [8] |
Table 2: Cytotoxicity of Thiazolidinedione Derivatives in Cardiomyocytes and Neuronal Cells
| Compound | Cell Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| Pioglitazone | AC16 Human Cardiomyocytes | 4.74 | 24 | MTT | [9] |
| Rosiglitazone | AC16 Human Cardiomyocytes | 2.05 | 24 | MTT | [9] |
| Troglitazone | Primary Neuronal Cells | Neuroprotective at 20-80 µM | 12 | Annexin V/PI | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific primary cell type.
-
Materials:
-
Primary cells
-
Complete culture medium
-
TZD derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the TZD derivative in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the TZD derivative. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Reactive Oxygen Species (ROS) using DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
-
Materials:
-
Primary cells
-
Complete culture medium
-
TZD derivative stock solution
-
DCFDA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed primary cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells once with pre-warmed HBSS.
-
Prepare a working solution of DCFDA (e.g., 10 µM) in HBSS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the cells once with HBSS to remove excess DCFDA.
-
Add the medium containing the TZD derivative at the desired concentrations. Include a positive control for ROS induction (e.g., H₂O₂) and a vehicle control.
-
Measure the fluorescence intensity immediately (time 0) and at subsequent time points using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
The increase in fluorescence intensity over time is proportional to the rate of ROS production.
-
Signaling Pathways and Experimental Workflows
Diagram 1: TZD-Induced Cytotoxicity Pathways
Caption: Overview of PPARγ-dependent and -independent pathways leading to TZD-induced cytotoxicity.
Diagram 2: Experimental Workflow for Assessing and Mitigating TZD Cytotoxicity
Caption: A streamlined workflow for evaluating and reducing the cytotoxicity of TZD derivatives.
Diagram 3: Logical Flow for Troubleshooting High Cytotoxicity
Caption: A decision-making flowchart for troubleshooting unexpected cytotoxicity in experiments.
References
- 1. Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zider.free.fr [zider.free.fr]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model [frontiersin.org]
- 6. The role of vitamin E and oxidative stress in diabetes complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and apoptosis produced by troglitazone in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicometabolomics-based cardiotoxicity evaluation of Thiazolidinedione exposure in human-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing immune hepatotoxicity of troglitazone with a versatile liver-immune-microphysiological-system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Assay Interference with Colored Thiazolidinedione Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colored thiazolidinedione (TZD) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning assay interference due to the inherent color of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my absorbance-based assay readings artificially high when using colored thiazolidinedione compounds?
A1: Colored thiazolidinedione derivatives can directly absorb light at the wavelength used for measurement in many colorimetric and spectrophotometric assays. This leads to an additive effect on the measured absorbance, resulting in an overestimation of the true signal from the assay chemistry.[1][2][3] It is crucial to implement proper controls and correction methods to account for this spectral interference.
Q2: My fluorescence assay signal is lower than expected. Could my colored TZD be causing this?
A2: Yes, this is a common issue known as fluorescence quenching. Colored compounds can absorb the excitation light intended for the fluorophore or absorb the emitted fluorescence before it reaches the detector.[4] This "inner filter effect" leads to a decrease in the measured fluorescence signal and can be misinterpreted as a biological effect of your compound.
Q3: I am observing a signal in my fluorescence assay even without adding the fluorescent substrate. What could be the cause?
A3: This phenomenon is likely due to the intrinsic fluorescence (autofluorescence) of your thiazolidinedione compound.[4][5] Some compounds can fluoresce at the same wavelengths used for your assay's excitation and emission, leading to a false-positive signal.
Q4: Which assays are most susceptible to interference from colored thiazolidinediones?
A4: Any assay that relies on spectrophotometric or fluorometric detection can be affected. This includes, but is not limited to:
-
MTT, MTS, XTT, and WST-1 cell viability assays: The colored formazan product is measured by absorbance, which can be skewed by the TZD's color.[3][6]
-
Luciferase reporter assays: While the readout is luminescent, some detection reagents can be sensitive to colored compounds that absorb light at the emission wavelength of the luciferase.[7]
-
ELISAs with colorimetric substrates: Assays using substrates like p-NPP or TMB that produce a colored product are prone to interference.
-
Fluorescence-based assays: Any assay using fluorescent probes, dyes, or proteins (e.g., GFP) can be affected by quenching or autofluorescence.[3][4]
Q5: How can I determine if my colored thiazolidinedione is interfering with my assay?
A5: The best approach is to run a series of control experiments:
-
Compound-only control: Measure the absorbance or fluorescence of your TZD compound in the assay buffer at the relevant wavelengths, without any of the assay reagents or cells. This will quantify its intrinsic color or autofluorescence.
-
No-cell control: For cell-based assays, include wells with your compound and all assay reagents but no cells. This helps to identify any direct interaction between your compound and the assay chemistry.
-
Spectral scan: If your plate reader allows, perform a full wavelength scan of your compound to identify its absorbance maxima. This can help you choose assays with readouts at wavelengths where your compound has minimal absorbance.
Troubleshooting Guides
Issue 1: High Background in Absorbance Assays (e.g., MTT, MTS)
Problem: The absorbance readings in wells containing your colored TZD are significantly higher than the vehicle control, even at low cell densities.
Troubleshooting Workflow:
A logical workflow for troubleshooting high background absorbance.
Solutions:
-
Background Subtraction:
-
For each concentration of your colored TZD, prepare a parallel set of wells containing the compound in the assay medium but without cells.
-
After the incubation period, add the assay reagents to these wells.
-
Subtract the average absorbance of these "no-cell" wells from the absorbance of the corresponding wells with cells.
-
-
Use a Wavelength Correction:
-
Some plate readers allow for a secondary wavelength reading where the compound absorbs but the assay chromophore does not. Subtracting this secondary reading can help correct for the background color.
-
-
Switch to a Non-Absorbance-Based Assay:
-
Consider using a fluorescence or luminescence-based viability assay, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo®).[8] However, be mindful of potential fluorescence interference (see Issue 2).
-
Issue 2: Signal Quenching or Autofluorescence in Fluorescence Assays
Problem: Your fluorescence signal is unexpectedly low (quenching) or you are detecting a signal from your compound alone (autofluorescence).
Troubleshooting Workflow:
A decision tree for addressing fluorescence interference.
Solutions:
-
Pre-read Correction for Autofluorescence:
-
Before adding the fluorescent substrate or lysing the cells, perform a fluorescence reading of the plate containing your cells and the colored TZD.
-
Subtract these background fluorescence values from the final assay readings.[3]
-
-
Use Red-Shifted Dyes and Probes:
-
Many interfering compounds are fluorescent in the blue-green region of the spectrum. Switching to red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647) can often mitigate autofluorescence issues.[2]
-
-
Data Correction for Quenching:
-
Create a standard curve of the fluorophore in the presence and absence of your colored TZD at various concentrations.
-
Use this data to generate a correction factor to apply to your experimental results.
-
Quantitative Data Summary
The extent of interference is highly dependent on the specific thiazolidinedione derivative, its concentration, and the assay being used. It is essential to empirically determine the level of interference for your specific compound. The following table provides a conceptual framework for how to present such data once collected.
Table 1: Hypothetical Interference of a Colored Thiazolidinedione (CTZD-1) in Common Assays
| Assay Type | Wavelength (nm) | CTZD-1 Concentration (µM) | % Interference (Absorbance Increase) |
| MTT | 570 | 10 | + 25% |
| 50 | + 120% | ||
| Assay Type | Excitation/Emission (nm) | CTZD-1 Concentration (µM) | % Interference (Signal Quench/Autofluorescence) |
| Green Fluorescence | 485/520 | 10 | - 15% (Quench) |
| 50 | - 60% (Quench) | ||
| Blue Fluorescence | 355/460 | 10 | + 30% (Autofluorescence) |
| 50 | + 150% (Autofluorescence) |
Key Experimental Protocols
Protocol 1: Correcting for Absorbance Interference in a 96-Well Plate Assay
This protocol provides a step-by-step guide to correct for the intrinsic color of a TZD compound in an absorbance-based assay.
Methodology:
-
Plate Setup:
-
Plate 1 (Experimental): Seed cells and treat with your colored TZD at various concentrations. Include vehicle-only wells as a negative control.
-
Plate 2 (Compound Background): In a separate cell-free plate, add the same concentrations of your colored TZD to the assay medium.
-
-
Incubation: Incubate both plates under the same conditions for the duration of your experiment.
-
Reagent Addition: Add the colorimetric assay reagent (e.g., MTT, MTS) to all wells of both plates and incubate as required by the assay protocol. Add the solubilization solution if necessary.
-
Absorbance Reading: Read the absorbance of both plates at the appropriate wavelength.
-
Data Analysis:
-
Calculate the average absorbance for each TZD concentration in Plate 2 (Compound Background).
-
For each corresponding well in Plate 1 (Experimental), subtract the background absorbance value determined in the previous step.
-
Corrected Absorbance = (Absorbance of Experimental Well) - (Average Absorbance of Compound Background Well at the same concentration)
-
Protocol 2: Dual-Luciferase® Reporter Assay with Colored Compounds
This protocol is adapted for use with colored compounds that may interfere with the luminescent signal.
Methodology:
-
Cell Transfection and Treatment: Co-transfect cells with your firefly luciferase reporter construct and a Renilla luciferase control vector. Treat with your colored TZD as planned.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate to minimize crosstalk.[9]
-
Compound Interference Check: In separate wells, add your colored TZD at the highest concentration used to the lysis buffer and the luciferase assay reagents to check for any direct quenching of the luminescent signal.
-
Add the firefly luciferase substrate to each well and measure the luminescence (Reading A).
-
Add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase. Immediately measure the luminescence again (Reading B).
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well (Reading A / Reading B).
-
Normalizing the firefly luciferase signal to the internal Renilla control helps to correct for variability in cell number and transfection efficiency, and can partially mitigate signal quenching that affects both luciferases similarly.
-
Signaling Pathway Visualization
Thiazolidinediones primarily exert their effects by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption [Disperse Yellow 5] | AAT Bioquest [aatbio.com]
- 7. youtube.com [youtube.com]
- 8. medium.com [medium.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid Derivatives
Welcome to the technical support center for the purification of (2,4-dioxo-thiazolidin-5-yl)-acetic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Issue 1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography.
-
Question: Why is my compound streaking on the TLC plate and how can I improve the separation on a silica gel column?
-
Answer: Streaking of polar, acidic compounds like this compound derivatives on silica gel is a common issue. This is often due to strong interactions between the acidic protons of the compound and the acidic silanol groups on the silica surface. To mitigate this, you can try the following:
-
Acidify the mobile phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can help to protonate your compound and reduce its interaction with the silica, leading to sharper bands and better separation.
-
Use a more polar solvent system: A gradient elution starting from a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol) can effectively separate compounds with different polarities.
-
Consider an alternative stationary phase: If streaking persists, using a different stationary phase can be beneficial. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of acidic compounds.[1] Alternatively, bonded-phase silica gels, such as amino- or cyano-functionalized silica, can offer different selectivity.
-
Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
-
Question: I'm trying to recrystallize my this compound derivative, but it's forming an oil. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem with compounds that have relatively low melting points or when the cooling process is too rapid. Here are some troubleshooting steps:
-
Increase the solvent volume: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Slow down the cooling rate: Rapid cooling often leads to supersaturation and oiling out. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Change the solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with different solvents or solvent mixtures. For thiazolidinedione derivatives, ethanol, water, or mixtures of n-hexane and ethyl acetate have been used successfully.[2]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small seed crystal of the pure compound.
-
Issue 3: I have a racemic mixture of a chiral this compound derivative. How can I separate the enantiomers?
-
Question: What are the recommended methods for the chiral separation of my compound?
-
Answer: The separation of enantiomers is a critical step in drug development. For this compound derivatives, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.
-
Chiral HPLC: A variety of chiral columns are commercially available. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol or ethanol.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that offers several advantages over HPLC, including faster separations, reduced solvent consumption, and lower environmental impact.[1][3][4][5][6] It utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol.
-
Derivatization: An indirect method involves derivatizing the carboxylic acid group with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral stationary phase.
-
Frequently Asked Questions (FAQs)
Recrystallization
-
Q1: What are some common solvents for the recrystallization of this compound derivatives?
-
A1: Based on literature, ethanol and water are frequently used solvents for the recrystallization of these derivatives.[2] Mixtures of n-hexane and ethyl acetate can also be effective, particularly for less polar derivatives. The choice of solvent will depend on the specific substituents on your derivative.
-
-
Q2: My compound won't crystallize from solution, even after cooling in an ice bath. What can I do?
-
A2: If crystals do not form, your solution may be too dilute or supersaturated. Try the following:
-
Evaporate some solvent: Gently heat the solution to evaporate a portion of the solvent to increase the concentration of your compound.
-
Induce crystallization: As mentioned in the troubleshooting guide, scratching the inner surface of the flask with a glass rod or adding a seed crystal can initiate crystal formation.
-
-
Column Chromatography
-
Q3: What is a good starting solvent system for column chromatography of this compound derivatives on silica gel?
-
A3: A good starting point is a mixture of n-hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For more polar derivatives, a gradient of dichloromethane and methanol may be more suitable. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
-
Q4: My compound appears to be decomposing on the silica gel column. What are my options?
-
A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider the following:
-
Deactivate the silica gel: You can neutralize the acidic sites by pre-treating the silica gel with a dilute solution of a base like triethylamine in your eluent.
-
Use an alternative stationary phase: As mentioned earlier, alumina (neutral or basic) or bonded-phase silica can be less harsh alternatives.
-
-
Data Presentation
Table 1: Recrystallization Solvents and Reported Yields
| Derivative | Recrystallization Solvent | Reported Yield |
| (E)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione | Ethanol | 88%[7] |
| (E)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | Ethanol | 90%[7] |
| (E)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione | Ethanol | 83%[7] |
| Amides of (2,4-dioxothiazolidin-5-yl)acetic acid | n-butanol | -[8] |
| (2,4-dioxo-1,3-thiazolidin-5-yl/ylidene)acetate derivatives | n-butanol or DMF:water (2:1) | 73-82%[9] |
Table 2: Column Chromatography Conditions and Rf Values
| Derivative | Stationary Phase | Eluent System | Rf Value |
| (5E)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione | Silica Gel | Benzene:Ethyl acetate (8:2) | 0.52[7] |
| (5E)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | Silica Gel | Benzene:Ethyl acetate (8:2) | 0.47[7] |
| (5E)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione | Silica Gel | Benzene:Ethyl acetate (8:2) | 0.86[7] |
| 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenylethylcarbonate | Silica Gel | Benzene:Ethyl acetate (8:2) | 0.72[7] |
| Ethyl{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-acetate | Silica Gel | Benzene:Ethyl acetate (8:2) | 0.89[7] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent or solvent mixture based on solubility tests or literature data (see Table 1). The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
References
- 1. selvita.com [selvita.com]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Thiazolidinediones
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of thiazolidinediones (TZDs) to prevent their degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of thiazolidinediones during storage?
A1: Thiazolidinediones are susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. Key environmental factors that can accelerate this degradation include:
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the thiazolidinedione ring. Pioglitazone, for instance, shows significant degradation in both acidic (3N HCl) and alkaline (0.1N NaOH) solutions.[1] It is most stable in a pH range of 6-8.
-
Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can cause oxidative degradation. This can lead to the formation of impurities like N-oxides.
-
Light: Exposure to UV light can induce photolytic degradation, breaking down the TZD ring and altering the compound's properties.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.
Q2: What are the recommended storage conditions for thiazolidinediones?
A2: To ensure the stability of thiazolidinediones, it is recommended to store them in a cool, dry, and dark place. Specifically:
-
Temperature: Store at controlled room temperature, ideally between 20°C and 25°C (68°F and 77°F). Avoid freezing or exposing to high temperatures.
-
Humidity: Keep in a low-humidity environment. The use of desiccants in storage containers is advisable, especially for bulk quantities.
-
Light: Protect from light by storing in amber or opaque containers.
-
Inert Atmosphere: For long-term storage of highly sensitive batches, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: How can I tell if my thiazolidinedione sample has degraded?
A3: Visual inspection may not always be sufficient to detect degradation. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). Signs of degradation that can be detected by HPLC include:
-
A decrease in the peak area of the active pharmaceutical ingredient (API).
-
The appearance of new peaks corresponding to degradation products.
-
A change in the physical appearance of the sample, such as discoloration, may also indicate degradation.
Q4: Are there any known degradation products of common thiazolidinediones?
A4: Yes, forced degradation studies have identified several degradation products. For example, under oxidative stress, pioglitazone can form pioglitazone N-oxide. Under basic conditions, hydrolysis can lead to the opening of the thiazolidinedione ring, forming various related substances.
Troubleshooting Guide: Unexpected Degradation of Thiazolidinediones
If you observe unexpected degradation of your thiazolidinedione sample, use the following guide to troubleshoot potential causes.
| Observation | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram after storage at room temperature. | Exposure to light. | Store the sample in an amber vial or a container protected from light. Re-analyze to confirm if degradation is mitigated. |
| Significant decrease in the main peak area and the emergence of several smaller peaks. | Hydrolysis due to exposure to humidity or inappropriate pH. | Ensure storage containers are tightly sealed and stored in a desiccator. If the sample is in solution, verify the pH and buffer composition. |
| Discoloration of the solid sample. | Oxidation or thermal degradation. | Store the sample at a lower temperature and consider purging the container with an inert gas before sealing. |
| Inconsistent results between different batches of the same compound. | Variability in the initial purity or storage history of the batches. | Review the certificate of analysis for each batch. If possible, test a new, unopened batch to establish a baseline. |
Quantitative Data on Thiazolidinedione Degradation
The following table summarizes the percentage of degradation of Pioglitazone Hydrochloride under various forced degradation conditions. This data is compiled from studies that aimed to identify potential degradation pathways and may not represent typical long-term storage conditions.
| Stress Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis (3N HCl) | 90 min | Ambient | 21.79%[1] |
| Alkaline Hydrolysis (0.1N NaOH) | 90 min | Ambient | 17.95%[1] |
| Oxidative (Hydrogen Peroxide) | 15 min | Ambient | 12.65%[1] |
| Thermal | 48 hours | 70°C | 0.14%[1] |
| Photolytic (UV light) | 6 hours | Ambient | 18.36%[1] |
Experimental Protocols
Stability-Indicating HPLC Method for Pioglitazone
This method is designed to separate and quantify pioglitazone from its potential degradation products.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.5) and methanol in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 269 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of pioglitazone in the mobile phase.
-
Prepare the sample solution by dissolving the thiazolidinedione sample in the mobile phase to a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the pioglitazone peak based on the retention time of the standard.
-
Quantify the amount of pioglitazone and any degradation products by comparing the peak areas to the standard.
-
Visualizations
Caption: Major degradation pathways of thiazolidinediones.
Caption: Troubleshooting workflow for TZD degradation.
References
Validation & Comparative
A Comparative Analysis of the Antidiabetic Mechanisms: (2,4-Dioxo-thiazolidin-5-yl)-acetic acid Scaffold vs. Metformin
In the landscape of type 2 diabetes mellitus therapeutics, two prominent classes of oral hypoglycemic agents, the thiazolidinediones (TZDs) and the biguanide metformin, operate through fundamentally distinct yet complementary mechanisms to achieve glycemic control. While direct comparative experimental data for the specific molecule (2,4-Dioxo-thiazolidin-5-yl)-acetic acid against metformin is limited in publicly accessible literature, its core structure firmly places it within the TZD class. This guide, therefore, compares the established antidiabetic mechanism of the TZD scaffold, as represented by drugs like pioglitazone and rosiglitazone, to that of metformin, supported by a wealth of experimental and clinical data.
The primary divergence in their action lies at the molecular level: TZDs are potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression, whereas metformin's principal target is the AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2] This fundamental difference dictates their downstream effects on glucose and lipid metabolism.
Core Mechanisms of Action
Thiazolidinediones (TZDs): The PPARγ Agonists
The antidiabetic effects of TZDs are predominantly mediated through the activation of PPARγ, which is highly expressed in adipose tissue.[2] Upon binding, the TZD-PPARγ complex forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to:
-
Enhanced Insulin Sensitivity: TZDs are renowned for their role as insulin sensitizers. They promote the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes. This remodeling of adipose tissue is associated with altered secretion of adipokines, such as an increase in adiponectin and a decrease in TNF-α, which collectively improve insulin signaling in muscle and liver.
-
Peripheral Glucose Uptake: A major consequence of improved insulin sensitivity is the enhanced disposal of glucose into peripheral tissues, primarily skeletal muscle.[1][3]
-
Lipid Metabolism Modulation: TZDs influence lipid metabolism, leading to a reduction in plasma free fatty acids and triglycerides.[1]
Metformin: The AMPK Activator
Metformin's antihyperglycemic action is primarily attributed to the activation of AMPK, particularly in the liver. Its mechanism involves:
-
Inhibition of Hepatic Glucose Production: The predominant effect of metformin is the suppression of gluconeogenesis (glucose production) in the liver.[1][4] Activation of AMPK by metformin leads to the inhibition of key gluconeogenic enzymes.
-
Mitochondrial Complex I Inhibition: Evidence suggests that metformin's activation of AMPK is a downstream consequence of its inhibitory effect on mitochondrial respiratory chain complex I.[3] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which allosterically activates AMPK.
-
Improved Peripheral Glucose Uptake: While less pronounced than with TZDs, metformin does enhance glucose uptake in skeletal muscle, an effect also mediated by AMPK activation.
Comparative Efficacy and Metabolic Effects: A Data-Driven Overview
Clinical and preclinical studies have consistently demonstrated the distinct and sometimes overlapping effects of TZDs and metformin on various metabolic parameters.
| Parameter | Thiazolidinediones (TZDs) | Metformin | Key Findings |
| Primary Mechanism | PPARγ Agonist[2] | AMPK Activator[2] | Fundamentally different molecular targets. |
| Primary Site of Action | Adipose Tissue, Muscle[1] | Liver[1][4] | TZDs primarily enhance peripheral insulin sensitivity, while metformin mainly reduces hepatic glucose output. |
| Hepatic Glucose Production | Moderate Reduction[1][3] | Strong Inhibition[1][4] | Metformin is generally considered more potent in suppressing hepatic glucose release.[1] |
| Peripheral Glucose Uptake | Significant Increase[1][3] | Modest Increase | TZDs are more effective at promoting insulin-mediated glucose disposal in muscle.[1] |
| Insulin Sensitivity | Markedly Improved[1] | Moderately Improved | TZDs are considered more potent insulin sensitizers.[1] |
| Fasting Plasma Glucose (FPG) | Significant Reduction | Significant Reduction | Meta-analyses suggest TZDs may have a slightly better effect on FPG. |
| HbA1c Reduction | Significant Reduction | Significant Reduction | Both are effective in lowering HbA1c, with some studies suggesting comparable efficacy. |
| Effect on Body Weight | Increase or Neutral[1] | Modest Weight Loss or Neutral[1] | Metformin is favored in overweight or obese patients due to its weight-neutral or modest weight-reducing effects.[1] |
| Plasma Triglycerides | Reduction[1] | Reduction | TZDs often show a more pronounced reduction in triglycerides.[1] |
| Free Fatty Acids | Reduction[1] | Reduction | TZDs typically lead to a greater decrease in free fatty acid concentrations.[1] |
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways for TZDs and metformin.
Caption: TZD signaling pathway via PPARγ activation.
Caption: Metformin signaling pathway via AMPK activation.
Experimental Protocols
The comparison of antidiabetic agents like TZDs and metformin involves a range of in vitro and in vivo experimental models.
In Vitro Glucose Uptake Assay in Adipocytes or Myocytes
-
Objective: To measure the direct effect of the compounds on glucose transport into insulin-sensitive cells.
-
Cell Lines: 3T3-L1 adipocytes or L6 myocytes are commonly used.
-
Methodology:
-
Cells are cultured and differentiated into adipocytes or myotubes.
-
Cells are serum-starved for a defined period (e.g., 2-4 hours).
-
Cells are pre-treated with the test compound (e.g., a TZD or metformin) at various concentrations for a specified duration (e.g., 18-24 hours for TZDs, shorter for metformin).
-
Insulin (or vehicle control) is added to stimulate glucose uptake.
-
A radiolabeled glucose analogue, such as 2-deoxy-[³H]-glucose, is added for a short period (e.g., 5-10 minutes).
-
The reaction is stopped, and cells are washed to remove extracellular label.
-
Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.
-
Data is normalized to protein concentration.
-
In Vivo Studies in Diabetic Animal Models
-
Objective: To assess the antihyperglycemic and insulin-sensitizing effects in a whole-organism context.
-
Animal Models: Commonly used models include db/db mice (leptin receptor deficient), ob/ob mice (leptin deficient), or streptozotocin (STZ)-induced diabetic rats.
-
Methodology:
-
Animals are randomized into treatment groups (vehicle control, metformin, TZD).
-
Compounds are administered daily via oral gavage for a period of several weeks.
-
Body weight and food intake are monitored regularly.
-
Blood glucose levels are measured periodically from tail vein blood.
-
At the end of the study, an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) is often performed to assess glucose disposal and insulin sensitivity.
-
Terminal blood samples are collected for analysis of HbA1c, insulin, and lipid profiles.
-
Tissues (liver, muscle, adipose) may be harvested for gene expression or protein analysis.
-
Caption: General workflow for comparing antidiabetic agents.
Conclusion
References
- 1. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of thiazolidinediones and metformin in the treatment of type 2 diabetes with focus on cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazolidinedione Derivatives and Rosiglitazone in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various thiazolidinedione (TZD) derivatives against the well-established drug, rosiglitazone. The analysis is supported by preclinical experimental data, focusing on efficacy, mechanism of action, and safety profiles.
Thiazolidinediones are a class of oral antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor pivotal in regulating glucose and lipid metabolism.[1] By activating PPARγ, TZDs enhance insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver, leading to improved glycemic control in type 2 diabetes.[1] While rosiglitazone and pioglitazone have been widely used, concerns over side effects have spurred the development of novel TZD derivatives with potentially improved therapeutic profiles.[2][3]
Comparative Efficacy and Safety: Quantitative Data
The following tables summarize key quantitative data from preclinical studies comparing novel TZD derivatives with rosiglitazone and its close analog, pioglitazone.
Table 1: Comparative Effects on Glycemic Control
| Compound/Drug | Animal Model | Dose | Change in HbA1c (%) | Reduction in Fasting Blood Glucose (%) | Reference |
| Rosiglitazone | Dexamethasone-induced diabetic rats | - | - | - | [4] |
| Pioglitazone | Dexamethasone-induced diabetic rats | - | - | - | [4] |
| Compound 3h | Dexamethasone-induced diabetic rats | - | - | Significant | [4] |
| Compound 3i | Dexamethasone-induced diabetic rats | - | - | Significant | [4] |
| Compound 3j | Dexamethasone-induced diabetic rats | - | - | Significant | [4] |
| Rosiglitazone | STZ-induced diabetic model | - | - | 51.5 | [5] |
| Compound 16d | STZ-induced diabetic model | - | - | 59.3 | [5] |
| Compound 16e | STZ-induced diabetic model | - | - | 55.7 | [5] |
Table 2: Comparative In Vitro Activity
| Compound/Drug | Assay | Target | EC50/IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| Rosiglitazone | PPARγ Activation | PPARγ | 0.08 | -7.5 | [5] |
| Pioglitazone | PPARγ Activation | PPARγ | - | -7.6 | [5] |
| Compound 3e | PPARγ Activation | PPARγ | 0.03 | - | [5] |
| Compound 6a | Molecular Docking | PPARγ | - | -7.8 | [5] |
| Compound 6e | Molecular Docking | PPARγ | - | -7.5 | [5] |
| Compound 6f | Molecular Docking | PPARγ | - | -7.6 | [5] |
| Compound 6j | Molecular Docking | PPARγ | - | -7.6 | [5] |
| Compound 13a | Molecular Docking | PPARγ | - | -7.2 | [5] |
| Compound 13b | Molecular Docking | PPARγ | - | -6.8 | [5] |
| Compound 13i | Molecular Docking | PPARγ | - | -6.4 | [5] |
| Rosiglitazone | α-amylase inhibition | α-amylase | - | - | [5] |
| Acarbose | α-amylase inhibition | α-amylase | - | - | [5] |
| Compound 6a | α-amylase inhibition | α-amylase | 43.9% inhibition | - | [5] |
| Compound 6f | α-amylase inhibition | α-amylase | 41.4% inhibition | - | [5] |
| Compound 6e | α-amylase inhibition | α-amylase | 40.9% inhibition | - | [5] |
| Compound 6j | α-amylase inhibition | α-amylase | 44.3% inhibition | - | [5] |
| Pioglitazone | Molecular Docking | PPARγ | - | - | [4] |
| Compound 3h | Molecular Docking | PPARγ | - | > Pioglitazone | [4] |
| Compound 3i | Molecular Docking | PPARγ | - | > Pioglitazone | [4] |
| Compound 3j | Molecular Docking | PPARγ | - | > Pioglitazone | [4] |
Table 3: Comparative Effects on Lipid Profile
| Drug | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference |
| Rosiglitazone | Increased | Increased | Increased | Increased | [6] |
| Pioglitazone | No significant change | No significant change | Increased | Decreased | [6] |
Signaling Pathway and Experimental Workflows
The primary mechanism of action for thiazolidinediones involves the activation of PPARγ. The following diagram illustrates this signaling pathway.
The evaluation of novel TZD derivatives typically follows a multi-step experimental workflow, from synthesis to in vivo testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in TZD research.
Protocol 1: Synthesis of Novel Thiazolidinedione Derivatives
This protocol outlines a general two-step synthesis for N-substituted 5-benzylidene-thiazolidine-2,4-dione derivatives.
Step 1: Formation of the Thiazolidine-2,4-dione Potassium Salt
-
Dissolve thiazolidine-2,4-dione in methanol.
-
Add a solution of potassium hydroxide (KOH) in methanol drop-wise to the thiazolidine-2,4-dione solution in a 1:1 molar ratio, under constant stirring.
-
Continue stirring for 15 minutes at room temperature.
Step 2: N-Substitution and Condensation
-
To the reaction mixture from Step 1, add the appropriate phenacyl bromide drop-wise.
-
Reflux the reaction mixture for 24 hours.
-
After reflux, cool the mixture and filter the resulting product.
-
Wash the filtered product with ice-cold ethanol to yield the N-substituted thiazolidine-2,4-dione.[7]
-
For the synthesis of 5-benzylidene derivatives, a Knoevenagel condensation is performed by reacting the N-substituted thiazolidine-2,4-dione with a substituted benzaldehyde in a suitable solvent (e.g., toluene) with a catalytic amount of a base (e.g., piperidine).[8]
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess glucose metabolism and the effect of antidiabetic agents.
-
Animal Preparation: Fast mice overnight (typically 12-16 hours) with free access to water.[1][9]
-
Baseline Glucose Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0 min) by collecting a small blood sample from the tail vein using a glucometer.[1]
-
Drug Administration: Administer the test compound (novel TZD derivative or rosiglitazone) or vehicle control orally via gavage at a predetermined dose.
-
Glucose Challenge: After a specific time following drug administration (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg body weight) orally via gavage.[10]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]
-
Data Analysis: Measure blood glucose levels for each time point. Plot a glucose tolerance curve (blood glucose concentration vs. time) and calculate the area under the curve (AUC) to assess the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.
Protocol 3: In Vitro PPARγ Activation Assay
This assay determines the ability of a compound to activate the PPARγ receptor, typically using a cell-based reporter gene assay.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing β-galactosidase) is often co-transfected for normalization.
-
Compound Treatment: Following transfection, treat the cells with various concentrations of the test compounds (novel TZD derivatives and rosiglitazone as a positive control) or vehicle for a specified incubation period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the reporter assay system.
-
Normalization and Data Analysis: Normalize the luciferase activity to the activity of the control reporter (β-galactosidase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle-treated control. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response. A lower EC50 value indicates higher potency.[11]
References
- 1. protocols.io [protocols.io]
- 2. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Activation of PPARγ in Human Upper Aerodigestive Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid's Anticancer Potential Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer activity of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, a member of the thiazolidinedione class of compounds, against established anticancer drugs. While direct comparative data for the parent compound is limited in publicly available literature, this document summarizes the known anticancer activities of thiazolidinedione derivatives and contrasts them with the performance of standard chemotherapeutic agents against four key cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and PC-3 (prostate cancer).
Executive Summary
Thiazolidinedione derivatives have emerged as a promising class of compounds with demonstrated anti-proliferative, pro-apoptotic, and anti-angiogenic effects across various cancer types.[1] Their mechanism of action is multifaceted, involving both Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)-dependent and -independent pathways.[1] These pathways are critical regulators of cell cycle, apoptosis, and cellular metabolism, which are often dysregulated in cancer. This guide presents available data on thiazolidinedione derivatives and compares their potential efficacy with standard-of-care drugs like Doxorubicin, Cisplatin, 5-Fluorouracil, and Docetaxel.
Data Presentation: Comparative Anticancer Activity
Due to the limited availability of specific IC50 values for this compound, this section presents the IC50 values for its derivatives where available, alongside the IC50 values for standard anticancer drugs against relevant cancer cell lines. This provides a benchmark for evaluating the potential potency of this class of compounds.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| MCF-7 | Breast Cancer | This compound derivative | 15.28 µg/mL¹ |
| Doxorubicin | 0.4 - 0.7 | ||
| A549 | Lung Cancer | This compound derivative | 12.7 µg/mL¹ |
| Cisplatin | 9.73 - 16.48 | ||
| HT-29 | Colon Cancer | This compound derivative | Data Not Available |
| 5-Fluorouracil | 11.25 - 85.37 | ||
| PC-3 | Prostate Cancer | This compound derivative | Data Not Available |
| Docetaxel | 0.00372 - 0.00475 |
¹Data for a derivative, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide.[1] It is important to note that direct comparison is challenging due to variations in experimental conditions and the specific derivative tested.
Signaling Pathways and Mechanism of Action
The anticancer effects of thiazolidinedione derivatives are attributed to their ability to modulate several key signaling pathways involved in tumorigenesis.
PPARγ Signaling Pathway
Thiazolidinediones are well-known agonists of PPARγ, a nuclear receptor that plays a crucial role in cell differentiation, apoptosis, and metabolism. Activation of PPARγ can lead to the induction of tumor suppressor genes and the repression of genes involved in cell proliferation.
PPARγ signaling pathway activation by thiazolidinediones.
PI3K/Akt Signaling Pathway
Thiazolidinediones have also been shown to exert anticancer effects through PPARγ-independent mechanisms, including the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway by thiazolidinediones can lead to decreased cell survival and increased apoptosis.
Inhibition of the PI3K/Akt pathway by thiazolidinediones.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some studies suggest that thiazolidinediones can modulate this pathway, leading to the inhibition of cancer cell growth.
Modulation of the MAPK/ERK pathway by thiazolidinediones.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key in vitro assays used to assess anticancer activity.
Experimental Workflow
The general workflow for evaluating the anticancer activity of a compound in vitro involves a series of assays to determine its effects on cell viability, apoptosis, and the cell cycle.
General workflow for in vitro anticancer drug screening.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (MCF-7, A549, HT-29, or PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drugs (Doxorubicin, Cisplatin, 5-Fluorouracil, Docetaxel) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the compounds as described for the MTT assay.
-
Cell Harvesting: After the incubation period, harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While direct comparative data for this compound is not extensively available, the evidence from its derivatives suggests that the thiazolidinedione scaffold holds significant promise as a source of novel anticancer agents. The multifaceted mechanism of action, targeting key signaling pathways like PPARγ, PI3K/Akt, and MAPK, offers the potential for broad-spectrum activity and for overcoming resistance to conventional therapies.
Further research is imperative to:
-
Synthesize and purify this compound and conduct comprehensive in vitro and in vivo studies to determine its specific anticancer activity and IC50 values against a wide panel of cancer cell lines.
-
Elucidate the precise molecular interactions of this compound with the components of the PPARγ, PI3K/Akt, and MAPK signaling pathways.
-
Investigate the potential for synergistic effects when combined with existing standard-of-care chemotherapeutic agents.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives in the ongoing fight against cancer. The provided protocols and pathway diagrams offer a starting point for rigorous experimental validation and further drug development efforts.
References
A Head-to-Head Comparison of the Antimicrobial Efficacy of Thiazolidinedione Analogs
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Thiazolidinediones (TZDs), a class of heterocyclic compounds, have emerged as a promising source of diverse biological activities, including significant antimicrobial properties. This guide provides a comprehensive head-to-head comparison of the antimicrobial efficacy of various thiazolidinedione analogs, supported by experimental data from recent studies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of different thiazolidinedione analogs has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the key quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, from various studies to facilitate a direct comparison of their performance.
Table 1: Antibacterial Activity of Thiazolidinedione Analogs (MIC in µg/mL)
| Analog/Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Other Gram-Positive | Other Gram-Negative | Reference |
| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Active | - | - | - | - | - | [1] |
| Compounds with thiosemicarbazide moiety (A2, A5) | 31.25 | 31.25 | - | 31.25 | - | - | [2] |
| Chlorinated thiazolidinones (4a, 4b, 4c) | - | - | 16 (TolC-mutant) | - | - | Active against various Gram-negative with colistin (MIC 4-16) | [3] |
| Chlorinated thiazolidinone (16d) | 8-64 (MRSA, VRE) | - | - | - | L. monocytogenes (8-64), MDR S. epidermidis (8-64) | - | [3] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | 2-16 | - | - | - | Active against various Gram-positive | - | [4] |
| 2,3-diaryl-thiazolidin-4-one (Compound 5) | 0.06 mg/mL | - | - | - | - | S. Typhimurium (0.008 mg/mL) | [5] |
| Thiazolidin-4-one derivatives (Compounds 1, 3, 8, 9) | 15.22-19.93 (Zone of Inhibition in mm at 500 µg/ml) | - | - | 15.22-19.93 (Zone of Inhibition in mm at 500 µg/ml) | - | S. typhi (15.22-19.93 Zone of Inhibition in mm at 500 µg/ml) | [6] |
| Pioglitazone | 62.5 | - | 31.25 | - | S. pneumoniae (62.5) | K. pneumoniae (62.5) | [7] |
Table 2: Antifungal Activity of Thiazolidinedione Analogs
| Analog/Compound | C. albicans | Other Fungal Strains | Reference |
| Glycinate derivatives with halogen (5b, 5c) | 15 mm, 13 mm (Zone of Inhibition) | - | [1] |
| Alaninate derivative with chloro (5k) | 18 mm (Zone of Inhibition) | - | [1] |
| Thiazolidin-4-one derivatives (Compounds 1, 3, 8, 9) | 15.22-19.93 (Zone of Inhibition in mm at 500 µg/ml) | - | [6] |
Experimental Protocols
The evaluation of antimicrobial efficacy of thiazolidinedione analogs typically involves the following standard microbiological assays:
Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
-
Procedure:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of a solid agar medium in a Petri dish.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The impregnated discs are placed on the surface of the agar.
-
The plates are incubated under appropriate conditions for microbial growth.
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]
-
Broth Microdilution Method (for MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5][7]
-
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC test, the MBC can be determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Procedure:
-
A small aliquot from the wells of the microtiter plate showing no visible growth in the MIC assay is subcultured onto fresh, antibiotic-free solid agar medium.
-
The plates are incubated to allow for the growth of any viable bacteria.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.[5]
-
Mechanism of Action and Signaling Pathways
The antimicrobial action of thiazolidinedione analogs is believed to involve the inhibition of essential bacterial enzymes. One of the proposed mechanisms is the inhibition of cytoplasmic Mur ligases, which are crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[8] Another identified target is the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan precursors.[9]
The following diagram illustrates a simplified workflow for the synthesis and antimicrobial evaluation of thiazolidinedione analogs.
Caption: General workflow for synthesizing and evaluating the antimicrobial efficacy of thiazolidinedione analogs.
The following diagram depicts the proposed mechanism of action through the inhibition of bacterial cell wall synthesis.
Caption: Inhibition of bacterial cell wall synthesis by thiazolidinedione analogs.
References
- 1. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Reactivity Profile of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid and its Analogs with Nuclear Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid and other thiazolidinedione (TZD) derivatives with a range of nuclear receptors. While primarily known as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), evidence suggests that compounds of this class can interact with other nuclear receptors, which may contribute to their therapeutic effects and potential side effects. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the signaling pathways involved.
Quantitative Cross-Reactivity Data
Direct quantitative cross-reactivity data for this compound across a comprehensive panel of nuclear receptors is limited in publicly available literature. However, extensive research on structurally similar and commercially available thiazolidinediones, such as Rosiglitazone, Pioglitazone, and Troglitazone, provides valuable insights into the potential off-target interactions of this chemical class. The following table summarizes key findings from studies on these representative TZD compounds.
| Compound | Target Nuclear Receptor | Assay Type | Result | Concentration/Potency | Reference |
| Rosiglitazone | PPARγ | Reporter Gene Assay | Agonist | EC50 = 60 nM | [1][2] |
| Glucocorticoid Receptor (GR) | Reporter Gene Assay | Partial Agonist | EC50 = 4 µM | [3] | |
| Glucocorticoid Receptor (GR) | Reporter Gene Assay | Antagonist (of Dexamethasone) | IC50 = 2.9 µM | [3] | |
| Constitutive Androstane Receptor (CAR) | Reporter Gene Assay | Agonist | 20 µM (enhances activity) | [4] | |
| Farnesoid X Receptor (FXR) | Reporter Gene Assay | No significant modulation | Not Applicable | [5][6] | |
| Pioglitazone | PPARγ | - | Agonist | - | [7] |
| Constitutive Androstane Receptor (CAR) | Reporter Gene Assay | Agonist | 20 µM (enhances activity) | [4] | |
| Farnesoid X Receptor (FXR) | Reporter Gene Assay | No significant modulation | Not Applicable | [5][6] | |
| Troglitazone | PPARγ | - | Agonist | - | [7] |
| Farnesoid X Receptor (FXR) | Reporter Gene Assay | Partial Agonist / Antagonist | - | [5][6] | |
| Constitutive Androstane Receptor (CAR) | Reporter Gene Assay | No significant modulation | Not Applicable | [4] |
Note: The lack of data for this compound necessitates careful extrapolation from these related compounds. The specific side chains and structural modifications of different TZDs can significantly influence their cross-reactivity profiles.
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathway of thiazolidinediones via PPARγ and highlights potential cross-reactivity with other nuclear receptors, which can lead to a broader range of biological effects.
Caption: TZD signaling pathways and nuclear receptor cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the interaction of compounds like this compound with nuclear receptors.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a specific nuclear receptor and induce the expression of a reporter gene (luciferase).
Principle: A plasmid containing a nuclear receptor response element upstream of a luciferase gene is transfected into a suitable cell line. If the test compound activates the endogenous or co-transfected nuclear receptor, the receptor binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded into 96-well plates at an appropriate density.
-
After 24 hours, cells are transiently transfected using a lipid-based transfection reagent (e.g., Lipofectamine). The transfection mixture includes:
-
A reporter plasmid containing the specific hormone response element (e.g., PPRE for PPARγ, GRE for GR) driving a luciferase gene (e.g., pGL4).
-
An expression plasmid for the nuclear receptor of interest (if not endogenously expressed at sufficient levels).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compound, the cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Luminescence is quantified using a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the ability of a compound to promote the interaction between a nuclear receptor and a coactivator peptide.
Principle: The assay utilizes a GST-tagged nuclear receptor ligand-binding domain (LBD) and a fluorescein-labeled coactivator peptide. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescein on the coactivator peptide acts as the acceptor. In the presence of an agonist, the nuclear receptor LBD undergoes a conformational change that promotes its binding to the coactivator peptide, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of the GST-tagged nuclear receptor LBD.
-
Prepare a solution of the fluorescein-labeled coactivator peptide.
-
Prepare a solution of the terbium-labeled anti-GST antibody.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (in a 384-well plate):
-
Add the test compound dilutions to the assay plate.
-
Add the nuclear receptor LBD to all wells.
-
Add a mixture of the fluorescein-coactivator peptide and the terbium-anti-GST antibody.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Mammalian Two-Hybrid (M2H) Assay
This assay is used to study the interaction between two proteins, such as a nuclear receptor and a co-regulator, in a cellular context.
Principle: The M2H system utilizes two fusion proteins. The "bait" protein (e.g., the nuclear receptor LBD) is fused to a DNA-binding domain (DBD, e.g., from GAL4). The "prey" protein (e.g., a coactivator) is fused to a transcriptional activation domain (AD, e.g., from VP16). These two constructs are co-transfected into mammalian cells along with a reporter plasmid containing a promoter with binding sites for the DBD (e.g., GAL4 UAS) upstream of a reporter gene (e.g., luciferase). If the bait and prey proteins interact in the presence of a ligand, the DBD and AD are brought into close proximity, leading to the activation of reporter gene expression.
Detailed Protocol:
-
Plasmid Construction:
-
Clone the cDNA of the nuclear receptor LBD into a "bait" vector containing the GAL4-DBD.
-
Clone the cDNA of the co-regulator into a "prey" vector containing the VP16-AD.
-
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293) in multi-well plates.
-
Co-transfect the cells with the bait plasmid, the prey plasmid, and the reporter plasmid.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with the test compound or vehicle.
-
-
Reporter Gene Assay:
-
After an appropriate incubation period (e.g., 24 hours), measure the reporter gene activity (e.g., luciferase assay) as described in the luciferase reporter gene assay protocol.
-
-
Data Analysis:
-
An increase in reporter gene activity in the presence of the compound indicates that it promotes the interaction between the nuclear receptor and the co-regulator.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cross-reactivity of a test compound against a panel of nuclear receptors.
Caption: Workflow for nuclear receptor cross-reactivity screening.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pioglitazone, Nuclear Receptors, and Aerodigestive Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Differential modulation of farnesoid X receptor signaling pathway by the thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Modulation of Farnesoid X Receptor Signaling Pathway by the Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antidiabetic Potential: A Comparative Docking Analysis of Thiazolidinedione Derivatives Against Known Inhibitors
A deep dive into the molecular interactions of novel thiazolidinedione derivatives reveals promising candidates for the development of new antidiabetic agents. This guide provides a comparative analysis of their docking performance against the well-established inhibitors, pioglitazone and rosiglitazone, with a focus on their interaction with the key therapeutic target, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Thiazolidinediones (TZDs) have long been a cornerstone in the management of type 2 diabetes, primarily through their action as agonists of PPARγ, a nuclear receptor that plays a crucial role in glucose and lipid metabolism.[1][2] Activation of PPARγ by TZDs leads to enhanced insulin sensitivity and improved glucose uptake.[1] This guide presents a comparative in silico analysis of various novel thiazolidinedione derivatives, evaluating their potential as potent PPARγ modulators in comparison to clinically used drugs.
Comparative Docking Performance
The following table summarizes the docking scores and binding energies of selected thiazolidinedione derivatives against PPARγ, alongside the known inhibitors rosiglitazone and pioglitazone. Lower docking scores and binding energies are indicative of a more favorable binding affinity.
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Known Inhibitors | |||||
| Rosiglitazone | PPARγ | -9.165 | -10 to -11 | HIS 449, TYR 473, TYR 327, HIS 323, SER 289 | [3][4] |
| Pioglitazone | PPARγ | -8.558 | -10 to -11 | HIS 323, TYR 473 | [1][5] |
| Thiazolidinedione Derivatives | |||||
| Compound 5o | PPARγ | > -8 | Not Specified | HIS 449, TYR 473, TYR 327, HIS 323, SER 289 | [3] |
| Compound 5n | PPARγ | > -8 | Not Specified | HIS 449, TYR 473, TYR 327, HIS 323, SER 289 | [3] |
| Compound 5a | PPARγ | > -8 | Not Specified | HIS 449, TYR 473, TYR 327, HIS 323, SER 289 | [3] |
| Compound 3j | PPARγ | -7.765 | Not Specified | Not Specified | [1] |
| Compound 3i | PPARγ | -7.703 | Not Specified | Not Specified | [1] |
| Compound 3h | PPARγ | -7.642 | Not Specified | Not Specified | [1] |
| Compound 147a | PPARγ | High Affinity | Not Specified | Not Specified | [4] |
| Compound 4h | PPARγ | -8.32 | Not Specified | Not Specified | [6] |
| Compound 4n | PPARγ | -8.29 | Not Specified | Not Specified | [6] |
Experimental Protocols
The in silico molecular docking studies summarized above were generally conducted using the following methodology:
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein, typically PPARγ, is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Structures: The 2D structures of the thiazolidinedione derivatives and known inhibitors are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
2. Molecular Docking Simulation:
-
Software: Molecular docking simulations are performed using software such as AutoDock, Glide (Schrödinger), or VLife MDS.[1][2][3]
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the region for the docking calculations.
-
Docking Algorithm: A docking algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is used to explore the conformational space of the ligand within the defined active site and to predict the best binding pose.
-
Scoring Function: The binding affinity of the ligand-protein complex is estimated using a scoring function that calculates the docking score or binding energy. The pose with the lowest energy is generally considered the most stable and likely binding mode.
3. Analysis of Interactions:
-
The interactions between the docked ligands and the amino acid residues in the active site of the protein are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.[5]
Visualizing the Process and Pathway
To better understand the workflow of comparative docking analysis and the biological context of the target, the following diagrams are provided.
References
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential [mdpi.com]
- 5. Molecular Modeling Study of PPARr Agonists: Dehydro-Di-Isoeugenol, Macelignan, Pioglitazone, Netoglitazone, and Rosiglitazone as Antidiabetic Drugs | Saptarini | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the selectivity of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid for PPARγ over other PPAR isoforms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid is a core structure of the thiazolidinedione (TZD) class of drugs, which are known to be potent and selective agonists for PPARγ.[1][2] PPARs are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[3] The selectivity of TZD compounds for PPARγ is a key determinant of their therapeutic efficacy as insulin sensitizers in the treatment of type 2 diabetes. While direct experimental data for the titular compound is scarce, the broader class of TZDs, including the well-studied drugs Rosiglitazone and Pioglitazone, demonstrates significant selectivity for PPARγ over PPARα and PPARδ. This selectivity is attributed to specific structural interactions within the ligand-binding pocket of the PPARγ receptor.
Comparative Selectivity of Thiazolidinediones
The following table summarizes the selectivity profile of representative TZD compounds for the different PPAR isoforms. It is important to note that these values are indicative of the general class and may not precisely reflect the activity of this compound itself.
| Compound | PPARγ | PPARα | PPARδ | Selectivity (γ vs α) | Selectivity (γ vs δ) | Reference |
| Rosiglitazone | EC50 = 60 nM | No significant activity | No significant activity | High | High | |
| Pioglitazone | Selective agonist | Weak agonist | No significant activity | Moderate | High | [4][5] |
Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency. "No significant activity" implies that the compound does not activate the receptor at concentrations typically used in experimental settings.
Signaling Pathway and Experimental Workflow
The activation of PPARγ by a TZD agonist initiates a cascade of events leading to the regulation of target gene expression. The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow for evaluating compound selectivity.
Caption: Generalized PPARγ signaling pathway activated by a TZD agonist.
Caption: Experimental workflow for determining PPAR isoform selectivity.
Experimental Protocols
The determination of a compound's selectivity for different PPAR isoforms involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the ligand-binding domain (LBD) of each PPAR isoform.
-
Objective: To determine the inhibition constant (Ki) of the test compound for PPARγ, PPARα, and PPARδ.
-
Materials:
-
Purified recombinant human PPARγ, PPARα, and PPARδ LBDs.
-
A high-affinity radiolabeled ligand for each PPAR isoform (e.g., [3H]-Rosiglitazone for PPARγ).
-
Test compound: this compound or its derivatives.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Assay buffer.
-
-
Procedure:
-
A constant concentration of the PPAR LBD and its corresponding radioligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The mixture is incubated to reach equilibrium.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Transient Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate each PPAR isoform and induce the expression of a reporter gene.
-
Objective: To determine the EC50 of the test compound for activating PPARγ, PPARα, and PPARδ.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7).
-
Expression plasmids for full-length human PPARγ, PPARα, and PPARδ.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Test compound.
-
Luciferase assay reagent.
-
-
Procedure:
-
Cells are co-transfected with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
After an incubation period, the cells are treated with increasing concentrations of the test compound.
-
Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
The fold activation of luciferase expression is plotted against the compound concentration to determine the EC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogenous, non-radioactive binding assay that measures the interaction between the PPAR LBD and a fluorescently labeled ligand.
-
Objective: To determine the IC50 of the test compound for each PPAR isoform.
-
Materials:
-
GST-tagged PPAR LBDs (γ, α, δ).
-
Terbium-labeled anti-GST antibody.
-
A fluorescently labeled PPAR ligand (e.g., Fluormone™ PPAR Green).
-
Test compound.
-
Assay buffer.
-
-
Procedure:
-
The GST-PPAR LBD, anti-GST-Tb antibody, and fluorescent ligand are incubated together.
-
Increasing concentrations of the test compound are added.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence.
-
The IC50 value is determined by plotting the FRET signal against the test compound concentration.
-
Conclusion
The this compound scaffold is a well-established core for potent and selective PPARγ agonists. While specific binding data for this exact molecule is not publicly available, the extensive research on related TZD compounds like Rosiglitazone and Pioglitazone strongly suggests a high degree of selectivity for PPARγ over PPARα and PPARδ. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the selectivity of novel TZD derivatives, which is a critical step in the development of safer and more effective therapeutic agents for metabolic diseases.
References
- 1. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uth.edu [uth.edu]
- 4. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Novel Thiazolidinediones and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the antioxidant capacity of novel thiazolidinediones against the well-established antioxidant, ascorbic acid. The following sections present quantitative data from in vitro antioxidant assays, detailed experimental protocols for key assays, and an illustrative diagram of the proposed signaling pathway through which thiazolidinediones may exert their antioxidant effects. This information is intended to support further research and development of thiazolidinediones as potential therapeutic agents.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of several novel thiazolidinedione derivatives has been evaluated and compared with ascorbic acid using various in vitro assays. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. A lower IC50 value indicates greater antioxidant activity.
The data presented in the table below summarizes the IC50 values obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl) and Nitric Oxide (NO) radical scavenging assays for different thiazolidinedione (TZD) analogues.
| Compound/Analog | Assay | IC50 (µM) | Reference |
| Thiazolidinediones | |||
| TZD Analog 11 | Nitric Oxide Radical Scavenging | 13.8 ± 0.5 | [1] |
| TZD Analog 12 | DPPH Radical Scavenging | 22.7 ± 0.43 | [1] |
| TZD Analog 12 | Nitric Oxide Radical Scavenging | 14.3 ± 0.4 | [1] |
| TZD Analog 23 | Nitric Oxide Radical Scavenging | 14.2 ± 0.7 | [1] |
| TZD Analog 24 | Nitric Oxide Radical Scavenging | 14.1 ± 0.5 | [1] |
| Reference Compound | |||
| Ascorbic Acid | Nitric Oxide Radical Scavenging | 14.8 ± 0.7 | [1] |
Note: The provided data indicates that certain thiazolidinedione analogues exhibit potent antioxidant activity, with some showing superior nitric oxide radical scavenging potential when compared to ascorbic acid.[1] Specifically, compounds with electron-donating groups, such as a p-hydroxyl group on the benzylidene ring, have demonstrated significant DPPH radical scavenging potential.[1]
Experimental Protocols
The following are generalized protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant capacity of chemical compounds. Researchers should optimize concentrations and incubation times based on their specific samples and laboratory conditions.[2]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a decolorization assay that measures the capacity of an antioxidant to scavenge the stable organic nitrogen-centered free radical, DPPH•.[3] In the presence of an antioxidant, the deep purple color of the DPPH• radical is reduced to a colorless or pale yellow non-radical form, DPPH-H.[4][5] This change in absorbance at approximately 517 nm is proportional to the antioxidant's scavenging capacity.[1][4]
Procedure:
-
Preparation of DPPH Solution: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[5] This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (thiazolidinedione derivatives and ascorbic acid) in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Assay Reaction: In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL).[2] To this, add an equal volume of the DPPH working solution (e.g., 100 µL).[2] A blank containing only the solvent and a control containing the solvent and the DPPH solution should also be prepared.[2]
-
Incubation: Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).[5]
-
Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with an absorption maximum at around 734 nm.[4] Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution.[4] The extent of this color reduction is a measure of the antioxidant's scavenging capacity.
Procedure:
-
Preparation of ABTS•+ Solution: The ABTS•+ radical is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[4] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[4]
-
Working Solution: The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent.
-
Assay Reaction: In a 96-well plate or cuvettes, add a small volume of the sample dilution (e.g., 10 µL) followed by a larger volume of the ABTS•+ working solution (e.g., 190 µL).[2]
-
Incubation: Incubate the reactions at room temperature for a set time (e.g., 6-10 minutes).[2]
-
Measurement: Measure the absorbance of each reaction at 734 nm.[4]
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Signaling Pathway
Thiazolidinediones are known to be agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.[6][7] Emerging evidence suggests that the antioxidant effects of thiazolidinediones may also be mediated, at least in part, through the activation of the PPARγ signaling pathway. This activation can lead to the upregulation of antioxidant enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: PPARγ-mediated antioxidant signaling pathway of thiazolidinediones.
This diagram illustrates a proposed mechanism where thiazolidinediones bind to and activate PPARγ. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event enhances the transcription of various antioxidant genes, resulting in an increased synthesis of antioxidant enzymes such as catalase and superoxide dismutase (SOD). These enzymes, in turn, help to reduce cellular oxidative stress by neutralizing reactive oxygen species. While some studies suggest a PPARγ-independent mechanism for mitochondrial oxidative effects, the PPARγ-dependent pathway is a significant contributor to the overall antioxidant properties of these compounds.[8][9]
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid: A Comparative Guide to In Silico Predictions and Experimental Validations
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of in silico predictions and experimental validations of the bioactivity of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (DZTA), a member of the pharmacologically significant thiazolidinedione class. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways and workflows to offer a clear and objective assessment of DZTA's therapeutic potential.
This compound (DZTA) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. In silico modeling has become an indispensable tool in predicting the therapeutic potential of such compounds, guiding further experimental investigation. This guide delves into the validation of these computational predictions with concrete experimental evidence, focusing on antioxidant, antibacterial, and anticancer activities.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from in silico predictions and experimental assays for DZTA and its derivatives, alongside standard reference compounds for a comprehensive comparison.
| Compound | Bioactivity | In Silico Prediction (Binding Affinity/Docking Score) | Experimental Validation (IC50/MIC) | Reference Compound | Experimental Value (IC50/MIC) |
| This compound (DZTA) | Antioxidant | Not explicitly reported, but molecular docking predicted DNA intercalation reinforced by salt formation. | IC50: Higher than 2,4-Dichlorophenoxyacetic acid (specific value not provided)[1] | Ascorbic Acid | Not directly compared in the same study |
| DZTA Derivative (Compound 2 ) | Antioxidant | Not explicitly reported | IC50: Lowest among the studied compounds[1] | Ascorbic Acid | Not directly compared in the same study |
| DZTA Derivative (Compound 3 ) | Antioxidant | Not explicitly reported | IC50: Highest among the studied compounds[1] | Ascorbic Acid | Not directly compared in the same study |
| Various DZTA Derivatives | Antibacterial (Gram-positive) | Not explicitly reported | MIC: 3.91 mg/L (most active compounds)[2][3][4] | Oxacillin | Similar or lower activity than some derivatives[4] |
| Various DZTA Derivatives | Antibacterial (Gram-positive) | Not explicitly reported | MIC: 3.91 mg/L (most active compounds)[2][3][4] | Cefuroxime | Similar or lower activity than some derivatives[4] |
| DZTA Derivative (18 ) | Anticancer (MCF-7) | Not explicitly reported | IC50: < 7.8 µg/mL | Irinotecan | Not directly compared in the same study |
| DZTA Derivative (18 ) | Anticancer (A549) | Not explicitly reported | IC50: < 7.8 µg/mL | Irinotecan | Not directly compared in the same study |
| DZTA Derivative (18 ) | Anticancer (HepG2) | Not explicitly reported | IC50: < 7.8 µg/mL | Irinotecan | Not directly compared in the same study |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant potential of DZTA and its derivatives was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.
-
Reaction Mixture: Test compounds at various concentrations are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Antibacterial Activity Assessment: Broth Microdilution Method
The antibacterial efficacy of DZTA derivatives was determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included in each assay. Standard antibiotics like oxacillin and cefuroxime are used as reference compounds.[2][3][4]
Anticancer Activity Assessment: MTT Assay
The cytotoxic effect of DZTA derivatives on cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the bioactivity of DZTA.
Caption: Workflow for in silico prediction and experimental validation of DZTA bioactivity.
Caption: Simplified PPARγ signaling pathway activated by thiazolidinediones.
References
- 1. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vitro and in vivo efficacy of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid and its derivatives, a class of compounds belonging to the thiazolidinedione (TZD) family, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2] These compounds have been extensively investigated for their potential as anti-inflammatory, anticancer, and antidiabetic agents.[3][4][5][6][7][8][9] This guide provides a comparative overview of the in vitro and in vivo efficacy of various this compound derivatives, supported by experimental data and detailed protocols.
Anticancer Efficacy
Thiazolidinedione derivatives have demonstrated notable anticancer effects across a range of cancer cell lines and in animal models.[4][8][9] Their mechanisms of action are multifaceted, involving both peroxisome proliferator-activated receptor-gamma (PPAR-γ)-dependent and -independent pathways.[4][8][10] Activation of PPAR-γ can lead to cell cycle arrest, apoptosis, and cellular differentiation.[4][8]
In Vitro Anticancer Activity
The cytotoxic effects of various this compound derivatives have been evaluated against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 5d | Leukemia (SR) | 2.04 | [11] |
| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [11] | |
| Colon Cancer (COLO 205) | 1.64 | [11] | |
| CNS Cancer (SF-539) | 1.87 | [11] | |
| Melanoma (SK-MEL-2) | 1.64 | [11] | |
| Ovarian Cancer (OVCAR-3) | 1.87 | [11] | |
| Renal Cancer (RXF 393) | 1.15 | [11] | |
| Prostate Cancer (PC-3) | 1.90 | [11] | |
| Breast Cancer (MDA-MB-468) | 1.11 | [11] | |
| Compound 19e | Triple-Negative Breast Cancer (MDA-MB-231) | 0.97 ± 0.13 | [12] |
| Compound 22 | Hepatocellular Carcinoma (HepG2) | 2.04 ± 0.06 | [13] |
| Breast Cancer (MCF-7) | 1.21 ± 0.04 | [13] | |
| Compound 4e | Leukemia (Reh) | 11.9 | [14] |
| Leukemia (Nalm6) | 13.5 | [14] |
In Vivo Anticancer Activity
In vivo studies using animal models have further substantiated the anticancer potential of these derivatives.
| Derivative | Animal Model | Treatment | Results | Reference |
| Compound 4e | Swiss albino mice with Ehrlich Ascites Carcinoma (EAC) | Not specified | Showed significant antiproliferative activity, with tumor tissue exhibiting multifocal areas of necrosis and numerous apoptotic cells. | [14] |
Anti-inflammatory Efficacy
The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[15][16]
In Vitro Anti-inflammatory Activity
The inhibitory effects of these compounds on nitric oxide (NO) production and COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below.
| Derivative | Assay | IC50 / % Inhibition | Reference |
| TZD-OCH2CH3 | NO Production | IC50: 65 µg/mL | [15] |
| TZD-OCH2CH3 | COX-2 mRNA Expression | 46.1% inhibition at 30 µg/mL, 61.06% inhibition at 60 µg/mL | [15] |
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds.
| Derivative | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |
| Thiazolidine derivatives 1b and 1d | Mice | 1, 3, and 10 mg/kg | Attenuated carrageenan-induced thermal hyperalgesia and mechanical allodynia. | [17] |
Antidiabetic Efficacy
Thiazolidinediones are well-established as insulin-sensitizing agents.[5] Newer derivatives are being explored for their ability to inhibit carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, offering a different therapeutic approach for managing diabetes.[6][7][18][19]
In Vitro Antidiabetic Activity
The inhibitory activity of various derivatives against α-amylase and α-glucosidase is summarized below.
| Derivative | Enzyme | IC50 (µM) | Reference |
| 9F | α-Amylase | 17.10 ± 0.015 | [18] |
| α-Glucosidase | 9.8 ± 0.047 | [18] | |
| 9G | α-Amylase | 9.2 ± 0.092 | [18] |
| α-Glucosidase | 5.15 ± 0.0017 | [18] | |
| TZDD2 | α-Amylase | 18.24 µg/mL | [6] |
| TZDD3 | α-Glucosidase | Lower IC50 than other tested TZDDs | [6] |
| Compound 6 | α-Amylase | Highest potency among tested compounds | [7] |
In Vivo Antidiabetic Activity
The alloxan-induced diabetic rat model is commonly used to assess the in vivo antihyperglycemic effects of new compounds.
| Derivative | Animal Model | Treatment Duration | Blood Glucose Reduction (%) | Reference |
| Compound 6 | Alloxan-induced diabetic rats | 30 days | 69.55% | [7][20] |
| Compound 11 | Alloxan-induced diabetic rats | 30 days | 66.95% | [7][20] |
| Compounds 9F and 9G | Streptozotocin-induced diabetic Wistar rats | Not specified | Molecule 9G was identified as the most effective in modulating several biochemical markers. | [18][19] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.[21]
-
Treatment: The cells are treated with various concentrations of the test compounds.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[21][22] The plate is then incubated for an additional 2-4 hours at 37°C until a purple precipitate is visible.[21]
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: The plate is shaken for 10-15 minutes, and the absorbance is read at 570 nm using a microplate reader.[21][22] The IC50 value is determined from the dose-response curve.[22]
Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compounds are administered intraperitoneally or orally 30 minutes to one hour before carrageenan injection.[24][25]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.[24][25]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[25]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Alloxan-Induced Diabetes in Rats
This model is used to screen for antidiabetic activity.
-
Animal Preparation: Wistar or Sprague-Dawley rats are fasted overnight before the induction of diabetes.[20][26]
-
Induction of Diabetes: A single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg) is administered.[2][26]
-
Confirmation of Diabetes: After 48-72 hours, blood glucose levels are measured. Rats with blood glucose levels above a certain threshold (e.g., 200-250 mg/dL) are considered diabetic.[26][27]
-
Treatment: The diabetic rats are treated with the test compounds for a specified period (e.g., 21-30 days).[20][26]
-
Measurement of Blood Glucose: Blood glucose levels are monitored at regular intervals throughout the study.[20][26]
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Caption: PPAR-γ signaling pathway activated by thiazolidinedione derivatives.
Caption: Inhibition of the COX-2 pathway by thiazolidinedione derivatives.
Caption: Experimental workflow for in vivo anticancer efficacy testing.
References
- 1. Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis [frontiersin.org]
- 4. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 9. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pioglitazone reduces angiotensin II-induced COX-2 expression through inhibition of ROS production and ET-1 transcription in vascular cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative and tumor inhibitory studies of 2,3 disubstituted 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. atcc.org [atcc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. japtronline.com [japtronline.com]
- 27. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Therapeutic Index of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid and Standard Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, a member of the thiazolidinedione class of compounds, against standard therapeutic agents. Due to a lack of publicly available, specific therapeutic index data for this compound, this comparison leverages data from structurally related compounds and established treatments for conditions where this class of molecules has shown potential, primarily in inflammatory diseases and type 2 diabetes.
Executive Summary
Comparative Therapeutic Index Data
The following table summarizes the therapeutic index and related data for standard anti-inflammatory and anti-diabetic drugs. This provides a benchmark against which the therapeutic potential of novel compounds like this compound can be evaluated.
| Drug Class | Drug | Indication | Therapeutic Index (TI) | Efficacy Metric (e.g., IC50, ED50) | Toxicity Metric (e.g., LC50, LD50) | Reference |
| Anti-inflammatory | Diclofenac | Inflammation | 0.98 (in vitro) | IC50: 12.5 µg/ml (MMP inhibition) | LC50: 12.25 µg/ml (cytotoxicity) | [4] |
| Piroxicam | Inflammation | 0.46 (in vitro) | IC50: 25 µg/ml (MMP inhibition) | LC50: 11.5 µg/ml (cytotoxicity) | [4] | |
| Dexamethasone | Inflammation | 0.33 (in vitro) | IC50: 15 µg/ml (MMP inhibition) | LC50: 5 µg/ml (cytotoxicity) | [4] | |
| Anti-diabetic (Thiazolidinediones) | Pioglitazone | Type 2 Diabetes | Narrow | Not specified in TI context | Associated with fluid retention, bone fractures, and a potential increased risk of bladder cancer.[7] | [8] |
| Rosiglitazone | Type 2 Diabetes | Narrow | Not specified in TI context | Associated with an increased risk of cardiovascular events, leading to restricted use.[7] | [8][9] |
Note: The therapeutic index for the anti-inflammatory drugs is based on an in vitro model and is calculated as the ratio of the 50% lethal concentration (LC50) to the 50% inhibitory concentration (IC50). For the anti-diabetic drugs, a quantitative TI is not provided, but they are generally considered to have a narrow therapeutic window due to the potential for significant adverse effects.
Mechanism of Action: PPAR-γ Signaling Pathway
Thiazolidinediones, including this compound, exert their therapeutic effects by acting as agonists for the PPAR-γ receptor. The activation of this nuclear receptor leads to a cascade of downstream events that modulate gene expression, ultimately resulting in improved insulin sensitivity and reduced inflammation.
Caption: PPAR-γ activation by this compound.
Experimental Protocols for Therapeutic Index Determination
To determine the therapeutic index of a compound like this compound, a series of in vivo experiments are required to establish the effective and toxic dose ranges. The following is a generalized protocol for such a study.
Objective: To determine the Median Effective Dose (ED50) and the Median Lethal Dose (LD50) of this compound in a relevant animal model to calculate the therapeutic index.
1. Animal Model Selection:
-
Choose a species relevant to the disease model (e.g., Wistar rats or C57BL/6 mice for inflammation or diabetes models).
-
Animals should be of a specific age and weight range and housed under controlled conditions.
2. Determination of Median Effective Dose (ED50):
-
Experimental Design:
-
Divide animals into multiple groups (e.g., 5-6 groups, n=8-10 per group).
-
One group will serve as the vehicle control.
-
The remaining groups will receive escalating doses of this compound.
-
-
Procedure:
-
Induce the disease state (e.g., inflammation using carrageenan-induced paw edema, or hyperglycemia using a high-fat diet and low-dose streptozotocin).
-
Administer the test compound or vehicle via an appropriate route (e.g., oral gavage).
-
Measure the therapeutic effect at a predetermined time point (e.g., reduction in paw volume for inflammation, or lowering of blood glucose levels for diabetes).
-
-
Data Analysis:
-
Plot the percentage of animals in each group showing a significant therapeutic response against the log of the dose.
-
Use probit analysis or a similar statistical method to calculate the ED50, the dose at which 50% of the animals exhibit the desired therapeutic effect.
-
3. Determination of Median Lethal Dose (LD50):
-
Experimental Design:
-
Use healthy animals for this acute toxicity study.
-
Divide animals into several groups (e.g., 5-6 groups, n=8-10 per group).
-
Administer single, escalating doses of this compound to each group.
-
-
Procedure:
-
Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Record the number of deaths in each dose group.
-
-
Data Analysis:
-
Plot the percentage of mortality against the log of the dose.
-
Calculate the LD50, the dose that is lethal to 50% of the animals, using a statistical method like the moving average method or probit analysis.
-
4. Calculation of the Therapeutic Index:
-
TI = LD50 / ED50
The following diagram illustrates the general workflow for determining the therapeutic index.
Caption: Experimental workflow for therapeutic index determination.
Conclusion
While a definitive therapeutic index for this compound remains to be established through dedicated in vivo studies, its mechanism of action via PPAR-γ agonism places it within a class of compounds with known therapeutic benefits and potential safety concerns. The provided comparative data for standard treatments and the detailed experimental protocol offer a framework for future research to precisely quantify its therapeutic window. A thorough evaluation of both efficacy and toxicity is paramount in the development of this and other novel thiazolidinedione derivatives to ensure a favorable risk-benefit profile for clinical applications.
References
- 1. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory and antidiabetic roles of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: (2,4-Dioxo-thiazolidin-5-yl)-acetic acid versus Existing Glitazones
A critical evaluation of the potential adverse effects of the novel thiazolidinedione derivative, (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, in comparison to the established glitazone class of drugs, including pioglitazone and rosiglitazone, reveals a significant data gap for the former. While extensive clinical and preclinical data have characterized the side effect profiles of existing glitazones, a comprehensive safety assessment for this compound is currently unavailable in the public domain. This guide, therefore, provides a detailed overview of the known adverse effects of pioglitazone and rosiglitazone, rooted in their common mechanism of action, and outlines the necessary experimental protocols to evaluate the safety of novel thiazolidinedione derivatives.
The thiazolidinedione (TZD) class of drugs, potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), have been pivotal in the management of type 2 diabetes mellitus by improving insulin sensitivity. However, their clinical use has been tempered by a well-documented profile of adverse effects. These side effects are largely considered class effects, intricately linked to the activation of PPARγ, a nuclear receptor that governs the expression of numerous genes involved in glucose and lipid metabolism, as well as other cellular processes.
Side Effect Profile of Existing Glitazones: A Quantitative Comparison
The most prominent side effects associated with pioglitazone and rosiglitazone are summarized below. It is crucial to note that the incidence of these side effects can vary based on dosage, duration of treatment, and patient population.
| Side Effect | Pioglitazone | Rosiglitazone | General Glitazone Class Effect |
| Weight Gain | Common, dose-related | Common, dose-related | Yes |
| Edema (Fluid Retention) | Common, particularly with insulin | Common, particularly with insulin | Yes |
| Congestive Heart Failure | Increased risk, Black Box Warning | Increased risk, Black Box Warning | Yes |
| Bone Fractures | Increased risk, especially in women | Increased risk, especially in women | Yes |
| Bladder Cancer | Potential increased risk with long-term use | Less evidence, but a class concern | Under investigation |
| Anemia | Mild to moderate | Mild to moderate | Yes |
| Hepatotoxicity | Rare, but monitoring recommended | Rare, but monitoring recommended | Yes (Troglitazone withdrawn due to this) |
Understanding the Mechanism: The PPARγ Signaling Pathway
The therapeutic and adverse effects of glitazones are mediated through the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to a cascade of downstream effects.
Caption: A simplified diagram of the PPARγ signaling pathway initiated by glitazones.
Experimental Protocols for Side Effect Evaluation
To ascertain the side effect profile of a novel compound like this compound, a series of well-defined preclinical experiments are mandatory. The following protocols are standard in the safety assessment of new glitazone derivatives.
General Experimental Workflow for Preclinical Safety Assessment
Caption: A generalized workflow for the preclinical safety and side effect evaluation of a novel glitazone.
Detailed Methodologies for Key Experiments
1. Oral Glucose Tolerance Test (OGTT) in Rodents
-
Objective: To assess the effect of the compound on glucose metabolism and to identify potential hypoglycemia.
-
Protocol:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Drug Administration: The test compound, vehicle control, or a reference drug (e.g., pioglitazone) is administered orally via gavage.
-
Glucose Challenge: After a specific time (e.g., 30 or 60 minutes) post-drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally or intraperitoneally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
2. Assessment of Bone Mineral Density (BMD) using Dual-Energy X-ray Absorptiometry (DEXA) in Mice
-
Objective: To evaluate the potential for the compound to cause bone loss.
-
Protocol:
-
Animals: Ovariectomized female mice are often used as a model for postmenopausal osteoporosis.
-
Treatment: Animals are treated with the test compound, vehicle, or a positive control (e.g., a known bone-resorbing agent) for a specified period (e.g., 4-12 weeks).
-
Anesthesia: Mice are anesthetized before the DEXA scan.
-
DEXA Scan: The anesthetized mouse is placed on the scanning platform of a DEXA machine calibrated for small animals. Whole-body or site-specific (e.g., femur, spine) scans are performed.
-
Analysis: The software analyzes the scan to determine bone mineral content (BMC), bone area, and calculates BMD.
-
Bone Turnover Markers: Serum or urine samples can be collected to measure markers of bone formation (e.g., osteocalcin, P1NP) and resorption (e.g., CTX-I, NTX-I).
-
3. Histopathological Examination of Key Organs in Mice
-
Objective: To identify any morphological changes or organ damage caused by the test compound.
-
Protocol:
-
Tissue Collection: At the end of a toxicity study (acute or subchronic), animals are euthanized, and key organs (e.g., liver, kidneys, heart, spleen, and bladder) are collected.
-
Fixation: The organs are fixed in 10% neutral buffered formalin.
-
Processing: The fixed tissues are processed through graded alcohols and xylene and then embedded in paraffin wax.
-
Sectioning: Thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues are cut using a microtome.
-
Staining: The tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphological examination. Special stains may be used to highlight specific cellular components or pathologies.
-
Microscopic Examination: A qualified pathologist examines the stained sections under a microscope to identify any cellular changes, inflammation, necrosis, or other abnormalities.
-
Conclusion
A direct comparison of the side effect profile of this compound with existing glitazones is hampered by the current lack of available safety data for this specific compound. Based on its structural similarity to other thiazolidinediones, it is plausible to hypothesize that it may share a similar side effect profile, driven by the activation of the PPARγ signaling pathway. However, this remains speculative without robust preclinical and clinical evidence. The provided experimental protocols offer a clear roadmap for the necessary investigations to thoroughly characterize the safety and tolerability of this compound and any novel glitazone derivative. For researchers and drug development professionals, a rigorous evaluation of these potential side effects is paramount to determining the therapeutic potential and risk-benefit ratio of this and future compounds in the TZD class.
Safety Operating Guide
Navigating the Safe Disposal of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, a compound within the thiazolidinedione class. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound and its derivatives are categorized as irritants, potentially causing skin, eye, and respiratory irritation.[1][2] Therefore, handling this compound requires strict adherence to safety protocols to minimize exposure risks. Always handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste.
Quantitative Data Summary: Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1][3][4] | Protects against accidental splashes that can cause serious eye irritation.[1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact which may lead to irritation, redness, and pain.[5][6][7] |
| Skin Protection | Fully-buttoned lab coat or chemical-resistant apron.[1][3] | Minimizes the risk of skin exposure to the chemical. |
| Respiratory Protection | Use a local exhaust or work in a fume hood to avoid generating dust or aerosols.[3] If ventilation is inadequate, a NIOSH-approved respirator for dusts may be necessary.[3][8] | Prevents inhalation of dust particles, which can cause respiratory tract irritation.[1][2][6] |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste.[4][6] Always consult local, state, and federal regulations to ensure full compliance.[3][4][6]
-
Waste Segregation and Collection :
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[9][10] The container should be kept tightly closed when not in use.[1][4][5]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[9][10]
-
-
Disposal Method :
-
The primary recommended disposal method is through a licensed professional waste disposal service or an approved waste disposal plant.[1][4][8]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber system is a suitable method for destruction.[3][8]
-
Do not dispose of this compound down the drain or in regular trash.[5][11][12]
-
-
Spill Response :
-
For Small Spills :
-
Ensure proper PPE is worn before cleaning up any spill.[5][10]
-
Avoid generating dust.[3]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[5][9]
-
Carefully sweep or vacuum the absorbed material into a suitable, sealed container for disposal as hazardous waste.[3][5]
-
-
For Large Spills :
-
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. premiermedicalco.com [premiermedicalco.com]
- 8. capotchem.cn [capotchem.cn]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling (2,4-Dioxo-thiazolidin-5-yl)-acetic acid
Essential Safety and Handling Guide for (2,4-Dioxo-thiazolidin-5-yl)-acetic acid
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound (CAS Number: 875-97-8). Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] Skin contact may result in inflammation, itching, redness, or blistering, while eye contact can lead to redness, pain, or severe damage.[2] Inhalation of dust or fumes may cause irritation to the lungs and respiratory system.[2] Therefore, stringent adherence to PPE requirements is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles / Face Shield | Wear chemical splash-resistant safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[2] A face shield may be necessary for procedures with a high splash risk.[2] |
| Hands | Chemical-Resistant Gloves | Wear appropriate gloves selected based on the specific hazards and duration of use.[2] Inspect gloves for integrity before each use and wash them before removal.[4] |
| Body | Laboratory Coat | A lab coat should be worn to protect against skin contact.[2][5] Ensure it is kept clean and removed before leaving the laboratory area. |
| Respiratory | Use of Engineering Controls | Always handle the compound in a well-ventilated area or a chemical fume hood to maintain low airborne concentrations.[2][6] If engineering controls are insufficient, appropriate respiratory protection should be used.[4] |
Operational Plan: Handling and Storage Protocols
A systematic approach to handling and storage is critical to minimize exposure and prevent accidents.
Experimental Protocol for Safe Handling:
-
Preparation : Before beginning work, ensure that an eyewash station and emergency shower are accessible.[2][7] Review the Safety Data Sheet (SDS) for the compound.[8]
-
Engineering Controls : Conduct all handling procedures, especially those involving dispensing or generating dust, within a certified chemical fume hood or a well-ventilated area.[2][8]
-
Handling : Avoid direct contact with skin, eyes, and clothing.[2][9] Minimize the generation of dust.[2] Use secondary containment, such as a tray, when handling the compound.[10][11]
-
Hygiene : Wash hands thoroughly with soap and water immediately after handling the product and before breaks.[2][4] Do not eat, drink, or smoke in the laboratory.[2][4]
-
Storage : Store the compound in a tightly-closed, properly labeled container in a cool, dry, and well-ventilated area.[2][9] Keep it away from incompatible materials such as oxidizing agents and sources of ignition.[2][9] Store acids in a dedicated corrosives cabinet.[8]
Disposal Plan: Waste Management and Spill Control
Proper disposal is crucial to prevent environmental contamination and ensure safety.
Accidental Release Measures:
-
Minor Spills :
-
Large Spills :
-
Evacuate the immediate area and alert colleagues.[13]
-
Restrict access to the area.[7]
-
If it is safe to do so, stop the source of the leak and contain the spill using dikes to prevent it from entering drains or waterways.[3][7]
-
Follow your institution's emergency procedures for large chemical spills.
-
Protocol for Waste Disposal:
-
Collection : Collect all waste containing this compound in a designated, compatible, and properly sealed hazardous waste container.[6][13] The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[6]
-
Neutralization (if applicable) : For dilute acidic waste solutions, neutralization with a weak base (e.g., sodium bicarbonate) may be an option, but only if permitted by local regulations and performed by trained personnel in a fume hood.[6][13] This process generates CO2 gas and must be done slowly and with caution.[13]
-
Final Disposal : Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[6][12] Never dispose of this chemical in the regular trash or pour it down the sink.[6] Always comply with local, state, and federal environmental regulations.[6]
Table 2: GHS Hazard and Precautionary Information
| Classification | GHS Code | Statement |
| Hazard | H319 | Causes serious eye irritation.[1][2] |
| Hazard | H315 | Causes skin irritation.[3] |
| Hazard | H335 | May cause respiratory irritation.[3] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| Precautionary | P264 | Wash skin thoroughly after handling.[2][3] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[14] |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe management of this compound in the laboratory.
Caption: Workflow for handling this compound.
References
- 1. 875-97-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 7. blog.polyprocessing.com [blog.polyprocessing.com]
- 8. flinnsci.com [flinnsci.com]
- 9. fishersci.com [fishersci.com]
- 10. earth.utah.edu [earth.utah.edu]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
